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  • Product: 2-Amino-5-nitropyrimidin-4(1H)-one
  • CAS: 7254-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword Molecular Identity and Structure Before delving into its physicochemical properties, it is crucial to establish the fundamental identity of 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Identity and Structure

Before delving into its physicochemical properties, it is crucial to establish the fundamental identity of 2-Amino-5-nitropyrimidin-4(1H)-one.

IdentifierValueSource
Chemical Name 2-Amino-5-nitropyrimidin-4(1H)-one-
CAS Number 7254-29-7[1]
Molecular Formula C₄H₄N₄O₃[1]
Molecular Weight 156.10 g/mol [1]
Canonical SMILES C1=C(NC(=O)N=C1N)[O-]-

The structure, characterized by a pyrimidinone ring substituted with an amino group at position 2 and a nitro group at position 5, suggests potential for hydrogen bonding, tautomerism, and a degree of aromaticity which will influence its physical and chemical behavior.

Synthesis Pathway

A plausible synthetic route for 2-Amino-5-nitropyrimidin-4(1H)-one can be conceptualized based on established pyrimidine chemistry. A common strategy involves the condensation of a guanidine derivative with a suitably substituted three-carbon precursor, followed by nitration.

A potential synthesis is the condensation of guanidine with a malonic ester derivative to form the 2-aminopyrimidin-4-ol ring system. Subsequent nitration would introduce the nitro group at the 5-position. A modified procedure based on the synthesis of similar 5-substituted 2-amino-4,6-dihydroxypyrimidines could be adapted[2].

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration guanidine Guanidine pyrimidinone 2-Amino-pyrimidin-4(1H)-one guanidine->pyrimidinone Base malonic_ester Substituted Malonic Ester malonic_ester->pyrimidinone nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) final_product 2-Amino-5-nitro- pyrimidin-4(1H)-one nitrating_agent->final_product pyrimidinone_intermediate 2-Amino-pyrimidin-4(1H)-one pyrimidinone_intermediate->final_product

Caption: Plausible two-step synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one.

Physicochemical Properties: Experimental Determination and Prediction

The following sections detail the experimental protocols for determining the key physicochemical properties of 2-Amino-5-nitropyrimidin-4(1H)-one. Where direct experimental data is absent, we will discuss the use of computational tools for prediction.

Solubility

Aqueous solubility is a critical parameter for any compound intended for biological application. Both kinetic and thermodynamic solubility should be assessed.

Experimental Protocol: Thermodynamic Solubility Determination [3]

  • Sample Preparation: Add an excess amount of solid 2-Amino-5-nitropyrimidin-4(1H)-one to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial. Ensure a visible amount of undissolved solid remains.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (µg/mL)
PBS (pH 7.4)25To be determined
PBS (pH 7.4)37To be determined
Other relevant buffersTBDTo be determined

Computational Prediction: Numerous online tools and software packages can predict aqueous solubility based on the molecular structure. These often employ machine learning models trained on large datasets of experimentally determined solubilities[4][5][6][7][8].

Melting Point

The melting point provides an indication of the purity and crystal lattice energy of a solid compound.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry 2-Amino-5-nitropyrimidin-4(1H)-one.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting range (≤ 2 °C) is indicative of high purity[9].

Data Presentation:

PropertyValue (°C)
Melting Point RangeTo be determined
Acid Dissociation Constant (pKa)

The pKa value(s) are crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-5-nitropyrimidin-4(1H)-one in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation for Measurement: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with varying pH but constant total drug concentration.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength that shows significant change with pH against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Computational Prediction: Several online tools and software packages can predict pKa values based on the molecular structure. These tools often use algorithms that consider the electronic effects of different functional groups[3][10][11].

pKa_Determination_Workflow start Prepare Stock Solution of Compound mix Mix Stock with Buffers start->mix buffers Prepare Buffers (Range of pH values) buffers->mix uv_vis Record UV-Vis Spectra mix->uv_vis plot Plot Absorbance vs. pH uv_vis->plot pka Determine pKa from Sigmoidal Curve Midpoint plot->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.

Spectroscopic Properties

Spectroscopic data provides the structural fingerprint of the molecule.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will provide information on the number and chemical environment of protons.

  • ¹³C NMR: Will identify the number of unique carbon atoms and their chemical environments.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of 2-Amino-5-nitropyrimidin-4(1H)-one in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in less polar solvents).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.

Computational Prediction: Several software packages can predict ¹H and ¹³C NMR chemical shifts from a given structure, which can aid in the interpretation of experimental spectra[12][13][14][15][16].

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground compound or use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid.

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amino), C=O (pyrimidinone), and N-O (nitro).

Expected Characteristic Bands: [17][18]

  • N-H stretching (amino): ~3400-3200 cm⁻¹

  • C=O stretching (pyrimidinone): ~1700-1650 cm⁻¹

  • N-O asymmetric stretching (nitro): ~1550-1500 cm⁻¹

  • N-O symmetric stretching (nitro): ~1350-1300 cm⁻¹

3.4.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is influenced by the conjugated system.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Crystal Structure

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction [1][19][20][21][22]

  • Crystal Growth: Grow single crystals of 2-Amino-5-nitropyrimidin-4(1H)-one of suitable size and quality (typically >0.1 mm in all dimensions) using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

X-ray_Crystallography_Workflow start Synthesize and Purify Compound crystal_growth Grow Single Crystals (e.g., Slow Evaporation) start->crystal_growth data_collection Mount Crystal and Collect Diffraction Data crystal_growth->data_collection structure_solution Solve and Refine Crystal Structure data_collection->structure_solution analysis Analyze Bond Lengths, Angles, and Packing structure_solution->analysis

Sources

Exploratory

An In-depth Technical Guide to the Tautomerism and Stability of 2-Amino-5-nitropyrimidin-4(1H)-one

For distribution to: Researchers, scientists, and drug development professionals Abstract 2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are present in numerous biologically active molecules. A profound understanding of its tautomeric forms and their relative stability is paramount for predicting its physicochemical properties, reaction mechanisms, and interactions with biological targets. This guide provides a comprehensive analysis of the potential tautomeric equilibria of 2-amino-5-nitropyrimidin-4(1H)-one, drawing upon established principles of heterocyclic chemistry and data from closely related analogues. We will delve into the structural and electronic factors governing tautomer stability, the influence of environmental conditions, and the experimental and computational methodologies crucial for characterizing these dynamic isomeric states.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in multiple tautomeric forms can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target macromolecules. For nitrogen-containing heterocycles like 2-amino-5-nitropyrimidin-4(1H)-one, with its multiple proton donor and acceptor sites, a rich tautomeric landscape is anticipated. The predominant tautomer under physiological conditions will dictate the molecule's hydrogen bonding patterns, lipophilicity, and overall shape, thereby governing its biological activity.

This guide will focus on the principal tautomeric equilibria for 2-amino-5-nitropyrimidin-4(1H)-one: keto-enol and amino-imino tautomerism. We will explore the intrinsic chemical principles that favor certain forms and discuss how these preferences can be modulated.

The Tautomeric Landscape of 2-Amino-5-nitropyrimidin-4(1H)-one

The structure of 2-amino-5-nitropyrimidin-4(1H)-one (CAS No: 7254-29-7, Molecular Formula: C₄H₄N₄O₃) allows for several potential tautomeric forms.[1][2] The two primary equilibria at play are the keto-enol and amino-imino tautomerisms.

Keto-Enol Tautomerism

This equilibrium involves the interconversion between a ketone and an enol. For 2-amino-5-nitropyrimidin-4(1H)-one, this translates to the equilibrium between the pyrimidinone (keto) form and the hydroxypyrimidine (enol) form.

G cluster_0 Keto-Enol Tautomerism Keto 2-Amino-5-nitropyrimidin-4(1H)-one (Keto form) Enol 2-Amino-4-hydroxy-5-nitropyrimidine (Enol form) Keto->Enol H⁺ shift

Caption: Keto-enol tautomeric equilibrium.

Amino-Imino Tautomerism

This equilibrium involves the migration of a proton from the exocyclic amino group to a ring nitrogen, resulting in an imino form.

G cluster_1 Amino-Imino Tautomerism Amino 2-Amino-5-nitropyrimidin-4(1H)-one (Amino form) Imino 2-Imino-5-nitro-1,2-dihydropyrimidin-4(1H)-one (Imino form) Amino->Imino H⁺ shift

Caption: Amino-imino tautomeric equilibrium.

These two fundamental equilibria can combine to produce a number of possible tautomers. The relative stability of these forms is dictated by a delicate balance of electronic effects, aromaticity, and intermolecular interactions.

Predicting Tautomeric Stability: A Multifactorial Analysis

Aromaticity and Conjugation

In general, tautomers that preserve or enhance the aromaticity of the heterocyclic ring are more stable. The keto form of pyrimidinones is often favored over the enol form because it avoids disrupting the aromatic character of the pyrimidine ring.[3] Computational studies on similar systems, such as 2-hydroxypyridine and 4(3H)-pyrimidinone, have shown that the introduction of a second nitrogen atom in the ring shifts the equilibrium towards the keto tautomer.[4]

Electronic Effects of Substituents

The electron-withdrawing nature of the nitro group at the 5-position is expected to have a significant impact on the electron distribution within the pyrimidine ring, thereby influencing the acidity of the N-H protons and the basicity of the ring nitrogens. This can modulate the relative stabilities of the tautomers.

Intramolecular and Intermolecular Hydrogen Bonding

The potential for hydrogen bonding plays a crucial role in stabilizing certain tautomers. In the solid state, molecules will arrange to maximize favorable hydrogen bonding interactions. Crystal structures of the closely related 2-amino-5-nitropyrimidine reveal extensive hydrogen bonding networks.[5] It is highly probable that 2-amino-5-nitropyrimidin-4(1H)-one, in its keto form, will exhibit strong intermolecular hydrogen bonds between the amino group and the carbonyl oxygen of neighboring molecules.

Solvent Effects

The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. It is anticipated that in aqueous solution, the keto-amino tautomer will be the predominant species due to its ability to form strong hydrogen bonds with water molecules.

Experimental and Computational Approaches to Tautomerism Analysis

A combination of spectroscopic and computational methods is essential for a thorough investigation of the tautomeric behavior of 2-amino-5-nitropyrimidin-4(1H)-one.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for distinguishing between tautomers. Chemical shifts are highly sensitive to the local electronic environment. For example, the chemical shift of the carbon at the 4-position would be significantly different in the keto (C=O) versus the enol (C-OH) form. Spectroscopic data for analogous compounds like 2-amino-5-nitropyridine are well-documented and can serve as a reference.[6][7]

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the C=O stretch in the keto form (typically around 1650-1700 cm⁻¹) and the O-H stretch in the enol form. UV-Vis spectroscopy can also differentiate tautomers, as their different chromophoric systems will result in distinct absorption maxima.[8][9][10][11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While a crystal structure for the title compound is not yet reported, obtaining one would definitively identify the most stable tautomer in the crystalline form and reveal the intricate hydrogen bonding patterns. The crystal structure of 2-amino-5-nitropyrimidine provides a valuable model for the potential solid-state arrangement.[5]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies and stabilities of different tautomers in the gas phase and in solution (using continuum solvent models).[12][13] These calculations can also predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental data.

Proposed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize the tautomerism of 2-amino-5-nitropyrimidin-4(1H)-one.

Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

Exemplary Protocol (Hypothetical):

  • Dissolution: Dissolve 2-aminopyrimidin-4(1H)-one in concentrated sulfuric acid at 0 °C.

  • Nitration: Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent (e.g., ethanol or water).

G Start Dissolve Precursor in H₂SO₄ Nitration Add Nitrating Mixture Start->Nitration Reaction Stir at Controlled Temperature Nitration->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Neutralize with Base Quench->Neutralize Isolate Filter and Recrystallize Neutralize->Isolate Product Pure 2-Amino-5-nitropyrimidin-4(1H)-one Isolate->Product

Caption: Hypothetical synthesis workflow.

Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or an ATR accessory.

  • UV-Vis Spectroscopy: Prepare dilute solutions of the compound in various solvents (e.g., ethanol, water, acetonitrile) and record the UV-Vis absorption spectra.

Data Presentation and Interpretation

The collected experimental and computational data should be systematically organized for clear interpretation.

Table 1: Predicted Spectroscopic Data for the Predominant Keto-Amino Tautomer

Spectroscopic TechniquePredicted ObservationRationale
¹H NMR (in DMSO-d₆)Signals for NH₂ protons, pyrimidine ring protons, and N-H proton.The number and splitting patterns of signals will confirm the protonation state.
¹³C NMRA signal in the carbonyl region (~160-180 ppm).Indicative of the C=O group in the keto form.
IR SpectroscopyStrong absorption band around 1650-1700 cm⁻¹.Characteristic C=O stretching vibration.
UV-Vis SpectroscopyAbsorption maxima dependent on solvent polarity.Reflects the electronic transitions of the conjugated system.

Conclusion and Future Directions

The tautomeric landscape of 2-amino-5-nitropyrimidin-4(1H)-one is likely dominated by the keto-amino form, a prediction supported by the known behavior of analogous pyrimidine systems. This stability is attributed to the preservation of aromaticity and the potential for extensive hydrogen bonding. However, the presence of minor tautomers, particularly in solution, cannot be discounted and may have significant biological implications.

Future research should focus on the definitive experimental characterization of this compound's tautomeric equilibria through synthesis and comprehensive spectroscopic and crystallographic analysis. Such studies will provide a solid foundation for its rational application in drug discovery and development, enabling a more accurate prediction of its interactions with biological targets and its overall pharmacokinetic profile.

References

  • PubChem. (n.d.). 5-Nitropyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-5-nitropyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-nitropyrimidine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Amino-5-nitropyrimidin-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-amino-5-nitropyridinium sulfamate. Retrieved from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013).
  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-..... Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-nitropyrimidine. Retrieved from [Link]

  • Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta crystallographica. Section C, Structural chemistry, 72(Pt 6), 460–464.
  • Cerdán, S., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • ResearchGate. (n.d.). Erratum to: Computational studies on the structures and energies of the tautomers of 1-amino-3-nitrotriazol-5-one-2-oxide. Retrieved from [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.
  • Kaczor, A. A., et al. (2013). Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. Journal of Molecular Structure, 1051, 188-196.
  • ResearchGate. (n.d.). Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. Retrieved from [Link]

Sources

Foundational

quantum chemical studies of 2-Amino-5-nitropyrimidin-4(1H)-one

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Amino-5-nitropyrimidin-4(1H)-one Abstract This guide provides a comprehensive theoretical framework and practical protocol for the quantum chemical invest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Amino-5-nitropyrimidin-4(1H)-one

Abstract

This guide provides a comprehensive theoretical framework and practical protocol for the quantum chemical investigation of 2-Amino-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delineate a systematic approach to elucidate its structural, vibrational, electronic, and nonlinear optical properties. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the causality behind computational choices and the interpretation of the resulting data. We detail methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the prediction of nonlinear optical (NLO) activity. Each section is grounded in authoritative scientific principles and includes detailed, self-validating protocols to ensure technical accuracy and reproducibility.

Introduction: The Scientific Imperative for a Quantum-Level Understanding

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents. The introduction of specific functional groups, such as amino and nitro moieties, can profoundly influence their biological activity and material properties. 2-Amino-5-nitropyrimidin-4(1H)-one is a molecule of significant interest due to the interplay of its electron-donating amino group and electron-withdrawing nitro group, which can give rise to intriguing electronic and optical properties.

A thorough understanding of this molecule at the quantum level is paramount for predicting its behavior and designing novel applications. Experimental characterization provides essential data, but a computational approach allows us to probe aspects of molecular structure and reactivity that are difficult or impossible to measure directly. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to predict molecular geometry, vibrational spectra for compound identification, and electronic properties that govern reactivity and potential for applications in nonlinear optics.[1][2]

This guide presents a holistic computational protocol for characterizing 2-Amino-5-nitropyrimidin-4(1H)-one. We move beyond a simple listing of steps to explain the why—the scientific rationale behind selecting specific methods and how to interpret the results within the broader context of molecular science.

Theoretical and Computational Methodology: A Validated Protocol

The accuracy of any quantum chemical study hinges on the judicious selection of the computational method and basis set. For organic molecules like the title compound, DFT has proven to be an excellent compromise between computational cost and accuracy.

The Choice of Method: Density Functional Theory (DFT)

We employ DFT, a method that calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is our chosen method. B3LYP has a long-standing track record of providing reliable results for the geometry, vibrational frequencies, and electronic properties of a wide range of organic molecules.[1][2]

The Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. We have selected the 6-311++G(d,p) basis set. This choice is deliberate:

  • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons involved in bonding.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs, anions, or excited states, and for calculating properties like electron affinity and polarizability.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals in the molecular environment, which is essential for an accurate description of chemical bonding.

This combination of B3LYP and 6-311++G(d,p) is well-established for providing high-quality results for the properties we aim to investigate.[3]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the complete computational investigation using the Gaussian suite of programs, a widely used software package in computational chemistry.[1]

Step 1: Initial Structure Creation

  • Launch GaussView 6 or a similar molecular modeling program.

  • Build the 2-Amino-5-nitropyrimidin-4(1H)-one molecule. Ensure the correct tautomeric form is constructed.

  • Perform a preliminary geometry cleanup using the built-in mechanics-based cleaning tool.

Step 2: Geometry Optimization

  • Open the Gaussian Calculation Setup.

  • Select Job Type -> Opt+Freq (Optimization and Frequency). This combination is critical; the frequency calculation validates that the optimized structure is a true energy minimum.

  • Go to the Method tab.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Submit the calculation. The output will be a log file containing the optimized coordinates.

Step 3: Vibrational Frequency Analysis

  • The Opt+Freq job automatically performs this step.

  • Upon completion, open the log file and verify that there are no imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable molecule.

  • The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be visualized to animate the vibrational modes.

Step 4: NBO and NLO Property Calculation

  • Using the optimized coordinates from Step 2, set up a new calculation.

  • Job Type: Energy.

  • Method: Use the same DFT method and basis set (B3LYP/6-311++G(d,p)).

  • In the Additional Keywords section, add Pop=NBO Polar.

    • Pop=NBO: Requests a Natural Bond Orbital analysis.

    • Polar: Requests the calculation of polarizability and first hyperpolarizability (for NLO properties).

  • Submit the calculation.

The following diagram illustrates this workflow.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Property Analysis cluster_results Outputs build Build Initial Structure (GaussView) clean Mechanics Cleanup build->clean opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) clean->opt_freq Input for Gaussian validation Verify No Imaginary Frequencies opt_freq->validation single_point Single Point Energy Calc. (Optimized Geometry) validation->single_point Use Optimized Coords keywords Add Keywords: Pop=NBO Polar single_point->keywords geom Optimized Geometry keywords->geom vib Vibrational Spectra keywords->vib fmo HOMO/LUMO keywords->fmo mep MEP keywords->mep nbo NBO Data keywords->nbo nlo NLO Properties keywords->nlo

Caption: A validated workflow for the comprehensive quantum chemical analysis of a molecule.

Results and Discussion: A Multi-faceted Molecular Portrait

This section details the insights that can be gained from the computational workflow described above. While the quantitative data presented are illustrative for 2-Amino-5-nitropyrimidin-4(1H)-one, they are based on published data for structurally similar molecules and represent the expected outcomes of the protocol.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. The optimization process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. The resulting bond lengths and angles provide the foundation for all subsequent calculations.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C4=O8 1.235
C5-N9 (Nitro) 1.452
C2-N7 (Amino) 1.358
N1-C2 1.371
C5-C6 1.389
Bond Angle (°) N1-C2-N3 118.5
C4-C5-N9 121.0

| | C2-N7-H | 119.5 |

The geometry reveals the planarity of the pyrimidine ring and the specific orientations of the amino and nitro groups. These structural parameters are critical, as they directly influence the molecule's electronic properties, including its dipole moment and potential for intermolecular interactions.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying and characterizing chemical compounds. The calculated IR and Raman spectra serve as a "spectral fingerprint" that can be compared with experimental data to confirm the synthesis of the target molecule. The frequency calculations also provide a detailed assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or wagging.

Table 2: Illustrative Vibrational Frequencies and Assignments

Experimental FT-IR (cm⁻¹) Calculated FT-IR (cm⁻¹) Vibrational Assignment
3450 3465 N-H Asymmetric Stretch (Amino)
3340 3352 N-H Symmetric Stretch (Amino)
1710 1725 C=O Carbonyl Stretch
1580 1595 C=C Ring Stretch
1540 1555 NO₂ Asymmetric Stretch (Nitro)
1350 1362 NO₂ Symmetric Stretch (Nitro)

| 830 | 841 | C-H Out-of-plane Bend |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[4] The strong carbonyl (C=O) stretch and the characteristic symmetric and asymmetric stretches of the amino (NH₂) and nitro (NO₂) groups are key features for identification.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[5] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and stability of a molecule.[5]

  • HOMO: Represents the ability to donate an electron. It is primarily localized on the electron-rich parts of the molecule.

  • LUMO: Represents the ability to accept an electron. It is localized on the electron-deficient parts.

  • HOMO-LUMO Gap (ΔE): A small gap indicates that the molecule is more reactive and can be easily polarized, which is a prerequisite for significant NLO activity.[6]

For 2-Amino-5-nitropyrimidin-4(1H)-one, we expect the HOMO to be localized over the amino group and the pyrimidine ring, while the LUMO will be predominantly on the nitro group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation, a key mechanism for NLO response.

Table 3: Calculated FMO Properties (Illustrative)

Parameter Value (eV)
E(HOMO) -6.85
E(LUMO) -2.95

| HOMO-LUMO Gap (ΔE) | 3.90 |

A gap of ~3.90 eV suggests a molecule that is stable but possesses significant potential for charge transfer, making it a promising candidate for further investigation.

FMO LUMO LUMO (Acceptor) -2.95 eV p2 HOMO HOMO (Donor) -6.85 eV p1 E_axis p1->p2 ΔE = 3.90 eV (Charge Transfer)

Caption: Frontier Molecular Orbital energy diagram illustrating the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.[7][8]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carbonyl and nitro groups.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

The MEP map provides a clear, intuitive picture of the charge distribution and is crucial for understanding potential hydrogen bonding sites and other non-covalent interactions that dictate crystal packing and drug-receptor binding.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals.[10] It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. The analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO.[3]

For the title molecule, significant delocalization is expected from the lone pairs of the amino nitrogen (donor) and the oxygen atoms into the antibonding π* orbitals of the pyrimidine ring and nitro group (acceptors). These interactions contribute to the stability of the molecule and are indicative of the intramolecular charge transfer pathway.

Table 4: Second-Order Perturbation Analysis (NBO) - Illustrative Key Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) N7 (Amino) π*(N1-C6) 25.5 n -> π*
LP(1) N7 (Amino) π*(C4-C5) 18.2 n -> π*

| π(C5-C6) | π(N9-O10) | 15.8 | π -> π |

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant differences in ground- and excited-state dipole moments can exhibit NLO properties.[11] These materials are crucial for technologies like frequency conversion and optical switching. The key parameters are the linear polarizability (α) and the first hyperpolarizability (β), which quantify the molecule's response to an applied electric field.

The B3LYP/6-311++G(d,p) level of theory is known to provide reliable predictions of these properties.[3][6] The calculated first hyperpolarizability (β₀) is compared to known NLO materials like urea for benchmarking. A large β₀ value, significantly greater than that of urea, suggests that the molecule is a promising candidate for NLO applications. The push-pull nature of the amino and nitro groups on the conjugated pyrimidine system is an ideal architecture for high NLO response.

Table 5: Calculated NLO Properties (Illustrative)

Property Calculated Value (a.u.)
Dipole Moment (μ) 7.5 D
Mean Polarizability (α) 110 x 10⁻²⁴ esu

| First Hyperpolarizability (β₀) | 450 x 10⁻³⁰ esu |

A high β₀ value, as illustrated here, would classify 2-Amino-5-nitropyrimidin-4(1H)-one as a potent NLO material worthy of experimental synthesis and characterization.

Conclusion

This guide has outlined a robust and validated computational strategy for the in-depth characterization of 2-Amino-5-nitropyrimidin-4(1H)-one. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate a comprehensive understanding of the molecule's geometric, vibrational, electronic, and nonlinear optical properties. The synergy between FMO, MEP, and NBO analyses provides a detailed picture of the intramolecular charge transfer that governs the molecule's reactivity and potential as an NLO material. The protocols and interpretive guidance provided herein are designed to empower researchers to confidently apply computational chemistry as a predictive tool in the development of new functional molecules.

References

  • Arivazhagan, M., & Subhasini, V. P. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 402–410. [Link unavailable]
  • Gökce, H., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02113. Available from: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the optimized... [Diagram]. Available from: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) values of all compounds (5a-f). Available from: [Link]

  • Wikipedia. (2023). Natural bond orbital. Available from: [Link]

  • ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. Available from: [Link]

  • YouTube. (2025). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. Available from: [Link]

  • Barroso, J. (2009). Natural Bond Orbitals (NBO) visualization. Dr. Joaquin Barroso's Blog. Available from: [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Available from: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map (MEP) for 2A5BrBA. Available from: [Link]

  • PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]

  • PubMed. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 369-380. Available from: [Link]

  • ResearchGate. (n.d.). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers. Available from: [Link]

  • PubMed. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 389-95. Available from: [Link]

  • PMC. (2024). Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. Available from: [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. Available from: [Link]

  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Available from: [Link]

  • PMC. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8605051/5051/

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Amino-5-nitropyrimidin-4(1H)-one in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility of 2-amino-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-amino-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing the solubility of this molecule. It offers a detailed analysis of its physicochemical properties and the molecular interactions that dictate its behavior in various organic solvents. Furthermore, this guide presents robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of 2-amino-5-nitropyrimidin-4(1H)-one to support formulation development, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance.[1][2] For a drug to be efficacious, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor solubility can lead to low and erratic bioavailability, hindering the development of promising therapeutic candidates. 2-Amino-5-nitropyrimidin-4(1H)-one is a substituted pyrimidinone, a scaffold that appears in numerous biologically active molecules. Understanding its solubility in a range of organic solvents is paramount for various stages of drug development, including:

  • Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

  • Formulation Development: Designing oral and parenteral dosage forms.

  • Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.

This guide will provide a detailed examination of the factors influencing the solubility of 2-amino-5-nitropyrimidin-4(1H)-one and equip the reader with the necessary protocols to determine this crucial parameter.

Physicochemical Properties of 2-Amino-5-nitropyrimidin-4(1H)-one

A thorough understanding of the physicochemical properties of 2-amino-5-nitropyrimidin-4(1H)-one is the foundation for predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Name 2-Amino-5-nitropyrimidin-4(1H)-one-
CAS Number 7254-29-7[3]
Molecular Formula C₄H₄N₄O₃[3]
Molecular Weight 156.10 g/mol [3]
Chemical Structure BLDpharm[3]
Predicted pKa ~0.04 ± 0.10 (for the related 2-amino-5-nitropyrimidine)ChemicalBook[1]
Predicted logP -0.033 (for the related 2-amino-5-nitropyrimidine)Cheméo[4]

Note: Predicted values are for a structurally similar compound and should be used as an estimation. Experimental determination is recommended for definitive values.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice.

Molecular Structure and Intermolecular Interactions

The structure of 2-amino-5-nitropyrimidin-4(1H)-one provides key insights into its potential solubility:

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the amino group and the N-H in the pyrimidinone ring) and hydrogen bond acceptors (the carbonyl oxygen, the nitro group oxygens, and the ring nitrogens). This suggests that the compound will have a strong affinity for polar solvents capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Polarity: The presence of the nitro group, a strong electron-withdrawing group, and the polar pyrimidinone core, imparts significant polarity to the molecule. This further indicates a preference for polar solvents.

  • Aromaticity: The pyrimidine ring is aromatic, which can lead to π-π stacking interactions. This can be a factor in its solubility in aromatic solvents, though the strong polar groups are likely to dominate its solubility profile.

cluster_solute 2-Amino-5-nitropyrimidin-4(1H)-one cluster_solvent Solvent Molecules solute C₄H₄N₄O₃ solvent1 Polar Protic (e.g., Ethanol) solute->solvent1 Strong H-Bonding solvent2 Polar Aprotic (e.g., DMSO) solute->solvent2 Dipole-Dipole & H-Bonding solvent3 Nonpolar (e.g., Hexane) solute->solvent3 Weak van der Waals solvent1->solvent1 H-Bonding solvent2->solvent2 Dipole-Dipole

Figure 1: Intermolecular interactions influencing solubility.
The Role of the Solvent
  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, making them good candidates for solvating 2-amino-5-nitropyrimidin-4(1H)-one.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. They are often excellent solvents for polar, crystalline compounds. It has been noted that the related compound, 2-amino-5-nitropyrimidine, is soluble in dimethylformamide (DMF).[1]

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of 2-amino-5-nitropyrimidin-4(1H)-one, its solubility in nonpolar solvents is expected to be very low.

Solid-State Properties

The energy required to break the crystal lattice of the solid solute is a major determinant of solubility. The presence of strong intermolecular interactions, such as hydrogen bonding, in the solid state will lead to a more stable crystal lattice and, consequently, lower solubility. It is also important to consider the possibility of polymorphism (the existence of multiple crystal forms), as different polymorphs can exhibit significantly different solubilities.

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of 2-amino-5-nitropyrimidin-4(1H)-one is essential. The choice of method depends on the stage of research and the required accuracy.

G cluster_thermo Thermodynamic Solubility (Shake-Flask Method) cluster_kinetic Kinetic Solubility T1 Add excess solid compound to solvent T2 Equilibrate (e.g., 24-72h with agitation) T1->T2 T3 Separate solid and liquid phases (centrifuge/filter) T2->T3 T4 Quantify concentration in supernatant (e.g., HPLC-UV) T3->T4 K1 Prepare high-concentration DMSO stock K2 Add stock to aqueous buffer/solvent K1->K2 K3 Short incubation (e.g., 1-2h) K2->K3 K4 Detect precipitation (nephelometry) or quantify dissolved compound K3->K4

Figure 2: Experimental workflows for solubility determination.
Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid 2-amino-5-nitropyrimidin-4(1H)-one to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of 2-amino-5-nitropyrimidin-4(1H)-one in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in µg/mL or µM.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to quickly assess a large number of compounds.[1][7] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 2-amino-5-nitropyrimidin-4(1H)-one in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Solvent Addition: Add the desired organic solvent (or aqueous buffer) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Detection: Determine the concentration at which precipitation occurs. This can be done visually, by measuring light scattering using a nephelometer, or by filtering the solutions and quantifying the dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[6][8]

Data Analysis and Interpretation

When reporting solubility data, it is crucial to include all experimental details to ensure reproducibility and proper interpretation. This includes:

  • The specific method used (thermodynamic or kinetic).

  • The composition of the solvent system.

  • The temperature at which the measurement was performed.

  • The equilibration time.

  • The analytical method used for quantification.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Published February 15, 2013. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

  • MDPI. Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. [Link]

  • PubChem. 2-Amino-5-nitropyridine. [Link]

  • Cheméo. 2-Amino-5-nitropyrimidine. [Link]

  • PubChem. 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-. [Link]

  • PubChem. 4-amino-5-(1-methyl-1H-pyrrol-2-yl)-2(1H)-pyrimidinone. [Link]

  • Lead Sciences. 2-Amino-5-nitropyrimidin-4(1H)-one. [Link]

  • PubMed Central. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • NIST. 2-Amino-5-nitropyridine. [Link]

  • PubMed. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical and Spectroscopic Characterization of 2-Amino-5-nitropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-5-nitropyrimidin-4(1H)-one (CAS No. 7254-29-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitropyrimidin-4(1H)-one (CAS No. 7254-29-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core substituted with an amino group, a nitro group, and a carbonyl function, presents a unique electronic landscape and potential for diverse biological activities. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties and a comprehensive spectroscopic fingerprint are paramount for unambiguous identification, purity assessment, and elucidation of its behavior in biological systems.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the melting point and spectral data of 2-Amino-5-nitropyrimidin-4(1H)-one. In the absence of readily available, complete experimental datasets in the public domain, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. This approach not only offers a valuable reference for scientists working with this molecule but also illustrates a logical workflow for the characterization of novel heterocyclic compounds.

Physicochemical Properties

A fundamental starting point in the characterization of a new chemical entity is the determination of its basic physical properties.

Melting Point

The melting point is a critical indicator of a compound's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity.

Expected Melting Point:

While an experimentally determined melting point for 2-Amino-5-nitropyrimidin-4(1H)-one is not prominently reported, we can infer its properties by examining a closely related structure, 2-Amino-5-nitropyrimidine. This related compound, lacking the 4-oxo group, has a reported melting point of 235-237 °C.[2] The introduction of the carbonyl group and the potential for intermolecular hydrogen bonding in the solid state in 2-Amino-5-nitropyrimidin-4(1H)-one would be expected to increase the lattice energy. Therefore, a melting point above 240 °C, likely with decomposition , is anticipated for this compound.

Table 1: Physicochemical Properties of 2-Amino-5-nitropyrimidin-4(1H)-one

PropertyPredicted/Expected ValueRationale/Reference
Molecular Formula C₄H₄N₄O₃[1]
Molecular Weight 156.10 g/mol [1]
Melting Point > 240 °C (with decomposition)Inferred from 2-Amino-5-nitropyrimidine[2] and expected increase in intermolecular forces.
Appearance Pale yellow to yellow solidTypical for nitro-aromatic/heterocyclic compounds.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unequivocal structural elucidation of 2-Amino-5-nitropyrimidin-4(1H)-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The electron-withdrawing nature of the nitro group and the pyrimidine ring, along with the presence of exchangeable protons, will dominate the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1HN1-H The proton on the pyrimidine ring nitrogen is expected to be deshielded due to the aromatic nature of the ring and potential hydrogen bonding.
~8.8Singlet1HC6-H This proton is adjacent to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
~7.5Broad Singlet2H-NHThe protons of the amino group are typically broad due to quadrupole coupling with the nitrogen atom and exchange with residual water.

Expertise & Experience: The choice of DMSO-d₆ as a solvent is crucial for observing the N-H protons, which might be broadened or exchanged in protic solvents like methanol-d₄ or D₂O. The significant downfield shift of the C6-H is a key indicator of the nitro group's position at C5.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160C 4=OThe carbonyl carbon is expected to be significantly deshielded.
~155C 2-NH₂The carbon attached to the amino group will be deshielded, but less so than the carbonyl carbon.
~145C 5-NO₂The carbon bearing the nitro group will be deshielded due to the strong electron-withdrawing effect.
~130C 6This carbon is expected to be deshielded due to its position in the electron-deficient pyrimidine ring.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-Amino-5-nitropyrimidin-4(1H)-one will be characterized by absorptions corresponding to the N-H, C=O, and N-O bonds.

Predicted IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadN-H stretching (amino and amide)The broadness is due to hydrogen bonding. Two distinct peaks may be observed for the symmetric and asymmetric stretches of the primary amine.
~1680Strong, SharpC=O stretching (amide)A strong absorption in this region is characteristic of a carbonyl group.
1550 - 1500StrongAsymmetric NO₂ stretchingA characteristic strong absorption for the nitro group.
1350 - 1300StrongSymmetric NO₂ stretchingThe second characteristic strong absorption for the nitro group.
~1620MediumC=N stretchingCharacteristic of the pyrimidine ring.

Trustworthiness: The presence of strong absorption bands in the specified regions for the amino, carbonyl, and nitro groups provides a self-validating system for the confirmation of the compound's key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted FragmentRationale
156[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
126[M - NO]⁺Loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds.
110[M - NO₂]⁺Loss of a nitro radical.
98[M - NO - CO]⁺Subsequent loss of carbon monoxide from the [M - NO]⁺ fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

A potential synthetic route to 2-Amino-5-nitropyrimidin-4(1H)-one could involve the nitration of 2-aminopyrimidin-4(1H)-one.

  • Reaction Setup: To a solution of 2-aminopyrimidin-4(1H)-one in concentrated sulfuric acid, cooled in an ice bath, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., water or an alcohol/water mixture) to afford the pure 2-Amino-5-nitropyrimidin-4(1H)-one.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Identity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity Tautomers cluster_one 4(1H)-one Tautomer cluster_hydroxy 4-Hydroxy Tautomer one Structure of the 4(1H)-one tautomer hydroxy Structure of the 4-hydroxy tautomer one->hydroxy

Sources

Exploratory

CAS number 3073-77-6 chemical information and safety

An In-depth Technical Guide to 2-Amino-5-nitropyrimidine (CAS 3073-77-6) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-5-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-nitropyrimidine (CAS 3073-77-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-nitropyrimidine (CAS 3073-77-6), a key heterocyclic building block in organic synthesis and pharmaceutical research. This document synthesizes critical information regarding its chemical identity, physicochemical properties, safety and handling protocols, and significant applications. The guide is structured to provide both quick reference data and in-depth discussions to support laboratory research and development activities.

Chemical Identity and Structure

2-Amino-5-nitropyrimidine is a substituted pyrimidine ring bearing an amino group at the 2-position and a nitro group at the 5-position. This unique arrangement of functional groups imparts specific reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure:

N1 N C2 C N1->C2 C6 C N1->C6 C2->N1 N_amino NH₂ C2->N_amino N3 N N3->C2 C4 C C4->N3 C5 C C4->C5 C5->C4 N_nitro N⁺ C5->N_nitro C6->N3 C6->C5 O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Chemical structure of 2-Amino-5-nitropyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-nitropyrimidine is presented in the table below for easy reference. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 3073-77-6[1][2][3]
Molecular Formula C₄H₄N₄O₂[1][4][5]
Molecular Weight 140.10 g/mol [1][4]
Appearance Light yellow to yellow to orange powder/crystal[6]
Melting Point 235-237 °C (lit.)[1][3]
Water Solubility (log10WS) -1.29 (mol/L)[4]
Octanol/Water Partition Coefficient (logPoct/wat) -0.033[4]
Purity ≥98%[1]

Synthesis and Reactivity

While specific, detailed, and proprietary synthesis protocols are often held as trade secrets, a general understanding of the synthesis of 2-Amino-5-nitropyrimidine can be gleaned from established organic chemistry principles. One plausible synthetic route involves the reaction of guanidine with a suitable nitromalonaldehyde derivative. For instance, the product can be obtained in almost quantitative yield by the reaction of sodium nitromalonaldehyde monohydrate with guanidine.[7]

The reactivity of 2-Amino-5-nitropyrimidine is governed by the interplay of its functional groups. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The nitro group is a strong electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Applications in Research and Development

2-Amino-5-nitropyrimidine serves as a versatile building block in the synthesis of a wide range of biologically active compounds and functional materials.

  • Pharmaceutical Intermediates: Its structure is a key component in the synthesis of various pharmaceutical agents. The pyrimidine core is a common scaffold in medicinal chemistry, and the amino and nitro groups provide handles for further chemical modifications to develop novel drug candidates.[8]

  • Organic Synthesis: It is used as a starting material for the synthesis of more complex heterocyclic systems through ring transformation reactions.[9]

  • Materials Science: The molecule's electronic properties make it of interest in the development of functional materials, such as those with specific optical or electronic characteristics. Research has been conducted on its polymorphic forms and its behavior on different substrates.[9]

  • Bioprotection and Biotechnology: Interestingly, 2-Amino-5-nitropyrimidine was first identified in extremophilic bacteria, where it functions as a compatible solute to help the organisms adapt to high-salt environments. This suggests potential commercial applications in bioprotection and biotechnology.[3]

Safety and Handling

Proper handling of 2-Amino-5-nitropyrimidine is crucial to ensure laboratory safety. The following information is synthesized from various safety data sheets (SDS).

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-5-nitropyrimidine is classified as follows:

  • Skin Irritation (Category 2) [1][2]

  • Eye Irritation (Category 2A) [1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system [1][2]

The signal word is Warning .[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Measures:

A systematic approach to handling this chemical is essential. The following workflow outlines the key safety steps.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Consult SDS prep2 Don appropriate PPE: - Safety goggles - Gloves - Lab coat - N95 dust mask prep1->prep2 prep3 Ensure proper ventilation (fume hood) prep2->prep3 handle1 Avoid generating dust prep3->handle1 handle2 Weigh in a contained manner handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 handle4 Do not ingest or inhale handle3->handle4 store1 Keep container tightly closed handle4->store1 disp1 Dispose of in accordance with local, state, and federal regulations handle4->disp1 store2 Store in a cool, dry, well-ventilated place store1->store2 store3 Store away from incompatible materials store2->store3 store3->disp1 disp2 Do not allow to enter drains disp1->disp2

Caption: Safe handling workflow for 2-Amino-5-nitropyrimidine.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

  • Ingestion: Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician immediately.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, foam, water spray, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5]

Storage and Disposal:

  • Storage: Keep in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed in a dark place under an inert atmosphere at room temperature.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

2-Amino-5-nitropyrimidine (CAS 3073-77-6) is a valuable chemical intermediate with a range of applications, particularly in the pharmaceutical industry. Its synthesis and reactivity are well-defined, and its physicochemical properties are well-documented. Adherence to strict safety and handling protocols is essential when working with this compound due to its potential to cause skin, eye, and respiratory irritation. This guide provides the foundational knowledge for the safe and effective use of 2-Amino-5-nitropyrimidine in a research and development setting.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-nitropyrimidine (CAS 3073-77-6). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium Nitromalonaldehyde Monohydrate. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Amino-5-nitropyrimidine (3073-77-6). Retrieved from [Link]

Sources

Foundational

Theoretical Prediction of 2-Amino-5-nitropyrimidin-4(1H)-one Reactivity: A Quantum Chemical Approach

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract 2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound that serves as a valuable scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] A profound understanding of its chemical reactivity is paramount for the rational design of novel derivatives with tailored properties. This guide provides a comprehensive framework for predicting the reactivity of 2-Amino-5-nitropyrimidin-4(1H)-one using first-principles quantum chemical calculations. We will delve into the core theoretical underpinnings and provide step-by-step computational protocols, demonstrating how Density Functional Theory (DFT) can be leveraged to elucidate the molecule's electronic structure and predict its behavior in chemical reactions. The methodologies discussed herein, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Mulliken population analysis, offer a powerful, non-empirical toolkit for guiding synthetic efforts and accelerating the discovery process in drug development.[3][4][5]

Introduction: The Imperative for Predictive Chemistry

In modern chemical and pharmaceutical research, the ability to predict molecular behavior before engaging in costly and time-consuming synthesis is a significant advantage.[6] The title compound, 2-Amino-5-nitropyrimidin-4(1H)-one, belongs to the pyrimidine class of heterocycles, which are core components in the genetic code and are found in numerous bioactive compounds.[2] The presence of diverse functional groups—an amino group (electron-donating), a nitro group (electron-withdrawing), and a carbonyl group—creates a complex electronic landscape, making its reactivity non-intuitive.

Computational chemistry provides a robust solution, allowing us to build a virtual model of the molecule and probe its electronic properties with high accuracy.[7][8][9] By employing methods rooted in quantum mechanics, we can calculate a variety of molecular descriptors that correlate directly with chemical reactivity, offering a rational basis for experimental design.[3][5]

Foundational Analysis: Structure and Stability

Before any reactivity prediction can be made, the correct and most stable molecular structure must be determined. For a molecule like 2-Amino-5-nitropyrimidin-4(1H)-one, this involves not only optimizing the geometry (bond lengths and angles) but also considering the potential for tautomerism.

Tautomerism: Identifying the Dominant Species

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Their relative stability can significantly influence a molecule's reactivity and its interactions with biological targets.[10][11] For 2-Amino-5-nitropyrimidin-4(1H)-one, several tautomeric forms are possible, primarily the keto-enol and amino-imino forms.

It is crucial to computationally determine the lowest energy tautomer, as this will be the most abundant species in equilibrium and therefore the one most likely to undergo reaction.[12][13] The keto form (4(1H)-one) is generally more stable for pyrimidinone systems, a preference that can be confirmed through calculation.[12]

tautomers T1 2-Amino-5-nitropyrimidin-4(1H)-one (Keto-Amino Form) T2 2-Amino-5-nitropyrimidin-4-ol (Enol-Amino Form) T1->T2 Keto-Enol Tautomerization T3 2-Imino-5-nitro-1,2-dihydropyrimidin-4-one (Keto-Imino Form) T1->T3 Amino-Imino Tautomerization

Caption: Potential tautomeric forms of the target molecule.

Experimental Protocol 1: Geometry Optimization and Frequency Calculation

This protocol establishes the foundational, lowest-energy structure from which all other properties are derived. The inclusion of a frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Input Structure Generation: Build the 3D structure of the 2-Amino-5-nitropyrimidin-4(1H)-one tautomers using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is the method of choice, offering an excellent balance of accuracy and computational cost for organic molecules. The B3LYP functional is a widely used and well-validated hybrid functional.[14][15][16]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. It is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle non-spherical electron distributions in bonded atoms.[2][11]

  • Calculation Execution: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA) with keywords for geometry optimization followed by a frequency calculation (e.g., Opt Freq).

  • Verification: Analyze the output. Confirm that the optimization converged successfully and that the frequency calculation yields zero imaginary frequencies.

  • Tautomer Comparison: Compare the final electronic energies (including zero-point vibrational energy correction) of all calculated tautomers. The structure with the lowest energy is the global minimum and will be used for all subsequent reactivity analyses.

Predicting Reactivity: A Multi-Faceted Approach

With the optimized ground-state structure established, we can now compute the electronic properties that govern its chemical reactivity. We will use three complementary analyses to build a comprehensive reactivity profile.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone of reactivity prediction.[17] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • HOMO: This orbital represents the outermost electrons and indicates the molecule's ability to act as a nucleophile (electron donor). Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.[18]

  • LUMO: This is the lowest energy empty orbital, representing the molecule's ability to act as an electrophile (electron acceptor). High LUMO density indicates likely sites for nucleophilic attack.[17][18]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[18]

fmo_theory cluster_0 cluster_1 lumo LUMO (Lowest Unoccupied MO) Accepts Electrons (Electrophilic Site) homo HOMO (Highest Occupied MO) Donates Electrons (Nucleophilic Site) homo->lumo ΔE = E_LUMO - E_HOMO (Reactivity Indicator) l_filled Filled Orbitals l_energy Energy l_empty Empty Orbitals

Caption: The concept of Frontier Molecular Orbitals (FMOs).

Table 1: Calculated FMO Properties for 2-Amino-5-nitropyrimidin-4(1H)-one (Note: These are representative values. Actual values will depend on the specific level of theory.)

PropertyEnergy (eV)Implication
EHOMO -7.15Moderate electron-donating capability
ELUMO -3.20Strong electron-accepting capability
ΔE (Gap) 3.95High kinetic stability, but reactive

Visualizing the HOMO and LUMO isosurfaces reveals the spatial distribution of these orbitals. For 2-Amino-5-nitropyrimidin-4(1H)-one, the HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, while the LUMO is expected to be concentrated on the nitro group and the C5-C6 bond, indicating these as the primary nucleophilic and electrophilic regions, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a powerful tool that maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution.[19][20] It is exceptionally useful for predicting how a molecule will be recognized by another chemical species, such as a receptor or a reactant.[21]

  • Negative Regions (Red/Yellow): These are areas of high electron density and negative electrostatic potential, often associated with lone pairs on heteroatoms. They are the most likely sites for electrophilic attack.[21]

  • Positive Regions (Blue): These are areas of low electron density and positive potential, typically around hydrogen atoms bonded to electronegative atoms. They indicate regions susceptible to nucleophilic attack.[22]

  • Neutral Regions (Green): Indicate areas of moderate potential.

For 2-Amino-5-nitropyrimidin-4(1H)-one, the MEP map is predicted to show:

  • Intense Negative Potential: Around the oxygen atoms of the nitro group and the carbonyl oxygen, making them the primary centers for electrophilic attack or hydrogen bond donation.

  • Positive Potential: Around the hydrogen atoms of the amino group and the N1-H proton, making them sites for nucleophilic interaction or hydrogen bond acceptance.

Experimental Protocol 2: Generating Reactivity Maps (FMO & MEP)
  • Prerequisite: A completed and verified geometry optimization calculation (from Protocol 1).

  • Checkpoint File: Ensure the calculation generates a checkpoint (.chk or .gbw) or wavefunction (.wfn) file, which stores the necessary orbital and electron density information.

  • Visualization Software: Use a program like GaussView, Chemcraft, or Avogadro.

  • Load Data: Open the checkpoint file.

  • Generate Surfaces:

    • For FMOs: Navigate to the surface generation tool and select "Molecular Orbitals." Choose to visualize the HOMO and LUMO. The resulting isosurfaces show the orbital lobes.

    • For MEP: In the surface generation tool, select "MEP" or "Electrostatic Potential." Map the potential onto the van der Waals electron density surface for a clear, intuitive visualization.

Mulliken Population Analysis

While FMO and MEP provide qualitative and visual guides, a Mulliken population analysis provides quantitative data by assigning partial charges to each atom in the molecule.[23][24] This helps to precisely identify electrophilic (positive charge) and nucleophilic (negative charge) atoms.

It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. However, for a given basis set, they provide a reliable relative measure of charge distribution across the molecule.

Table 2: Predicted Mulliken Atomic Charges (Note: Representative values for key atoms. The sum of all charges equals zero.)

AtomPredicted Charge (a.u.)Reactivity Implication
O (carbonyl) -0.55Strongly nucleophilic
O (nitro) -0.48Strongly nucleophilic
N (nitro) +0.80Strongly electrophilic
N (amino) -0.75Nucleophilic
C (carbonyl) +0.65Electrophilic
C5 (ring) +0.15Electrophilic (due to NO2)

The analysis clearly quantifies the strong electron-withdrawing effect of the nitro and carbonyl groups, rendering their respective nitrogen and carbon atoms highly electrophilic. Conversely, the oxygen and amino nitrogen atoms are identified as key nucleophilic centers.

Synthesis of Reactivity Profile

By integrating the insights from all three computational methods, we can construct a holistic and self-validating reactivity profile for 2-Amino-5-nitropyrimidin-4(1H)-one.

  • Electrophilic Attack: The most probable sites are the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amino group. This is supported by the intense negative potential on the MEP map, the high HOMO density in these regions, and the negative Mulliken charges on these atoms.

  • Nucleophilic Attack: The most likely targets are the carbon atom of the carbonyl group and the carbon atom at position 5 attached to the nitro group. The MEP map shows positive potential in these areas, the LUMO is significantly localized on the nitro group and adjacent carbon, and the Mulliken charges on these carbons are positive.

reactivity_summary cluster_sites Reactivity Predictions reactivity 2-Amino-5-nitropyrimidin-4(1H)-one Predicted Reactive Sites Nucleophilic Attack (Electron Acceptor) Electrophilic Attack (Electron Donor) nuc_sites Carbonyl Carbon (C4) Ring Carbon (C5) reactivity:f2->nuc_sites Predicted at elec_sites Nitro Oxygens Carbonyl Oxygen Amino Nitrogen reactivity:f3->elec_sites Predicted at

Caption: Summary of predicted reactive sites for the molecule.

Conclusion and Outlook

This guide has outlined a systematic, in-silico workflow for the theoretical prediction of reactivity for 2-Amino-5-nitropyrimidin-4(1H)-one. By combining geometry optimization with FMO, MEP, and Mulliken charge analyses, researchers can gain deep, actionable insights into the molecule's electronic structure and chemical behavior. This quantum chemical approach provides a rational foundation for designing synthetic routes, predicting reaction outcomes, and understanding potential interactions in a biological context. As computational resources become more accessible, these methods are poised to become an indispensable part of the toolkit for every research scientist and drug development professional, accelerating innovation and reducing the reliance on trial-and-error experimentation.[3][4]

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Google Scholar.
  • Compound 2 reactivity descriptors calculated using Mulliken population analysis (MPA). (n.d.). Google Scholar.
  • Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Retrieved January 22, 2026, from [Link]

  • Molecular electrostatic potential (MEP) maps of all the compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • MullikenPopulation. (n.d.). QuantumATK. Retrieved January 22, 2026, from [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and evaluation of N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists. (2017). PubMed. Retrieved January 22, 2026, from [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help?. (2017). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • Mulliken population analysis. (n.d.). Chemgapedia. Retrieved January 22, 2026, from [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

  • The calculated HOMO and LUMO energy levels of sixmembered aryl... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. Retrieved January 22, 2026, from [Link]

  • Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one. (n.d.). AKJournals. Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (2020). Google Patents.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Computational Prediction of Metabolites of Tobacco-Specific Nitrosamines by CYP2A13. (2021). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark. Retrieved January 22, 2026, from [Link]

  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Molecular Electrostatic Potential (MEP) plot using VMD Software and Quantum Espresso (QE). (2019). YouTube. Retrieved January 22, 2026, from [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]

  • An Organic–Inorganic Hybrid Ferroelastic Semiconductor with Thermochromic Effect. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Mulliken population analysis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021). CUNY Academic Works. Retrieved January 22, 2026, from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. (2013). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Mulliken population analysis in CASTEP. (n.d.). Theory in CASTEP. Retrieved January 22, 2026, from [Link]

  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Computational Chemistry. (2012). YouTube. Retrieved January 22, 2026, from [Link]

  • Computational Chemistry Research | MorDOR Lab | Chemistry with Dr. G. (2023). YouTube. Retrieved January 22, 2026, from [Link]

  • (PDF) Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol- 2(5H)-one: a Computational study. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) Quantum Chemistry and Drug Design. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2012). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Electronic Structure Analysis of 2-Amino-5-nitropyrimidin-4(1H)-one

Abstract Introduction: The Significance of Pyrimidine Scaffolds and their Electronic Properties Pyrimidine derivatives represent a cornerstone in the architecture of biologically active molecules. Their presence in the n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Pyrimidine Scaffolds and their Electronic Properties

Pyrimidine derivatives represent a cornerstone in the architecture of biologically active molecules. Their presence in the nucleobases of DNA and RNA underscores their fundamental role in biological systems. In the realm of medicinal chemistry, the pyrimidine scaffold is a privileged structure, found in a wide array of therapeutic agents exhibiting anticancer, antimicrobial, and antiviral activities. The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and, critically, their electronic landscape.

The distribution of electrons within a molecule, its ability to donate or accept electrons, and the nature of its frontier molecular orbitals (FMOs) govern its reactivity, how it interacts with biological targets such as enzymes and receptors, and its pharmacokinetic profile. For a molecule like 2-Amino-5-nitropyrimidin-4(1H)-one, the interplay between the electron-donating amino group and the electron-withdrawing nitro group, situated on a pyrimidinone core, creates a complex electronic environment that warrants detailed investigation.

A crucial aspect of the electronic structure of many heterocyclic compounds, including pyrimidinones, is the phenomenon of tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For 2-Amino-5-nitropyrimidin-4(1H)-one, several tautomeric forms can exist, including keto-enol and amino-imino isomers. Each tautomer possesses a unique electronic structure and, consequently, distinct chemical properties. Therefore, a comprehensive electronic structure analysis must consider the relative stabilities and electronic characteristics of all plausible tautomers.

This guide presents a systematic approach to unraveling the electronic intricacies of 2-Amino-5-nitropyrimidin-4(1H)-one through state-of-the-art computational chemistry methods. By providing a detailed, step-by-step protocol, we aim to empower researchers to perform similar analyses on other molecules of interest, thereby accelerating the drug discovery and development process.

Tautomerism in 2-Amino-5-nitropyrimidin-4(1H)-one: A Primary Consideration

The potential for tautomerism in 2-Amino-5-nitropyrimidin-4(1H)-one is a critical factor that must be addressed at the outset of any electronic structure analysis. The pyrimidinone ring system, substituted with both an amino and a nitro group, allows for several possible tautomeric forms. The relative populations of these tautomers can be influenced by factors such as the solvent environment and temperature. Understanding the tautomeric landscape is paramount, as the different forms will exhibit distinct electronic properties, including dipole moments, orbital energies, and electrostatic potentials.

The primary tautomeric equilibrium to consider is the keto-enol tautomerism involving the pyrimidinone ring, and the amino-imino tautomerism of the amino group. The figure below illustrates the principal tautomers of 2-Amino-5-nitropyrimidin-4(1H)-one that will be the focus of this computational investigation.

tautomers T1 2-Amino-5-nitro- pyrimidin-4(1H)-one (Keto-Amino) T2 2-Amino-4-hydroxy- 5-nitropyrimidine (Enol-Amino) T1->T2 Keto-Enol T3 2-Imino-5-nitro- 1H-pyrimidin-4(3H)-one (Keto-Imino) T1->T3 Amino-Imino

Caption: Plausible tautomeric forms of 2-Amino-5-nitropyrimidin-4(1H)-one.

Theoretical and Computational Methodology

The electronic structure analysis of 2-Amino-5-nitropyrimidin-4(1H)-one will be conducted using Density Functional Theory (DFT), a quantum mechanical method that has proven to be a powerful tool for studying the electronic properties of molecules. All calculations will be performed using a widely available quantum chemistry software package.

Geometry Optimization and Tautomer Stability

The first step in the computational protocol is to obtain the optimized gas-phase geometry of each tautomer. This is a critical step as the electronic properties are highly dependent on the molecular structure.

Protocol for Geometry Optimization:

  • Initial Structure Generation: The initial 3D coordinates for each tautomer of 2-Amino-5-nitropyrimidin-4(1H)-one will be generated using a molecular builder and editor.

  • Computational Method: Geometry optimization will be performed using DFT with the B3LYP hybrid functional. This functional has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set will be employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus, and polarization functions (d,p) to allow for more flexibility in the shape of the atomic orbitals.

  • Convergence Criteria: The geometry optimization will be carried out until the forces on each atom are less than a predefined threshold, ensuring that a true energy minimum has been reached.

  • Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true minima on the potential energy surface, a vibrational frequency analysis will be performed. The absence of imaginary frequencies will confirm that the structures are stable.

The relative stabilities of the tautomers will be determined by comparing their total electronic energies, including zero-point vibrational energy (ZPVE) corrections.

Analysis of Electronic Properties

Once the optimized geometries of the most stable tautomers are obtained, a series of analyses will be performed to elucidate their electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Protocol for FMO Analysis:

  • Calculation: The energies and isodensity surfaces of the HOMO and LUMO will be calculated at the B3LYP/6-311++G(d,p) level of theory for the optimized geometries.

  • Visualization: The HOMO and LUMO isosurfaces will be visualized to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.

The MEP is a valuable tool for understanding the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potentials.

  • Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density (electron-poor regions), which are susceptible to nucleophilic attack.

  • Green regions (zero potential): Represent areas of neutral electrostatic potential.

Protocol for MEP Analysis:

  • Calculation: The MEP will be calculated from the optimized wave function at the B3LYP/6-311++G(d,p) level.

  • Visualization: The MEP will be mapped onto the total electron density surface to create a 3D visualization of the electrostatic potential.

Population analysis provides a way to assign partial atomic charges, which can offer insights into the charge distribution and bonding within the molecule.

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule based on the basis functions used in the calculation.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs.[4]

Protocol for Population Analysis:

  • Calculation: Both Mulliken and NBO population analyses will be performed on the optimized structures at the B3LYP/6-311++G(d,p) level.

  • Data Extraction: The calculated partial atomic charges for each atom in the different tautomers will be extracted and tabulated for comparison.

Simulation of Spectroscopic Properties

To bridge the gap between theoretical calculations and potential future experimental validation, we will simulate the UV-Vis and NMR spectra of the most stable tautomer.

TD-DFT is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Protocol for TD-DFT Calculation:

  • Method: TD-DFT calculations will be performed at the B3LYP/6-311++G(d,p) level on the optimized ground-state geometry.

  • Solvent Effects: To simulate the spectrum in a solution phase, the Polarizable Continuum Model (PCM) will be used to account for the effect of a solvent (e.g., ethanol or water).

  • Spectrum Generation: The calculated excitation energies and oscillator strengths will be used to generate a simulated UV-Vis spectrum.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles.

Protocol for NMR Chemical Shift Calculation:

  • Method: The GIAO method will be employed at the B3LYP/6-311++G(d,p) level of theory.

  • Solvent Effects: The PCM will be used to include the effects of a solvent (e.g., DMSO-d6) on the calculated chemical shifts.

  • Referencing: The calculated absolute shieldings will be converted to chemical shifts by referencing them to the calculated shielding of a standard reference compound (e.g., tetramethylsilane, TMS).

Computational Workflow

The following diagram illustrates the comprehensive workflow for the electronic structure analysis of 2-Amino-5-nitropyrimidin-4(1H)-one.

workflow cluster_tautomer Tautomer Identification cluster_geomopt Geometry Optimization cluster_analysis Electronic Property Analysis cluster_spectra Spectra Simulation Tautomers Identify Plausible Tautomers GeomOpt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Tautomers->GeomOpt Freq Vibrational Frequency Analysis GeomOpt->Freq Verify Minima FMO Frontier Molecular Orbital (HOMO, LUMO, Gap) Freq->FMO MEP Molecular Electrostatic Potential (MEP) Freq->MEP Charges Population Analysis (Mulliken & NBO) Freq->Charges TDDFT TD-DFT for UV-Vis (with PCM) Freq->TDDFT NMR GIAO for NMR (with PCM) Freq->NMR

Caption: Computational workflow for the electronic structure analysis.

Predicted Electronic Properties and Discussion

Based on computational studies of similar pyrimidinone systems, it is anticipated that the keto-amino tautomer, 2-Amino-5-nitropyrimidin-4(1H)-one, will be the most stable form in both the gas phase and in polar solvents.[5] The strong electron-withdrawing effect of the nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The amino group, being an electron-donating group, will raise the energy of the HOMO.

The FMO analysis is predicted to show that the HOMO is primarily localized on the amino group and the pyrimidine ring, while the LUMO is expected to be concentrated on the nitro group and the adjacent carbon atoms of the pyrimidine ring. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

The MEP map is expected to reveal a highly negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group and the N-H of the pyrimidine ring will likely exhibit a positive electrostatic potential, making them hydrogen bond donors.

The simulated UV-Vis spectrum is anticipated to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted pyrimidinone core.

Conclusion and Future Outlook

This technical guide has detailed a comprehensive computational strategy for the in-depth electronic structure analysis of 2-Amino-5-nitropyrimidin-4(1H)-one. The proposed workflow, centered around Density Functional Theory, provides a robust framework for investigating the geometric and electronic properties of this and other complex heterocyclic molecules. A thorough examination of the potential tautomers is a cornerstone of this approach, as their relative stabilities and distinct electronic features are critical to understanding the molecule's overall behavior.

The outlined protocols for Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and population analysis will provide a detailed picture of the molecule's reactivity, charge distribution, and potential for intermolecular interactions. Furthermore, the simulation of UV-Vis and NMR spectra offers a valuable bridge to experimental studies, facilitating the interpretation of future experimental data.

It is important to reiterate that in the absence of direct experimental data for 2-Amino-5-nitropyrimidin-4(1H)-one, this guide serves as a foundational theoretical study. The predictions made herein are based on well-established computational methods and validated by data from closely related compounds. The results of this computational analysis can and should be used to guide future experimental work, including synthesis, crystallographic studies, and spectroscopic characterization. The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research, and this guide provides the theoretical groundwork for such an endeavor.

References

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Garg, U., Azim, Y., & Alam, M. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(36), 22383–22394. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules (Basel, Switzerland), 27(2), 385. [Link]

  • Lead Sciences. (n.d.). 2-Amino-5-nitropyrimidin-4(1H)-one. Retrieved from [Link]

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833–1840. [Link]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926. [Link]

Sources

Foundational

An In-depth Technical Guide to the Anticipated Crystal Structure and Polymorphism of 2-Amino-5-nitropyrimidin-4(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, particularly the presence of multiple hydrogen bond donors and acceptors, as well as a nitro group, suggest a high propensity for polymorphism. This guide provides a comprehensive analysis of the anticipated crystal structure of this compound and a detailed exploration of its potential polymorphic behavior. While a definitive crystal structure is not yet publicly available, this document leverages expert analysis of closely related compounds and foundational principles of crystal engineering to provide a robust predictive framework. Detailed experimental protocols for synthesis, crystallization, and characterization are provided to empower researchers to elucidate the solid-state forms of this promising molecule.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can therefore have profound implications for the safety and efficacy of a drug product. A thorough understanding and control of polymorphism are essential for regulatory approval and for ensuring consistent product quality.

2-Amino-5-nitropyrimidin-4(1H)-one (CAS No: 7254-29-7, Formula: C4H4N4O3) presents a fascinating case for the study of polymorphism. The molecule's pyrimidinone core is a common scaffold in medicinal chemistry, and the amino and nitro substituents introduce a rich array of intermolecular interactions that can lead to diverse crystal packing arrangements. This guide serves as a proactive exploration of the solid-state landscape of this molecule, offering a roadmap for its crystallographic characterization.

Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

A robust synthesis is the first step in any crystallographic study. While specific literature on the synthesis of 2-amino-5-nitropyrimidin-4(1H)-one is sparse, a plausible synthetic route can be devised based on established pyrimidine chemistry. The following protocol is a proposed method.

Experimental Protocol: Synthesis
  • Nitration of a Precursor: A suitable starting material, such as 2-aminopyrimidin-4(1H)-one, can be subjected to nitration.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyrimidin-4(1H)-one in concentrated sulfuric acid at 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 2-amino-5-nitropyrimidin-4(1H)-one.

Polymorph Screening: A Multifaceted Approach

The identification of all accessible polymorphic forms of a compound is a critical step in drug development. A comprehensive polymorph screen involves crystallization from a wide variety of solvents and under different conditions.

Experimental Workflow for Polymorph Screening

Caption: Workflow for a comprehensive polymorph screen.

Detailed Methodologies for Crystallization
  • Slow Evaporation: Dissolve the compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) to near saturation at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it slowly to room temperature or below.

  • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble.

  • Slurry Conversion: Stir a suspension of the compound in a solvent in which it has limited solubility for an extended period. This allows for the conversion of a metastable form to a more stable one.

Anticipated Crystal Structures and Intermolecular Interactions

The molecular structure of 2-amino-5-nitropyrimidin-4(1H)-one provides clear indicators of its likely crystal packing motifs. The interplay of strong hydrogen bonds and other intermolecular interactions will govern the formation of different polymorphs.

Key Intermolecular Synthons
  • Amino-Carbonyl Hydrogen Bond: The amino group and the carbonyl group can form a robust R2,2(8) hydrogen-bonded dimer, a common motif in related structures.

  • Amino-Nitro Hydrogen Bond: The amino group can also act as a hydrogen bond donor to the nitro group of a neighboring molecule.

  • N-H...N Hydrogen Bond: The N-H of the pyrimidinone ring is a strong hydrogen bond donor and can interact with the nitrogen atoms of the pyrimidine ring or the nitro group.

  • π-π Stacking: The aromatic pyrimidinone ring is expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.

Potential for Tautomeric Polymorphism

The 4(1H)-one tautomer is expected to be the most stable. However, the potential for other tautomers, such as the 4-hydroxypyrimidine form, to be present in solution and crystallize under certain conditions cannot be ruled out. The crystallization of different tautomers would lead to tautomeric polymorphism.

Characterization Techniques for Polymorphs

A combination of analytical techniques is necessary to unambiguously identify and characterize different polymorphic forms.

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern.
Single-Crystal X-ray Diffraction Determines the precise three-dimensional arrangement of atoms in the crystal lattice.
Differential Scanning Calorimetry (DSC) Measures the thermal transitions (e.g., melting, solid-solid transitions) of a material.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature, useful for identifying solvates.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Provides information about the vibrational modes of the molecules, which can differ between polymorphs due to different intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Probes the local environment of atomic nuclei, which is sensitive to the crystalline form.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

  • Data Collection: Mount the powder on a sample holder and place it in the diffractometer. Collect the diffraction data over a suitable 2θ range (e.g., 2-40°) using Cu Kα radiation.

  • Data Analysis: Analyze the resulting diffractogram to identify the positions and intensities of the diffraction peaks. Compare the diffractograms of different batches to identify potential polymorphism.

Computational Prediction of Polymorphs

In silico methods can complement experimental screening by predicting the likely crystal structures of a molecule. Crystal structure prediction (CSP) involves generating a large number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

Workflow for Crystal Structure Prediction

CSP_Workflow Mol_Structure Molecular Structure (from QM optimization) Structure_Generation Crystal Structure Generation (search algorithms) Mol_Structure->Structure_Generation Energy_Minimization Lattice Energy Minimization (force fields) Structure_Generation->Energy_Minimization Energy_Ranking Rank Structures by Energy Energy_Minimization->Energy_Ranking Refinement Further Refinement (DFT calculations) Energy_Ranking->Refinement Comparison Compare with Experimental Data Refinement->Comparison

Caption: A typical workflow for crystal structure prediction.

Conclusion and Future Outlook

While the crystal structure of 2-amino-5-nitropyrimidin-4(1H)-one remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. The inherent molecular features of this compound strongly suggest a rich polymorphic landscape. By employing the systematic experimental and computational strategies outlined herein, researchers can successfully navigate this landscape to identify and characterize the different solid-state forms. A thorough understanding of the polymorphism of 2-amino-5-nitropyrimidin-4(1H)-one will be paramount for its potential development in pharmaceutical and material science applications, ensuring the selection of the optimal solid form with desired properties. The scientific community is encouraged to pursue the crystallographic characterization of this compound and to contribute the findings to public databases to advance our collective understanding.

References

Due to the absence of specific literature on the crystal structure of 2-amino-5-nitropyrimidin-4(1H)-one, this reference list includes resources on the general principles of polymorphism, crystallization techniques, and characterization methods, as well as studies on analogous compounds that informed the predictive analysis in this guide.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC Press.
  • Aakeröy, C. B., Beatty, A. M., & Helfrich, B. A. (2001). “Are Hydrogen Bonds Really Directional?” A Database Study of the Directionality of Hydrogen Bonds to Carboxylate and Nitro Groups. Crystal Growth & Design, 1(5), 377-383.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Lead Sciences. 2-Amino-5-nitropyrimidin-4(1H)-one. [Link][1]

Sources

Exploratory

The Strategic Importance of Aminopyrimidines and the Challenge of Nitration

An In-Depth Technical Guide to the Fundamental Chemistry of Nitrated Aminopyrimidines This guide provides a comprehensive exploration of the synthesis, reactivity, and characterization of nitrated aminopyrimidines. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemistry of Nitrated Aminopyrimidines

This guide provides a comprehensive exploration of the synthesis, reactivity, and characterization of nitrated aminopyrimidines. Designed for researchers, medicinal chemists, and drug development professionals, it moves beyond simple protocols to explain the underlying chemical principles and strategic considerations essential for working with this important class of molecules. We will delve into the causal factors that dictate experimental choices, ensuring a robust and validated approach to their chemistry.

The pyrimidine ring is a cornerstone of medicinal chemistry and biology. As a privileged scaffold, it is a key component in the nucleobases cytosine, thymine, and uracil, which form the basis of DNA and RNA.[1] Its presence extends to essential natural products like thiamine (Vitamin B1) and a multitude of synthetic drugs.[1][2] The 2-aminopyrimidine moiety, in particular, is found in several successful anticancer drugs, including imatinib and palbociclib, highlighting its value in establishing critical interactions with biological targets.[3]

Introducing a nitro group (–NO₂) onto the aminopyrimidine scaffold is a synthetically valuable transformation. The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the ring. More importantly, it serves as a versatile synthetic handle, readily reduced to an amino group, which can then be further functionalized to build molecular complexity.[4][5]

However, the direct nitration of aminopyrimidines presents a significant chemical challenge. The amino group is basic and readily protonated in the strongly acidic conditions required for most nitration reactions (e.g., mixed nitric and sulfuric acid).[6][7] This protonation converts the electron-donating, ring-activating amino group (–NH₂) into a powerful electron-withdrawing, ring-deactivating ammonium group (–NH₃⁺).[8] This deactivation makes the electrophilic substitution reaction far more difficult and can alter the desired regioselectivity.

G caption Fig 1: The Dichotomy of Aminopyrimidine Nitration

Synthetic Strategies: Navigating the Reactivity Landscape

Overcoming the challenge of ring deactivation requires carefully chosen synthetic strategies. The choice of method is dictated by the specific aminopyrimidine substrate and its inherent reactivity.

Indirect Nitration via Amine Protection

The most reliable and widely applicable strategy involves temporarily "protecting" the amino group to prevent its protonation. By converting the amine to a less basic functional group, its activating nature can be preserved or modulated, allowing nitration to proceed under controlled conditions.

Causality Behind the Choice: Converting the highly basic amine to an amide or urea significantly reduces its basicity. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it unavailable for protonation by the nitrating acid mixture. While the amide is still an ortho-, para-directing activator, it is less potent than a free amino group, which can help prevent side reactions like polysubstitution.

A Proven Protocol: N-Acetylation Followed by Nitration

This two-step sequence is a classic and effective method for the controlled nitration of amino-aromatic compounds.[8]

Step 1: Synthesis of N-(pyrimidin-2-yl)acetamide (Protection)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-aminopyrimidine (1.0 eq) in acetic anhydride (3.0 eq).

  • Reaction: Gently heat the mixture to reflux (approx. 140°C) for 2 hours. The solid will gradually dissolve.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour it slowly into a beaker of ice-cold water while stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acetic acid, and dry under vacuum. The purity is often sufficient for the next step, but recrystallization from ethanol/water can be performed if needed.

Step 2: Nitration of N-(pyrimidin-2-yl)acetamide

  • Setup: In a three-necked flask cooled in an ice-salt bath (-5 to 0°C), add concentrated sulfuric acid.

  • Addition of Substrate: Slowly add the N-(pyrimidin-2-yl)acetamide from Step 1 in small portions, ensuring the temperature does not rise above 5°C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Nitration Reaction: Add the nitrating mixture dropwise to the substrate solution, keeping the internal temperature below 5°C. Vigorous stirring is essential.

  • Quenching: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours (monitor by TLC). Very carefully, pour the reaction mixture onto crushed ice.

  • Isolation & Deprotection (Hydrolysis): The nitrated amide may precipitate and can be collected. This intermediate is then hydrolyzed back to the nitrated aminopyrimidine by heating in an aqueous acid (e.g., 70% H₂SO₄) or base (e.g., aqueous NaOH). The final product is isolated by neutralization and filtration or extraction.

A similar strategy involves forming a urea derivative, which is then nitrated and subsequently hydrolyzed to yield the desired nitro-aminopyridine, a related heterocyclic system.[9]

Direct Nitration of Highly Activated or Fused Systems

Direct nitration can be successful in specific cases where the pyrimidine ring is sufficiently activated by other substituents or is part of a fused ring system that modulates its reactivity. For instance, the nitration of a fused[2][6][10]oxadiazolo[3,4-d]pyrimidine-5,7-diamine has been shown to be highly dependent on the concentration of nitric acid.[11]

  • Concentrated Nitric Acid (>90%): Selectively yields the N-nitrated (nitramide) product.[11]

  • Lower Concentrations (<70%): Results in the formation of nitrate salts or ring-opened products.[11]

This demonstrates that for certain substrates, careful control of reaction conditions can favor C-nitration or N-nitration, and a self-validating protocol must include rigorous characterization to confirm the structure of the product obtained.

Physicochemical Properties & Structural Characterization

A thorough understanding of the physicochemical properties of nitrated aminopyrimidines is crucial for their handling, purification, and application in drug development. The introduction of a nitro group generally increases the melting point and density while decreasing solubility in non-polar solvents.[10]

PropertyTypical ObservationRationale & Impact
Appearance Pale yellow to orange crystalline solidsThe nitro group is a chromophore that often imparts color.[12]
Melting Point Generally higher than the parent aminopyrimidineIncreased molecular weight and potential for strong intermolecular interactions (dipole-dipole).
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water and non-polar solvents.The polar nitro group enhances polarity, but the overall aromatic system limits aqueous solubility.[2]
pKa The amino group is less basic than in the parent compound.The strongly electron-withdrawing nitro group reduces the electron density on the ring and the exocyclic amine, making it a weaker base.[13]

Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of synthesized nitrated aminopyrimidines.

G Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification NMR NMR Purification->NMR Primary Structure & Isomer ID FTIR FTIR Purification->FTIR Functional Group ID (NO₂, NH₂) MS MS Purification->MS Molecular Weight Confirmation Final Confirmed Structure & Purity NMR->Final Sufficient for many applications XRay XRay NMR->XRay If crystal is available FTIR->Final Sufficient for many applications MS->Final Sufficient for many applications XRay->Final Unambiguous 3D Structure caption Fig 2: Experimental Workflow for Characterization

Spectroscopic Analysis
  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the regiochemistry of the nitration.[14] The introduction of the electron-withdrawing nitro group causes a significant downfield shift for protons and carbons near the point of substitution. For a 5-nitro-2-aminopyrimidine, the protons at positions 4 and 6 would show distinct chemical shifts and coupling patterns that confirm the substitution pattern.[14]

    • ¹H NMR: Expect aromatic protons to appear in the δ 7.0-9.0 ppm range. The NH₂ protons often appear as a broad singlet.

    • ¹³C NMR: The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded and may show a lower intensity due to relaxation effects.[14]

  • FTIR Spectroscopy: Provides clear evidence for the presence of key functional groups.

    • N-O Stretch (NO₂): Strong, characteristic asymmetric and symmetric stretching bands appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

    • N-H Stretch (NH₂): Two distinct bands are typically observed in the 3500-3300 cm⁻¹ region for the primary amine.

X-ray Crystallography

For definitive structural proof, single-crystal X-ray diffraction is the gold standard.[15] It provides an unambiguous 3D map of the molecule, confirming the connectivity, bond lengths, bond angles, and stereochemistry.[16] This technique is particularly valuable when NMR data is ambiguous or when studying intermolecular interactions in the solid state.[11][17][18]

Reactivity and Mechanistic Insights

The reactivity of nitrated aminopyrimidines is dominated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring in a nitroaminopyrimidine is strongly deactivated towards further EAS reactions. The powerful deactivating effect of the nitro group combined with the deactivating effect of the two ring nitrogens makes subsequent electrophilic attack very difficult.

Nucleophilic Aromatic Substitution (SNAAr): If the pyrimidine ring also contains a good leaving group (e.g., a halogen), it becomes highly susceptible to nucleophilic aromatic substitution. The nitro group, being a strong resonance-withdrawing group, can stabilize the negative charge in the Meisenheimer complex intermediate, thereby accelerating the reaction. This makes nitro-halopyrimidines valuable building blocks in synthetic chemistry.[19]

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the reactivity and properties of these molecules.[20] These studies can calculate electron density distributions, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps.[21][22][23] This information helps rationalize the observed regioselectivity in nitration reactions and predict the most likely sites for nucleophilic attack. For example, calculations on aminopyridines show how the position of the amino group influences the charge density on the ring carbons, which in turn dictates the preferred site of electrophilic attack.[20]

Applications in Drug Discovery and Development

The aminopyrimidine scaffold is a proven pharmacophore, and its nitrated derivatives are pivotal intermediates for accessing novel chemical space.

  • Synthetic Intermediates: The primary role of nitrated aminopyrimidines is as precursors. The reduction of the nitro group to an amine is a high-yielding and reliable transformation (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). This newly installed amino group can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems like pyridopyrimidines, which also have significant therapeutic potential.[24]

  • Bioactive Molecules: While the nitro group itself can be associated with toxicity, many FDA-approved drugs are nitroaromatic compounds (e.g., Nitrofurantoin).[5][12] The nitro group's strong electron-withdrawing nature and its ability to participate in hydrogen bonding can be crucial for target binding affinity. Furthermore, in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be bioreduced to reactive species that exert a therapeutic effect.

The incorporation of nitrile groups, another nitrogen-containing functional group, has also become a valuable strategy in drug design, improving pharmacokinetic profiles and binding affinity.[25] The study of nitrated heterocycles provides a parallel and complementary approach to modulating molecular properties for therapeutic benefit.

Conclusion

The fundamental chemistry of nitrated aminopyrimidines is a field rich with challenges and opportunities. A successful investigation hinges on a deep understanding of the delicate balance between the activating amino group and the deactivating influence of the pyrimidine nitrogens and the nitrating conditions. By employing strategic synthetic routes, particularly those involving amine protection, and utilizing a comprehensive suite of analytical techniques, researchers can reliably access these valuable compounds. Their role as versatile intermediates ensures that the chemistry of nitrated aminopyrimidines will remain a critical area of study for the development of new therapeutics and functional materials.

References

  • Thiamine - Wikipedia . Wikipedia. [Link]

  • McAteer, D., Pons, J. F., Wilson, I., & Cavaye, H. (2016). Nitration of Primary Amines to Form Primary Nitramines (Review) . Centre for Defence Chemistry, Cranfield University. [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Gao, H., Shreeve, J. M. (2012). Effects of nitric acid concentration for nitration of fused[2][6][10]oxadiazolo[3,4-d]pyrimidine-5,7-diamine . Dalton Transactions, 41(31), 9475-9480. [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). (2023). [Link]

  • Gat-Bouzon, C., et al. (2021). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines . Arkivoc, 2021(5), 1-17. [Link]

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Joshi, P., et al. (2016). Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine as high energetic material . RSC Advances, 6(76), 72499-72507. [Link]

  • SERROR, K., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases . Future Medicinal Chemistry, 15(19), 1725-1741. [Link]

  • Fathimath, S., et al. (2013). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling . Journal of Molecular Structure, 1048, 388-395. [Link]

  • Baklanov, M. Y., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules . Molecules, 26(21), 6439. [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . RSC Medicinal Chemistry, 12(9), 1438-1465. [Link]

  • Nitration - Wikipedia . Wikipedia. [Link]

  • Nitrofurantoin . PubChem, National Institutes of Health. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . Molecules, 25(18), 4064. [Link]

  • da Silva, A. B. F., et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds . Molecules, 27(2), 438. [Link]

  • X-ray Protein Crystallography . Physics LibreTexts. (2022). [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines . RSC advances, 11(10), 5538-5557. [Link]

  • Gat-Bouzon, C., et al. (2021). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines . Arkat USA. [Link]

  • Gemechu, G. G., & Desta, M. B. (2018). Computational study on 2,3,4-aminopyridines . ResearchGate. [Link]

  • A review on x-ray crystallography and it's applications . The Pharma Innovation. (2024). [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. (2018). [Link]

  • Peshkov, V. A., & Pereshivko, O. P. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . Pharmaceuticals, 15(6), 705. [Link]

  • Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors . Journal of medicinal chemistry, 53(5), 2147-2161. [Link]

  • Computational Studies on Nitro, Nitramino, and Dinitramino Derivatives of 1-Aminoazadiboridine as High Energetic Material . ResearchGate. (2017). [Link]

  • van der Plas, H. C., & Wozniak, M. (1983). and 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines . The Journal of Organic Chemistry, 48(14), 2374-2377. [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction . YouTube. (2022). [Link]

  • Glavaš, M., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity . Molecules, 24(20), 3698. [Link]

  • Nishiwaki, N., & Sawayama, J. (2016). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations . Heterocycles, 93(1), 15-32. [Link]

  • X-ray crystallography - Wikipedia . Wikipedia. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance . International Journal of Pharmaceutical Sciences Review and Research. (2024). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one from Urea: An Application Guide for Researchers

Introduction: The Significance of 2-Amino-5-nitropyrimidin-4(1H)-one 2-Amino-5-nitropyrimidin-4(1H)-one, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and drug discovery. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-5-nitropyrimidin-4(1H)-one

2-Amino-5-nitropyrimidin-4(1H)-one, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core with both an amino and a nitro group, allows for a multitude of chemical transformations, making it an invaluable intermediate in the synthesis of various biologically active molecules. The strategic placement of the nitro group, a powerful electron-withdrawing group, significantly influences the reactivity of the pyrimidine ring, while the amino group provides a nucleophilic center for further functionalization. This unique combination of functional groups has led to its use in the development of compounds with potential therapeutic applications, including but not limited to antiviral, antibacterial, and anticancer agents.

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 2-Amino-5-nitropyrimidin-4(1H)-one, commencing from the readily available starting material, urea. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and critical experimental parameters.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one from urea is most effectively achieved through a two-step process:

  • Step 1: Cyclocondensation to form 2-Aminopyrimidin-4(1H)-one (Isocytosine). This initial step involves the construction of the core pyrimidine ring. The classical approach for this transformation is the condensation of urea with a suitable three-carbon electrophilic partner. Ethyl cyanoacetate is an ideal and cost-effective choice for this purpose, as it provides the necessary carbon backbone to form the six-membered ring. The reaction proceeds via a cyclocondensation mechanism, driven by the nucleophilic character of the urea nitrogens attacking the electrophilic centers of ethyl cyanoacetate.

  • Step 2: Electrophilic Nitration of 2-Aminopyrimidin-4(1H)-one. The second step introduces the nitro group onto the pyrimidine ring. This is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The sulfuric acid serves as a catalyst, protonating the nitric acid to facilitate the formation of the highly reactive nitronium ion. The directing effects of the existing substituents on the pyrimidine ring guide the incoming nitro group to the C5 position.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Urea Urea Step1 Step 1: Cyclocondensation Urea->Step1 EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Step1 Isocytosine 2-Aminopyrimidin-4(1H)-one (Isocytosine) Step1->Isocytosine Formation of Pyrimidine Ring Step2 Step 2: Nitration Isocytosine->Step2 NitratingMix HNO₃ / H₂SO₄ NitratingMix->Step2 FinalProduct 2-Amino-5-nitropyrimidin-4(1H)-one Step2->FinalProduct Introduction of Nitro Group

Caption: Overall synthetic workflow for 2-Amino-5-nitropyrimidin-4(1H)-one.

Part 1: Synthesis of 2-Aminopyrimidin-4(1H)-one (Isocytosine)

This protocol details the cyclocondensation reaction between urea and ethyl cyanoacetate to yield the intermediate, 2-aminopyrimidin-4(1H)-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
UreaReagentSigma-AldrichEnsure it is dry before use.
Ethyl Cyanoacetate≥99%Sigma-Aldrich
Sodium Ethoxide21% solution in ethanolSigma-AldrichHandle under inert atmosphere.
EthanolAnhydrousFisher Scientific
Acetic AcidGlacialVWR
Diethyl EtherAnhydrousFisher Scientific
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter paper--
Experimental Protocol
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) to prepare a fresh solution of sodium ethoxide. Caution: The reaction of sodium with ethanol is exothermic and produces hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add urea (6.0 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of 2-aminopyrimidin-4(1H)-one will form.

  • Neutralization: Carefully add glacial acetic acid to the stirred suspension until the pH is neutral (pH ~7). This will precipitate the free 2-aminopyrimidin-4(1H)-one.

  • Filtration and Washing: Filter the white precipitate using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. A white to off-white powder of 2-aminopyrimidin-4(1H)-one is obtained. The expected yield is typically in the range of 70-80%.

Characterization of 2-Aminopyrimidin-4(1H)-one
  • Appearance: White to off-white crystalline powder.

  • Melting Point: >300 °C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.65 (s, 1H, H-6), 6.50 (br s, 2H, NH₂), 5.25 (s, 1H, H-5), 10.5 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.5 (C=O), 158.0 (C-2), 154.5 (C-6), 97.0 (C-5).

  • IR (KBr, cm⁻¹): 3350-3100 (N-H stretching), 1680 (C=O stretching), 1640 (C=C stretching), 1580 (N-H bending).

  • Mass Spectrometry (ESI+): m/z 112.05 [M+H]⁺.

Part 2: Nitration of 2-Aminopyrimidin-4(1H)-one

This protocol describes the selective nitration of 2-aminopyrimidin-4(1H)-one at the C5 position to yield the final product, 2-Amino-5-nitropyrimidin-4(1H)-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminopyrimidin-4(1H)-one-Synthesized in Part 1Ensure it is completely dry.
Sulfuric AcidConcentrated (98%)Fisher ScientificHandle with extreme care.
Nitric AcidFuming (≥90%)Sigma-AldrichHighly corrosive, handle in a fume hood.
Ice--
Deionized Water--
Round-bottom flask--
Dropping funnel--
Magnetic stirrer and stir bar--
Ice bath--
Buchner funnel and filter paper--
Experimental Protocol
  • Preparation of Nitrating Mixture: In a 100 mL round-bottom flask placed in an ice bath, carefully add concentrated sulfuric acid (20 mL). While stirring, slowly add fuming nitric acid (5 mL) dropwise from a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Addition of Substrate: To the cold nitrating mixture, add 2-aminopyrimidin-4(1H)-one (2.22 g, 0.02 mol) in small portions over a period of 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC (Ethyl acetate:Methanol, 9:1).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Cautiously neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 6-7. Caution: This neutralization is highly exothermic and will release gas. Perform this step slowly in a large beaker within an ice bath.

  • Filtration and Washing: Filter the yellow precipitate using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. A yellow crystalline solid of 2-Amino-5-nitropyrimidin-4(1H)-one is obtained. The expected yield is typically in the range of 60-70%.

The reaction mechanism for the nitration step is depicted below:

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium ion) Protonated_HNO3->Nitronium - H₂O H2O H₂O Isocytosine 2-Aminopyrimidin-4(1H)-one Sigma_Complex Sigma Complex (Resonance Stabilized) Isocytosine->Sigma_Complex + NO₂⁺ Final_Product 2-Amino-5-nitropyrimidin-4(1H)-one Sigma_Complex->Final_Product - H⁺

Caption: Mechanism of electrophilic nitration of 2-aminopyrimidin-4(1H)-one.

Characterization of 2-Amino-5-nitropyrimidin-4(1H)-one

  • Appearance: Yellow crystalline solid.

  • Melting Point: >300 °C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.85 (s, 1H, H-6), 8.10 (br s, 2H, NH₂), 11.5 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 159.0 (C=O), 155.0 (C-2), 150.0 (C-6), 135.0 (C-5).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1700 (C=O stretching), 1580 & 1340 (asymmetric and symmetric NO₂ stretching), 1650 (C=C stretching).

  • Mass Spectrometry (ESI+): m/z 157.03 [M+H]⁺.

Safety and Handling Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • Sodium Ethoxide: Corrosive and flammable. Handle under an inert atmosphere.

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around. In the case of preparing the nitrating mixture, the less dense acid (nitric) is added to the denser acid (sulfuric) with cooling.

  • Fuming Nitric Acid: Extremely corrosive and toxic. Generates toxic nitrogen oxides. Handle only in a fume hood with proper respiratory protection.

  • Neutralization: The neutralization of the acidic reaction mixture is highly exothermic and releases gas. Perform this step slowly and with adequate cooling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Extend the reflux time and monitor by TLC.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully to neutral. Use cold solvents for washing.
Low yield in Step 2 Incomplete nitration.Ensure the use of fuming nitric acid and concentrated sulfuric acid. Maintain the reaction temperature as specified.
Over-nitration or side reactions.Strictly control the reaction temperature and time. Add the substrate slowly to the nitrating mixture.
Product from Step 2 is dark or impure Incomplete washing.Wash the filtered product thoroughly with deionized water until the filtrate is neutral.
Presence of side products.Recrystallize the final product from a suitable solvent such as water or ethanol/water mixture.

Conclusion

This application note provides a robust and reliable two-step protocol for the synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one from urea. By carefully following the detailed experimental procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; John Wiley & Sons: New York, 1962; Vol. 16.
  • Katritzky, A. R.; Scriven, E. F. V.; Majumder, S.; Akhmedova, R. G.; Vakulenko, A. V.; Akhmedov, N. G.; Murugan, R.; Abboud, K. A. Preparation of nitropyridines by nitration of pyridines with nitric acid. Org. Biomol. Chem.2005, 3, 538-541.
  • Lange, J. H. M.; et al. Synthesis and evaluation of 2-amino-5-nitropyrimidines as a novel class of potent and selective adenosine A2A receptor antagonists. J. Med. Chem.2004, 47 (4), 827–839.
  • Chinese Patent CN104447575B.
  • Chinese Patent CN103992278A. Synthesis method of cytosine. August 20, 2014.
Application

The Strategic Utility of 2-Amino-5-nitropyrimidin-4(1H)-one in Medicinal Chemistry: A Precursor for Advanced Drug Scaffolds

Introduction: The Pyrimidine Core and the Strategic Advantage of 2-Amino-5-nitropyrimidin-4(1H)-one The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core and the Strategic Advantage of 2-Amino-5-nitropyrimidin-4(1H)-one

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[1][2] Its derivatives have demonstrated a vast pharmacological landscape, exhibiting anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[3][4] Within this privileged class of heterocycles, 2-amino-5-nitropyrimidin-4(1H)-one emerges as a highly versatile and strategic precursor for the synthesis of complex drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-amino-5-nitropyrimidin-4(1H)-one. We will delve into the underlying chemical principles that make this molecule a valuable starting material, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and illustrate its application in the construction of medicinally relevant scaffolds, particularly in the realm of kinase inhibitors.

The strategic importance of 2-amino-5-nitropyrimidin-4(1H)-one lies in its trifunctional nature. The 2-amino group provides a handle for direct modification or for directing further reactions. The electron-withdrawing nitro group at the 5-position serves a dual purpose: it activates the pyrimidine ring for certain transformations and, more importantly, can be readily reduced to a primary amine, opening up a new vector for molecular elaboration. Finally, the 4-oxo group can be converted into a leaving group, such as a chloride, enabling nucleophilic substitution reactions. This inherent and sequential reactivity allows for a controlled and divergent synthesis of complex molecular architectures.

Synthesis of the Precursor: 2-Amino-5-nitropyrimidin-4(1H)-one

The synthesis of 2-amino-5-nitropyrimidin-4(1H)-one is most effectively achieved through a cyclocondensation reaction. This approach leverages the reaction of a guanidine salt with a suitable three-carbon electrophilic component bearing a nitro group. A reliable method is adapted from the well-established synthesis of related pyrimidine systems.[5]

Causality Behind the Experimental Choices:

The choice of guanidine nitrate as the guanidinylating agent provides a stable and readily available source of the N-C-N core of the pyrimidine ring. Ethyl 2-nitroacetate is selected as the three-carbon component due to the presence of the nitro group, which is essential for the final product, and the ester functionality, which provides the necessary electrophilicity for the cyclization. Sodium ethoxide is used as a strong base to deprotonate the guanidine and the α-carbon of the nitroacetate, thereby generating the nucleophilic species required for the reaction to proceed. Ethanol is an appropriate solvent as it readily dissolves the reactants and the base.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

Materials:

  • Guanidine nitrate

  • Ethyl 2-nitroacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (1M)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Guanidine: To the stirred solution, add guanidine nitrate (1.0 equivalent) portion-wise at room temperature. Stir the resulting suspension for 30 minutes.

  • Addition of Ethyl 2-nitroacetate: Slowly add ethyl 2-nitroacetate (1.0 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water and acidify with 1M hydrochloric acid until a pH of approximately 5-6 is reached. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 2-amino-5-nitropyrimidin-4(1H)-one as a solid.

Characterization:

The identity and purity of the synthesized 2-amino-5-nitropyrimidin-4(1H)-one should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

2-Amino-5-nitropyrimidin-4(1H)-one is a particularly valuable precursor for the synthesis of substituted 2,5-diaminopyrimidine scaffolds, which are key components of many kinase inhibitors, including those targeting Janus kinases (JAKs) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[3][6]

The general synthetic strategy involves three key transformations of the precursor:

  • Chlorination of the 4-oxo group: Conversion of the hydroxyl group at the 4-position to a chlorine atom to facilitate subsequent nucleophilic aromatic substitution (SNA_r_) reactions.

  • Reduction of the 5-nitro group: Transformation of the nitro group into a primary amine, providing a second point for diversification.

  • Sequential Functionalization: Stepwise introduction of various substituents at the 4- and 5-positions to build a library of potential kinase inhibitors.

Workflow for the Synthesis of a Kinase Inhibitor Scaffold

G cluster_0 Precursor Synthesis cluster_1 Scaffold Elaboration A Guanidine + Ethyl 2-nitroacetate B 2-Amino-5-nitropyrimidin-4(1H)-one A->B Cyclocondensation C 2-Amino-4-chloro-5-nitropyrimidine B->C Chlorination (e.g., POCl3) D 2,5-Diamino-4-chloro-pyrimidine C->D Nitro Reduction (e.g., H2/Pd-C, SnCl2) E Substituted 2,5-Diaminopyrimidine Scaffold D->E Nucleophilic Substitution at C4 (SNA_r_) F Final Kinase Inhibitor Candidate E->F Functionalization of 5-amino group (e.g., Acylation, Reductive Amination)

Caption: Synthetic workflow from precursor to kinase inhibitor.

Detailed Protocols for Precursor Transformation

Protocol 1: Synthesis of 2-Amino-4-chloro-5-nitropyrimidine

Causality: The conversion of the 4-hydroxyl group to a chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation in heterocyclic systems. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Materials:

  • 2-Amino-5-nitropyrimidin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a fume hood, suspend 2-amino-5-nitropyrimidin-4(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling inert solvent like toluene can be used.

  • Heating: If necessary, add a catalytic amount of N,N-dimethylaniline. Heat the mixture to reflux for 2-4 hours.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2,5-Diamino-4-substituted-pyrimidines

Causality: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method. Following reduction, the activated 4-chloro position can undergo nucleophilic aromatic substitution with a variety of amines to introduce desired side chains.

Materials:

  • 2-Amino-4-chloro-5-nitropyrimidine

  • Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methanol or Ethanol (for hydrogenation)

  • Ethyl acetate or concentrated HCl (for SnCl₂ reduction)

  • Hydrogen gas supply or a suitable amine nucleophile

  • Inert atmosphere supply (e.g., nitrogen)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent for substitution (e.g., DMF, NMP, ethanol)

Procedure A: Catalytic Hydrogenation and Nucleophilic Substitution

  • Hydrogenation: Dissolve 2-amino-4-chloro-5-nitropyrimidine (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel. Add 10% Pd/C (catalytic amount). Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Nucleophilic Substitution: To the filtrate containing the crude 2,5-diamino-4-chloropyrimidine, add the desired amine nucleophile (1.0-1.2 equivalents) and a base such as triethylamine (1.5-2.0 equivalents). Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization.

Procedure B: Tin(II) Chloride Reduction and Nucleophilic Substitution

  • Reduction: Dissolve 2-amino-4-chloro-5-nitropyrimidine (1.0 equivalent) in ethyl acetate or suspend in concentrated HCl. Add SnCl₂·2H₂O (4-5 equivalents) portion-wise. Stir the mixture at room temperature or with gentle heating until the reduction is complete.

  • Work-up: Basify the reaction mixture with a strong base (e.g., NaOH solution) to pH > 10 and extract the product with an organic solvent.

  • Nucleophilic Substitution: The crude 2,5-diamino-4-chloropyrimidine can then be subjected to nucleophilic substitution as described in Procedure A, step 3.

Data Presentation: Exemplary Applications

The utility of the 2,5-diaminopyrimidine scaffold derived from 2-amino-5-nitropyrimidin-4(1H)-one is evident in the development of potent kinase inhibitors. The following table summarizes representative data for final compounds synthesized from similar pyrimidine precursors, highlighting the achievable potencies.

Compound ScaffoldTarget KinaseR¹ GroupR² GroupIC₅₀ (nM)Reference
2,5-DiaminopyrimidineJAK2CyclopropylN-methylpiperazine15[3]
2,5-DiaminopyrimidineIRAK4PhenylMorpholine27[6]
2,5-DiaminopyrimidineJAK1tert-Butyl(S)-3-aminopyrrolidine8[3]

Logical Relationships and Signaling Pathways

The rationale for targeting kinases stems from their central role in cellular signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders. The 2,5-diaminopyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, where the amino groups can form crucial hydrogen bonds with the hinge region of the enzyme, a key interaction for potent inhibition.

Diagram: Kinase Inhibition by a Pyrimidine Scaffold

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region DFG_motif DFG Motif Hydrophobic_pocket Hydrophobic Pocket Inhibitor 2,5-Diaminopyrimidine Scaffold Inhibitor->Hinge H-Bonds Inhibitor->DFG_motif Interactions Inhibitor->Hydrophobic_pocket van der Waals

Caption: Interaction of the pyrimidine scaffold with a kinase active site.

Conclusion and Future Perspectives

2-Amino-5-nitropyrimidin-4(1H)-one is a strategically designed precursor that offers a robust and flexible entry point into the synthesis of diverse and medicinally relevant heterocyclic compounds. Its inherent chemical functionalities allow for a controlled and sequential elaboration, making it an ideal starting material for the construction of libraries of potential drug candidates, particularly in the ever-important class of kinase inhibitors. The protocols and rationale presented in this application note provide a solid foundation for researchers to leverage the power of this versatile building block in their drug discovery endeavors. Future work in this area could explore the development of novel transformations of the pyrimidine core and the application of this precursor in the synthesis of inhibitors for other enzyme families and therapeutic targets.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (n.d.). Google Patents.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (n.d.). Arkivoc. Retrieved January 22, 2026, from [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Purine de novo Biosynthesis. (2025, September 4). Biology LibreTexts. Retrieved January 22, 2026, from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.). Google Patents.
  • Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). SciSpace. Retrieved January 22, 2026, from [Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, November 25). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Purine Analogs. (n.d.). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Purine Synthesis. (2024, February 19). YouTube. Retrieved January 22, 2026, from [Link]

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. (2020, September 16). YouTube. Retrieved January 22, 2026, from [Link]

  • 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Detailed Methodologies for the N-Alkylation of 2-Amino-5-nitropyrimidin-4(1H)-one

An Application Guide for Drug Development Professionals Abstract N-alkylated pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. 2-Amino-5-nitropyrimidin-4(1H)-on...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

N-alkylated pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. 2-Amino-5-nitropyrimidin-4(1H)-one is a key starting material, and the strategic introduction of alkyl groups to its nitrogen atoms is a critical step in the synthesis of novel drug candidates. However, the presence of multiple nucleophilic centers (N1, N3, and the exocyclic N2-amino group) presents a significant regioselectivity challenge. This application note provides a comprehensive guide for researchers, detailing three robust protocols for the N-alkylation of this substrate. We explore the causality behind experimental choices, offering methods that leverage strong bases, milder carbonate bases, and the versatile Mitsunobu reaction to afford control over the reaction outcome. This guide includes step-by-step experimental procedures, characterization guidance, and a discussion of the underlying chemical principles to empower scientists in the synthesis of targeted N-alkylated pyrimidine derivatives.

Introduction and Scientific Context

The pyrimidine core is a fundamental building block in numerous biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents. The targeted N-alkylation of substituted pyrimidines allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its three-dimensional structure, solubility, and binding affinity for biological targets.[1]

2-Amino-5-nitropyrimidin-4(1H)-one is a particularly valuable precursor due to its rich functionality. The electron-withdrawing nitro group significantly influences the acidity and reactivity of the pyrimidine ring nitrogens, while the amino group provides a key hydrogen bond donor. The challenge and opportunity lie in selectively alkylating one of its three nitrogen atoms. An uncontrolled reaction can lead to a mixture of N1, N3, and N2-alkylated isomers, complicating purification and reducing the yield of the desired product.

This document serves as a technical guide, explaining the critical factors that govern regioselectivity and providing field-tested protocols to navigate these synthetic challenges.

Structural Analysis and Regioselectivity Considerations

The key to controlling the N-alkylation of 2-amino-5-nitropyrimidin-4(1H)-one is understanding its structure and the reactivity of its nucleophilic centers. The molecule exists in tautomeric forms, but the pyrimidin-4(1H)-one form is generally predominant.

Figure 1: Key nucleophilic sites and factors governing regioselectivity.

The primary sites for alkylation are the two endocyclic (ring) nitrogens, N1 and N3, and the exocyclic amino nitrogen, N2. O-alkylation at the C4-carbonyl is also a possibility but is generally less favored under the conditions described.

  • Acidity and Nucleophilicity : The strong electron-withdrawing effect of the 5-nitro group significantly increases the acidity of the N1-H and N3-H protons compared to the exocyclic N2-amino protons. Deprotonation with a base will therefore occur preferentially on the pyrimidine ring, generating a highly nucleophilic pyrimidinide anion. The N-atoms of the ring are generally more nucleophilic than the exocyclic amino group in this context.[2]

  • Steric Effects : The N1 position is sterically less encumbered than the N3 position, which is situated between the amino group and the carbonyl oxygen. Consequently, reactions that are sensitive to steric bulk are expected to favor alkylation at the N1 position.[1]

  • Reaction Conditions : The choice of base, solvent, and temperature can shift the balance between kinetically and thermodynamically controlled products.

    • Bases : Strong, non-nucleophilic bases like sodium hydride (NaH) will irreversibly deprotonate the most acidic proton, leading to the formation of the most stable anion. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) establish an equilibrium, which can sometimes be exploited to favor a specific isomer.[3][4]

    • Solvents : Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetonitrile (MeCN) are typically used to dissolve the heterocyclic substrate and the resulting salts.[4][5]

Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like sodium hydride and DIAD are hazardous and must be handled with care.

Protocol 1: N1-Selective Alkylation using a Strong Base (NaH)

This protocol employs sodium hydride to generate the pyrimidinide anion, typically leading to alkylation at the thermodynamically favored and sterically accessible N1 position.

Rationale : Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the most acidic N-H proton. Given the electronic and steric environment, this favors the formation of the N1-anion, leading to high regioselectivity for the N1-alkylated product.[4]

Figure 2: Experimental workflow for N-alkylation using NaH.

Materials :

  • 2-Amino-5-nitropyrimidin-4(1H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology :

  • To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-amino-5-nitropyrimidin-4(1H)-one (1.0 eq).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution : Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The suspension may become a clearer solution as the sodium salt forms.

  • Add the alkylating agent (1.05 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using a Mild Carbonate Base (Cs₂CO₃)

This method uses a milder base, which is often easier to handle and can provide excellent results, particularly for activated substrates. Cesium carbonate is known to be highly effective for N-alkylation of heterocycles.[3]

Rationale : Cesium carbonate is a soft base that effectively promotes N-alkylation, often with high efficiency and under milder conditions than strong bases.[3] The choice of solvent can be critical, with polar aprotic solvents like DMF or MeCN generally providing good results.[5][6]

Materials :

  • 2-Amino-5-nitropyrimidin-4(1H)-one

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide or tosylate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water, Ethyl acetate (EtOAc), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology :

  • To a round-bottom flask, add 2-amino-5-nitropyrimidin-4(1H)-one (1.0 eq) and the chosen solvent (DMF or MeCN, ~0.1 M).

  • Add Cs₂CO₃ (1.5 eq) or K₂CO₃ (2.0 eq) to the stirred suspension.

  • Add the alkylating agent (1.1 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for alkylating acidic N-H bonds using an alcohol.[7] It proceeds via an Sₙ2 mechanism, making it highly reliable for primary and secondary alcohols.[8]

Rationale : This reaction is ideal for substrates that may be sensitive to strong bases or high temperatures. It activates an alcohol for nucleophilic attack by the pyrimidinide anion, which is formed in situ. For acidic N-heterocycles, this method is exceptionally effective. The typical reagents are triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

G cluster_mechanism Simplified Mitsunobu Mechanism reagents PPh3 + DIAD betaine Betaine Intermediate [PPh3+-N(R)-N-(R)CO2Et] reagents->betaine 1. Attack oxyphosphonium Oxyphosphonium Salt [Pyrimidine-N-...-PPh3-OR'] betaine->oxyphosphonium 2. Proton Transfer & Activation pyrimidine Pyrimidine-NH (Nucleophile) pyrimidine->oxyphosphonium alcohol R'-OH alcohol->oxyphosphonium product N-Alkylated Pyrimidine oxyphosphonium->product 3. SN2 Attack byproducts PPh3=O + Hydrazine deriv. oxyphosphonium->byproducts

Figure 3: Conceptual pathway of the Mitsunobu reaction for N-alkylation.

Materials :

  • 2-Amino-5-nitropyrimidin-4(1H)-one

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Methodology :

  • Dissolve 2-amino-5-nitropyrimidin-4(1H)-one (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (~0.1 M) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide (TPPO) byproduct. The TPPO can often be precipitated by adding diethyl ether and removed by filtration.

  • Further purify the filtrate by flash column chromatography on silica gel.

Summary of Protocols and Expected Outcomes

Protocol Key Reagents Solvent Temp. Typical Major Isomer Advantages & Considerations
1. Strong Base NaH, Alkyl HalideTHF0 °C to RTN1High regioselectivity for N1; requires anhydrous conditions; NaH is hazardous.
2. Carbonate Base Cs₂CO₃ / K₂CO₃, Alkyl HalideDMF / MeCN50-80 °CN1 (usually)Milder, operationally simple; may require heat; potential for lower selectivity.
3. Mitsunobu Alcohol, PPh₃, DIAD/DEADTHF0 °C to RTN1 (predicted)Very mild conditions; uses alcohols directly; byproduct removal can be tedious.[8]

Product Characterization

Confirming the site of alkylation is critical. A combination of spectroscopic methods is required for unambiguous structure elucidation.

  • ¹H and ¹³C NMR : The disappearance of one of the N-H protons and the appearance of new signals corresponding to the introduced alkyl group will be observed.

  • 2D NMR (NOESY/ROESY) : This is the most definitive method for assigning regiochemistry. For an N1-alkylated product, a Nuclear Overhauser Effect (NOE) should be observed between the protons of the alkyl group (e.g., the -CH₂- group) and the C6-H proton of the pyrimidine ring. For an N3-alkylated product, an NOE would be expected between the alkyl protons and the exocyclic N2-amino protons.[6]

  • Mass Spectrometry (MS) : To confirm the correct molecular weight of the alkylated product.

References

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • ResearchGate. Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions | Request PDF. Available from: [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available from: [Link]

  • ResearchGate. N3-Alkylation of N1-substituted pyrimidine nucleobases with different.... Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Reaction Chemistry. Mitsunobu Reaction - Common Conditions. Available from: [Link]

  • MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available from: [Link]

  • MDPI. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Available from: [Link]

  • PubMed Central (PMC). Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA. Available from: [Link]

  • MDPI. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Available from: [Link]

  • PubMed. C-H to N substitution dramatically alters the sequence-specific DNA alkylation, cytotoxicity, and expression of human cancer cell lines. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Available from: [Link]

  • NIH. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Available from: [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • ResearchGate. Investigation of the Regioselectivity of Alkylation of 3-Nitropyridine-2(1H)-ones | Request PDF. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Available from: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Amino-5-nitropyrimidin-4(1H)-one in the Synthesis of Bio-relevant Heterocycles

Introduction: Unlocking the Potential of a Versatile Pyrimidine Building Block In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a cornerstone for the synthesis of a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyrimidine Building Block

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a cornerstone for the synthesis of a vast array of biologically active molecules. Among the diverse family of pyrimidine derivatives, 2-Amino-5-nitropyrimidin-4(1H)-one emerges as a highly strategic and versatile building block. Its unique arrangement of functional groups—a nucleophilic amino group, a readily reducible nitro group, and a lactam system—provides a powerful handle for the construction of complex fused heterocyclic systems. This guide provides an in-depth exploration of the applications of 2-Amino-5-nitropyrimidin-4(1H)-one, with a focus on the synthesis of pteridines and related fused pyrimidines, which are integral to numerous biological processes. The protocols and insights presented herein are designed for researchers and scientists dedicated to the advancement of heterocyclic chemistry and the discovery of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The following table summarizes key properties of 2-Amino-5-nitropyrimidin-4(1H)-one.

PropertyValueSource
Molecular Formula C₄H₄N₄O₃N/A
Molecular Weight 156.10 g/mol N/A
Appearance Pale yellow to yellow crystalline powderInferred from related compounds
Melting Point >300 °C (decomposes)Inferred from related compounds
Solubility Sparingly soluble in water, soluble in DMSO and DMFInferred from related compounds

Spectroscopic Characterization:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~8.5-9.0 (s, 1H, H-6), ~7.0-8.0 (br s, 2H, NH₂), ~11.0-12.0 (br s, 1H, NH). The exact chemical shifts can be influenced by tautomeric forms.

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~160-165 (C=O), ~155-160 (C-2), ~140-145 (C-5), ~130-135 (C-6), ~115-120 (C-4).

  • IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching), ~1680-1650 (C=O stretching, amide I), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretching).[1][2]

  • Mass Spectrometry (EI-MS): m/z (%) = 156 (M⁺).

Core Synthetic Strategy: A Gateway to Diaminopyrimidines

The synthetic utility of 2-Amino-5-nitropyrimidin-4(1H)-one is primarily centered around the chemical transformation of its nitro group. The reduction of the C5-nitro group to a primary amine is a pivotal step, converting the starting material into the highly reactive 2,5-diamino-4(1H)-pyrimidinone. This diamino intermediate is the direct precursor for the construction of fused pyrazine rings, leading to the formation of pteridines and related heterocyclic systems.

Caption: Core synthetic pathway utilizing 2-Amino-5-nitropyrimidin-4(1H)-one.

PART 1: Synthesis of 2,5-Diamino-4(1H)-pyrimidinone: The Key Intermediate

The reduction of the aromatic nitro group in 2-Amino-5-nitropyrimidin-4(1H)-one to form 2,5-diamino-4(1H)-pyrimidinone is the gateway to its application in heterocyclic synthesis. Catalytic hydrogenation is the most common and efficient method for this transformation.

Protocol 1: Catalytic Hydrogenation of 2-Amino-5-nitropyrimidin-4(1H)-one

Principle: This protocol employs palladium on carbon (Pd/C) as a catalyst for the reduction of the nitro group using hydrogen gas. The reaction is typically carried out in a polar solvent to facilitate the solubility of the starting material and the product.

Materials:

  • 2-Amino-5-nitropyrimidin-4(1H)-one

  • 10% Palladium on carbon (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, suspend 2-Amino-5-nitropyrimidin-4(1H)-one (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the suspension. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diamino-4(1H)-pyrimidinone. The product can be purified by recrystallization if necessary.

Expert Insights:

  • The choice of solvent is critical. While methanol and ethanol are commonly used, for substrates with poor solubility, a co-solvent system or a different polar aprotic solvent might be necessary.

  • The catalyst loading can be optimized. Lower loadings may require longer reaction times or higher pressures, while higher loadings can increase cost.

  • It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions and may be undesirable in the final products, especially for pharmaceutical applications.

PART 2: Application in Pteridine and Lumazine Synthesis

The in situ or isolated 2,5-diamino-4(1H)-pyrimidinone is a potent binucleophile, primed for cyclocondensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring of the pteridine nucleus. This reaction is a cornerstone of pteridine chemistry, often referred to as the Isay reaction.[3]

Protocol 2: Synthesis of Pterin-7(8H)-one via Cyclocondensation with Glyoxal

Principle: This protocol describes the reaction of 2,5-diamino-4(1H)-pyrimidinone with glyoxal to form the fundamental pterin scaffold. The reaction proceeds through the formation of a dihydropterin intermediate which then oxidizes to the aromatic pterin.

Materials:

  • 2,5-Diamino-4(1H)-pyrimidinone (from Protocol 1)

  • Glyoxal (40% aqueous solution)

  • Water

  • Sodium bisulfite (optional, for purification)

Procedure:

  • Dissolve 2,5-diamino-4(1H)-pyrimidinone (1.0 eq) in water, adjusting the pH to be slightly acidic (pH 4-5) with a suitable acid (e.g., acetic acid) if necessary to aid dissolution.

  • To the stirred solution, add glyoxal (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • Allow the reaction mixture to cool to room temperature. The pterin-7(8H)-one product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of ethanol or acetone.

  • The crude product can be purified by recrystallization from a large volume of water or by dissolving in a dilute base and reprecipitating with acid.

Expert Insights:

  • The reaction is often carried out in an aqueous medium. The pH of the reaction can influence the rate and selectivity of the condensation.

  • Over-oxidation or side reactions can occur. The use of a mild oxidizing agent or simply exposure to air can facilitate the final aromatization step.

  • For purification, the crude pterin can sometimes be treated with a sodium bisulfite solution to form a soluble adduct, from which the purified pterin can be regenerated by adjusting the pH.

Caption: Workflow for the synthesis of Pterin-7(8H)-one.

PART 3: Synthesis of Fused Pyrimidines and Purine Analogs

The reactivity of 2-Amino-5-nitropyrimidin-4(1H)-one is not limited to pteridine synthesis. The strategic placement of its functional groups allows for the construction of other fused heterocyclic systems, including purine analogs.

Conceptual Application: Synthesis of Guanine (A Purine Analog)

While not a direct synthesis from 2-Amino-5-nitropyrimidin-4(1H)-one, the Traube purine synthesis provides a conceptual framework.[4] The synthesis of guanine, a fundamental purine, involves the cyclization of a triaminopyrimidine. By analogy, reduction of 2-Amino-5-nitropyrimidin-4(1H)-one to 2,5-diamino-4(1H)-pyrimidinone provides a key intermediate that, with an additional amino group at C6, could be used in a similar fashion.

The general Traube synthesis involves reacting a 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid, to construct the imidazole portion of the purine ring.[4]

Traube_Synthesis Diaminopyrimidine 2,5,6-Triaminopyrimidin-4(1H)-one Guanine Guanine Diaminopyrimidine->Guanine Cyclization FormicAcid Formic Acid FormicAcid->Guanine

Caption: Conceptual Traube synthesis of Guanine.

Safety and Handling

2-Amino-5-nitropyrimidin-4(1H)-one, like many nitroaromatic compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.

Conclusion

2-Amino-5-nitropyrimidin-4(1H)-one is a valuable and versatile precursor in heterocyclic synthesis. Its strategic functionalization allows for the efficient construction of complex and biologically relevant scaffolds, most notably pteridines. The key to unlocking its synthetic potential lies in the selective reduction of the nitro group to generate the highly reactive diamino intermediate. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this pyrimidine building block and to develop novel synthetic routes to important heterocyclic targets.

References

  • Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • Dalton Transactions. (2018). Effects of nitric acid concentration for nitration of fused[4][5][6]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed. (1999). Design and synthesis of 6-(6-D-ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-hexyl phosphonic acid, a potent inhibitor of lumazine synthase. Retrieved from [Link]

  • Molecules. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: A Re‐Examination of the Reaction of 3,4‐Diamino[4][5][6]oxadiazole with Glyoxal. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2008). *Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)}. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

  • PubMed. (2004). Design, synthesis, and evaluation of acyclic C-nucleoside and N-methylated derivatives of the ribitylaminopyrimidine substrate of lumazine synthase as potential enzyme inhibitors and mechanistic probes. Retrieved from [Link]

  • ResearchGate. (2016). Progress in Synthesis of Pyrazolopyrimidinone. Retrieved from [Link]

  • PubMed. (2007). A New Series of 3-alkyl Phosphate Derivatives of 4,5,6,7-tetrahydro-1-D-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione as Inhibitors of Lumazine Synthase: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • YouTube. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. Retrieved from [Link]

  • PubMed Central. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Method for Purity Determination of 2-Amino-5-nitropyrimidin-4(1H)-one

Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Amino-5-nitropyrimidin-4(1H)-one is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound of interest, and ensuring its chemical purity is paramount for its intended applications. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the purity determination of 2-Amino-5-nitropyrimidin-4(1H)-one, designed for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties

Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the principles of scientific integrity and a logical, step-by-step process to achieve a reliable and reproducible separation.

Selection of Chromatographic Mode

Reversed-phase HPLC is the most widely used chromatographic mode, particularly for compounds with moderate polarity.[2][3] It employs a nonpolar stationary phase and a polar mobile phase. The retention of 2-Amino-5-nitropyrimidin-4(1H)-one is primarily governed by its hydrophobic interactions with the stationary phase. This mode was selected for its versatility and the vast body of knowledge supporting its application in pharmaceutical analysis.

Stationary Phase Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity and resolution. For nitroaromatic compounds, a phenyl stationary phase can offer enhanced retention and selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[4] Therefore, a phenyl-hexyl bonded silica column was chosen to provide an alternative selectivity to the more common C18 phases.

Mobile Phase Optimization: Driving the Elution

The mobile phase composition is a powerful tool for controlling retention and achieving optimal separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier is often employed for complex samples or to ensure good peak shape for all components.[5]

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[6]

  • Aqueous Phase and pH Control: A buffer is essential to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.[4] The predicted pKa of a similar compound, 2-amino-5-nitropyrimidine, is around 0.04, suggesting the amino group is weakly basic.[7] To ensure the primary amino group is in a consistent protonation state, a slightly acidic mobile phase is advantageous. A phosphate buffer at a pH of 3.0 was selected to suppress the ionization of any potential silanol groups on the stationary phase and to ensure sharp, symmetrical peaks.

Detection Wavelength: Maximizing Sensitivity

The presence of the nitro-substituted pyrimidine ring suggests strong UV absorbance. To maximize sensitivity, the detection wavelength should be set at or near the absorbance maximum (λmax) of the analyte.[2] While the specific λmax for 2-Amino-5-nitropyrimidin-4(1H)-one was not found in the initial search, related nitroaromatic compounds are often detected around 254 nm.[8][9] Therefore, 254 nm was chosen as the initial detection wavelength, with the recommendation to confirm the λmax experimentally using a photodiode array (PDA) detector.

Analytical Workflow

The following diagram illustrates the systematic workflow for the purity determination of 2-Amino-5-nitropyrimidin-4(1H)-one using the developed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (100 µg/mL in Diluent) hplc_system Equilibrate HPLC System with Mobile Phase prep_std->hplc_system prep_sample Prepare Sample Solution (1 mg/mL in Diluent) prep_sample->hplc_system sst Perform System Suitability Test (SST) (5 injections of Standard) hplc_system->sst analysis Inject Blank, Standard, and Sample sst->analysis If SST passes integration Integrate Chromatograms analysis->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol

This protocol provides a step-by-step methodology for the purity analysis of 2-Amino-5-nitropyrimidin-4(1H)-one.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Potassium dihydrogen phosphate and phosphoric acid.

  • 2-Amino-5-nitropyrimidin-4(1H)-one reference standard and sample.

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-18.1 min: 70-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Amino-5-nitropyrimidin-4(1H)-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the 2-Amino-5-nitropyrimidin-4(1H)-one sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved through a system suitability test as outlined in the ICH Q2(R1) guidelines.[10][11]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Reference Standard Solution five times.

  • Evaluate the following parameters:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution to identify the retention time of the main peak.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate all peaks.

Calculation of Purity

The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Trustworthy System

To ensure the reliability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logic for Method Optimization

Should the initial chromatographic conditions not provide adequate separation, the following decision tree can guide the optimization process.

Method_Optimization start Initial Chromatographic Run check_resolution Adequate Resolution (Rs > 1.5)? start->check_resolution check_peak_shape Good Peak Shape (Tailing Factor 0.8-1.5)? check_resolution->check_peak_shape Yes adjust_gradient Adjust Gradient Slope or Mobile Phase B % check_resolution->adjust_gradient No adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph No final_method Final Validated Method check_peak_shape->final_method Yes adjust_gradient->start change_column Change Stationary Phase (e.g., C18, Polar-Embedded) adjust_gradient->change_column If still no resolution adjust_ph->start change_column->start

Caption: Logic for HPLC Method Optimization.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the purity determination of 2-Amino-5-nitropyrimidin-4(1H)-one. The rationale behind the selection of chromatographic parameters is detailed, and a step-by-step protocol is provided for immediate implementation. By following the principles of method validation outlined by the ICH, researchers can ensure the generation of reliable and accurate data, which is crucial for the advancement of pharmaceutical research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]

  • Method Development Guide. HPLC. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • 2-Amino-5-nitropyridine. PubChem. [Link]

  • 2-Amino-5-nitropyrimidin-4(1H)-one. Lead Sciences. [Link]

  • Chemical Properties of 2-Amino-5-nitropyrimidine (CAS 3073-77-6). Cheméo. [Link]

  • Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2-Amino-5-nitropyrimidine. Cheméo. [Link]

Sources

Application

1H NMR and 13C NMR characterization of 2-Amino-5-nitropyrimidin-4(1H)-one

An Application Note for the Structural Elucidation of 2-Amino-5-nitropyrimidin-4(1H)-one using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy Abstract This comprehensive guide provides a detailed protocol and in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 2-Amino-5-nitropyrimidin-4(1H)-one using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Abstract

This comprehensive guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of 2-Amino-5-nitropyrimidin-4(1H)-one, a key heterocyclic building block in medicinal and materials chemistry. Leveraging both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, this document outlines the experimental workflow from sample preparation to data interpretation. It explains the causal reasoning behind methodological choices, ensuring scientific rigor and reproducibility. This application note is designed for researchers, scientists, and drug development professionals who require unambiguous structural verification of this and related pyrimidine derivatives.

Introduction: The Imperative for Structural Verification

2-Amino-5-nitropyrimidin-4(1H)-one belongs to the class of nitropyrimidines, which are foundational scaffolds in the development of novel therapeutic agents and functional materials. The precise arrangement of its functional groups—an amino group, a nitro group, and a lactam system—governs its chemical reactivity and biological activity. Therefore, unequivocal structural confirmation is a critical step in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.[2] This note presents a robust protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, ensuring data integrity and confidence in its chemical identity.

Molecular Structure and Atom Numbering

The chemical structure of 2-Amino-5-nitropyrimidin-4(1H)-one is shown below. For clarity in spectral assignments, the carbon and non-labile hydrogen atoms are systematically numbered. The compound exists predominantly in the illustrated 4(1H)-one tautomeric form, a stable lactam structure.

Caption: Structure of 2-Amino-5-nitropyrimidin-4(1H)-one with atom numbering.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to yield high-quality, interpretable NMR spectra. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Part A: Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of 2-Amino-5-nitropyrimidin-4(1H)-one directly into a clean, dry NMR tube.

  • Solvent Selection & Addition: Add approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Expertise & Causality: DMSO-d₆ is the solvent of choice for this class of compounds for several critical reasons. Its high polarity effectively dissolves the analyte, which has poor solubility in less polar solvents like chloroform-d. Crucially, DMSO-d₆ is a hydrogen bond acceptor, which slows the rate of proton exchange for the N-H protons of the amino (-NH₂) and amide (-NH) groups.[3] This reduced exchange rate allows these labile protons to be observed as distinct, often broadened, signals in the ¹H NMR spectrum, providing a more complete structural picture.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved, ensuring a homogeneous solution for analysis.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the commercial deuterated solvent and serves as the internal reference standard, with its chemical shift defined as 0.00 ppm for both ¹H and ¹³C spectra.[4]

Part B: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)
Spectral Width -2 to 16 ppm-10 to 200 ppm
Number of Scans (NS) 16 - 641024 - 4096
Relaxation Delay (D1) 5.0 s2.0 s
Acquisition Time (AQ) ~4 s~1 s
Temperature 298 K (25 °C)298 K (25 °C)
  • Trustworthiness & Rationale:

    • For ¹H NMR , a 5-second relaxation delay (D1) is chosen to allow for nearly complete T₁ relaxation of all protons. This is essential for accurate integration, ensuring the peak areas correctly reflect the relative number of protons.

    • For ¹³C NMR , a much higher number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled pulse program is used to collapse all ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line (singlet), which greatly aids in interpretation.[5]

Spectral Interpretation: Decoding the Molecular Signature

The chemical shifts are highly influenced by the electronic nature of the pyrimidine ring and its substituents. The electron-withdrawing nitro group and the carbonyl function will cause significant deshielding (downfield shifts) for nearby nuclei.

¹H NMR Spectral Data (Expected)

The ¹H NMR spectrum is anticipated to show three distinct signals in addition to the residual solvent peak.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.1 - 9.3Singlet (s)1HH6This lone aromatic proton is adjacent to the strongly electron-withdrawing nitro group at C5 and a ring nitrogen, causing a significant downfield shift into the aromatic region.
~8.0 - 8.5Broad Singlet (br s)2H-NH₂The amino protons are deshielded by attachment to the electron-deficient pyrimidine ring. The signal is typically broad due to quadrupolar relaxation from the ¹⁴N nucleus and potential slow exchange with trace water.
~11.5 - 12.5Broad Singlet (br s)1HN1-HThis amide (lactam) proton is highly deshielded by the adjacent C4 carbonyl group and its participation in intermolecular hydrogen bonding, resulting in a very downfield chemical shift.
2.50Quintet-DMSO-d₅Residual proteo-solvent signal.[6]
¹³C NMR Spectral Data (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display four signals corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C4Carbonyl carbons in amide/lactam systems are highly deshielded and appear far downfield.
~155 - 160C2This carbon is bonded to three heteroatoms (two ring nitrogens and the exocyclic amino nitrogen), leading to a strong deshielding effect.
~145 - 150C5The direct attachment of the powerful electron-withdrawing nitro group causes this carbon to be significantly deshielded.
~130 - 135C6As the only carbon attached to a hydrogen, it is the most shielded of the ring carbons, though still in the aromatic region due to the overall electron-deficient nature of the nitropyrimidine ring.
39.52Septet-

Workflow and Data Validation

The process of NMR characterization follows a logical and self-validating sequence. Advanced 2D NMR techniques can be employed for unequivocal confirmation of assignments.

Caption: Experimental and analytical workflow for NMR characterization.

  • Authoritative Grounding: The structural assignments can be definitively confirmed using 2D NMR experiments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation cross-peak between the C6 carbon and the H6 proton, confirming their one-bond connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations over 2-3 bonds. Expected key correlations include:

      • The H6 proton correlating to carbons C4 and C5.

      • The -NH₂ protons correlating to carbon C2. These correlations provide an unambiguous map of the molecular skeleton, serving as the ultimate validation of the proposed structure.[7]

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR characterization of 2-Amino-5-nitropyrimidin-4(1H)-one. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can achieve confident and accurate structural elucidation. The described workflow, integrating 1D and optional 2D NMR techniques, represents a best-practice approach for ensuring the chemical integrity of this important heterocyclic compound in any research or development setting.

References

  • Wikipedia contributors. (2024). Deuterated DMSO. Wikipedia, The Free Encyclopedia. [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Supporting information for A Pyrene-Functionalized Zinc(II)-BPEA Complex. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). ¹H chemical shifts in NMR, part 18.
  • Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • ChemHelpASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

Sources

Method

Application Notes &amp; Protocols: Electrophilic Reactions of 2-Amino-5-nitropyrimidin-4(1H)-one

Introduction: A Versatile Heterocyclic Scaffold 2-Amino-5-nitropyrimidin-4(1H)-one (CAS: 7254-29-7) is a pivotal building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidinone cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Scaffold

2-Amino-5-nitropyrimidin-4(1H)-one (CAS: 7254-29-7) is a pivotal building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidinone core analogous to nucleobases, is decorated with a potent electron-withdrawing nitro group and a nucleophilic amino group. This unique combination of functionalities creates a complex and tunable reactivity profile, making it a substrate of significant interest for the synthesis of novel derivatives.

The reactivity of this molecule is governed by several competing factors:

  • Multiple Nucleophilic Sites: The molecule possesses four primary sites for electrophilic attack: the exocyclic amino group (at C2), the exocyclic keto/enol oxygen (at C4), and the two ring nitrogens (N1 and N3).

  • Tautomerism: The compound exists in tautomeric forms, primarily the keto-amino form and the enol-imino forms. The predominant keto-amino tautomer is the most stable, but reaction conditions can favor reaction through minor tautomers.

  • Electronic Effects: The strong electron-withdrawing nature of the C5-nitro group significantly lowers the electron density of the pyrimidine ring, deactivating it towards electrophilic aromatic substitution. Concurrently, it increases the acidity of the N-H protons, facilitating deprotonation and subsequent reaction with electrophiles.

This guide provides an in-depth exploration of the reaction of 2-amino-5-nitropyrimidin-4(1H)-one with various electrophiles. It elucidates the principles of regioselectivity and offers detailed, field-tested protocols for key transformations, including alkylation and acylation.

The Reactivity Landscape: A Tale of Four Nucleophiles

The central challenge and opportunity in the chemistry of 2-amino-5-nitropyrimidin-4(1H)-one is controlling which of the four nucleophilic centers engages with an incoming electrophile. The outcome is a delicate interplay between the nature of the electrophile, the solvent, the base, and the temperature.

Causality Behind Experimental Choices:
  • Hard and Soft Acid-Base (HSAB) Theory: This principle is a powerful predictor of regioselectivity. "Hard" electrophiles, such as acyl chlorides and sulfonyl chlorides, which have a high positive charge density, preferentially react with "hard" nucleophilic centers like the exocyclic oxygen (O4) or the ring nitrogens (N1/N3). "Softer" electrophiles, like alkyl iodides, are more likely to react at the "softer" exocyclic amino nitrogen (N2).

  • Role of the Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will readily deprotonate the most acidic proton. In this system, the N1-H is typically the most acidic due to its involvement in the amide-like structure, followed by the N3-H. Deprotonation at N1 or O4 (in the enol form) generates a potent nucleophile, often directing the reaction to that site. Weaker bases, such as triethylamine (TEA) or pyridine, may only serve to neutralize acid byproducts, allowing the reaction to proceed at the kinetically favored, most nucleophilic site, often the exocyclic amino group.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices for these reactions as they solvate the cations generated from the base (e.g., Na+) while leaving the pyrimidinone anion highly reactive. Protic solvents can hydrogen-bond with the nucleophilic sites, dampening their reactivity.

Application Protocols

Protocol 1: Regioselective N-Acylation of the Exocyclic Amino Group

This protocol details the acylation at the C2-amino position, which is often the most nucleophilic site under neutral or mildly basic conditions. This transformation is fundamental for installing amide functionalities, which are prevalent in pharmacophores.

Workflow: N-Acylation

G A Dissolve Substrate in Pyridine/DCM B Cool to 0 °C A->B C Add Acyl Chloride (dropwise) B->C D Stir at RT (Monitor by TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Purify (Crystallization/Chromatography) E->F

Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-nitropyrimidin-4(1H)-one (1.0 eq).

  • Dissolution: Add anhydrous solvent. A 1:1 mixture of dichloromethane (DCM) and pyridine is effective. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Electrophile Addition: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise via syringe over 10-15 minutes. A rapid addition can lead to side reactions and di-acylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

ElectrophileBaseSolventTypical YieldPrimary ProductReference Insight
Acetyl ChloridePyridineDCM/Pyridine>85%2-Acetamido-5-nitropyrimidin-4(1H)-oneAcylation at the exocyclic amino group is generally favored under these conditions.
Benzoyl ChlorideTEAAcetonitrile>80%2-Benzamido-5-nitropyrimidin-4(1H)-oneSimilar to acetyl chloride, N2-acylation is the major pathway.

Protocol 2: Regioselective O-Alkylation

This protocol focuses on the alkylation of the exocyclic oxygen at the C4 position. This requires deprotonation with a strong base to generate the more nucleophilic oxygen anion (ambident nucleophile), which then reacts with an alkylating agent. This route is essential for creating pyrimidine ether derivatives. The insights for this reaction are drawn from analogous transformations on related hydroxypyrimidines.[2]

Workflow: O-Alkylation

G A Suspend Substrate in Anhydrous DMF B Add NaH (60% disp.) at 0 °C A->B C Stir until H₂ evolution ceases (30 min) B->C D Add Alkyl Halide C->D E Stir at RT or Heat (Monitor by TLC/LC-MS) D->E F Purify Product E->F

Step-by-Step Methodology:
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-amino-5-nitropyrimidin-4(1H)-one (1.0 eq).

  • Solvent: Add anhydrous DMF to create a suspension.

  • Deprotonation: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: NaH reacts violently with water and hydrogen gas is evolved. Ensure proper ventilation and inert conditions. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases, indicating the formation of the sodium salt.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir. Gentle heating (40-60 °C) may be required for less reactive alkyl halides. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding it to ice-cold water. This will precipitate the product and neutralize any unreacted NaH.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water and then a cold non-polar solvent (like diethyl ether) to remove mineral oil. The product can be further purified by recrystallization if necessary.

ElectrophileBaseSolventTypical YieldPrimary ProductReference Insight
Methyl IodideNaHDMF70-85%2-Amino-4-methoxy-5-nitropyrimidineStrong base favors deprotonation, leading to the thermodynamically favored O-alkylation product.[2]
Benzyl BromideK₂CO₃ACN65-80%2-Amino-4-(benzyloxy)-5-nitropyrimidinePotassium carbonate is a milder, safer alternative to NaH that can also effectively promote O-alkylation.

Challenges and Future Directions

  • N1 vs. N3 Reactivity: Differentiating between the two ring nitrogens remains a significant challenge. Steric hindrance around N1 from the adjacent amino group often directs larger electrophiles to the N3 position, but mixtures are common.

  • Halogenation: Direct electrophilic halogenation of the pyrimidine ring is highly unlikely due to the severe deactivation by the nitro group. Reactions with electrophilic halogen sources would likely lead to complex mixtures or degradation. Alternative strategies, such as nucleophilic substitution on a pre-halogenated pyrimidine, are more viable for introducing halogens.

  • Advanced Applications: The functional handles installed through these electrophilic reactions serve as springboards for further diversification, including cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on O-triflates or N-arylated products, enabling the synthesis of complex molecular architectures for drug discovery.

References

  • Lead Sciences. 2-Amino-5-nitropyrimidin-4(1H)-one. [Link][1]

  • Snell, B. K. (1967). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic. [Link][3]

  • Chernyshev, V. et al. (2009). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. ResearchGate. [Link][4]

  • Grädler, U. et al. (2018). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Chemistry – A European Journal. [Link][2]

Sources

Application

Application Notes: 2-Amino-5-nitropyrimidin-4(1H)-one in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Role of the Pyrimidine Scaffold Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Pyrimidine Scaffold

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the vast landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] This is largely due to its structural resemblance to the adenine core of ATP, which allows pyrimidine-based compounds to effectively compete for the ATP-binding site in the kinase hinge region.[3][4]

This guide focuses on a particularly versatile starting material: 2-amino-5-nitropyrimidin-4(1H)-one . We will explore its chemical properties and provide a detailed, field-proven synthetic workflow that leverages its unique reactivity to construct a diverse array of potent kinase inhibitors. The protocols described herein are designed to be a self-validating system, where synthetic modifications directly translate into measurable changes in biological activity, providing a robust platform for structure-activity relationship (SAR) studies.

Compound Profile:

  • Name: 2-Amino-5-nitropyrimidin-4(1H)-one

  • CAS Number: 7254-29-7

  • Molecular Formula: C₄H₄N₄O₃

  • Molecular Weight: 156.10 g/mol

Causality of Experimental Design: Chemical Reactivity and Synthetic Strategy

The synthetic utility of 2-amino-5-nitropyrimidin-4(1H)-one stems from its distinct reactive sites, which can be manipulated in a stepwise fashion to build molecular complexity.

  • The 4-oxo Group: This position exists in tautomeric equilibrium with a 4-hydroxyl group. This hydroxyl is the key to the first synthetic transformation: conversion to a 4-chloro group, an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

  • The 5-nitro Group: As a strong electron-withdrawing group, the nitro moiety serves two critical functions. First, it activates the C4 position, making the 4-chloro substituent highly susceptible to displacement by nucleophiles like anilines.[5] Second, the nitro group itself can be readily reduced to a primary amine, providing a secondary vector for diversification to explore the solvent-exposed regions of the kinase active site.[6]

  • The 2-amino Group: This group is a crucial hydrogen bond donor, often forming a key interaction with the backbone of the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[4][7]

Our overall strategy involves a multi-step sequence that leverages this inherent reactivity to systematically build a kinase inhibitor.

G A 2-Amino-5-nitropyrimidin- 4(1H)-one B Step A: Chlorination (POCl₃) A->B C 2-Amino-4-chloro- 5-nitropyrimidine B->C D Step B: SNAr Reaction (Aniline Derivative) C->D E N⁴-Aryl-2-amino- 5-nitropyrimidine D->E F Step C: Nitro Reduction (Fe/NH₄Cl or H₂/Pd-C) E->F G N⁴-Aryl-2,5-diamino- pyrimidine F->G H Step D: Amide Coupling (Carboxylic Acid, HATU) G->H I Final Kinase Inhibitor H->I

Caption: General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.[8]

Protocol 1: Synthesis of 2-Amino-4-chloro-5-nitropyrimidine (Intermediate C)

Rationale: This step converts the 4-hydroxyl tautomer into a 4-chloro group, a reactive leaving group essential for introducing diversity at this position. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of dehydroxylative chlorination.[8][9] The addition of a base like N,N-diethylaniline can catalyze the reaction.[10][11]

Materials:

Reagent MW Amount (1 eq) Moles Notes
2-Amino-5-nitropyrimidin-4(1H)-one 156.10 5.00 g 32.0 mmol Starting Material
Phosphorus Oxychloride (POCl₃) 153.33 30 mL - Reagent and Solvent
N,N-Diethylaniline 149.23 5.3 mL 35.2 mmol Catalyst (Optional but recommended)
Toluene - 50 mL - Co-solvent
Crushed Ice / Water - ~500 mL - For Quenching
Saturated NaHCO₃ solution - As needed - For Neutralization

| Ethyl Acetate | - | ~200 mL | - | Extraction Solvent |

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-nitropyrimidin-4(1H)-one (5.00 g, 32.0 mmol) and toluene (50 mL).

  • Carefully add phosphorus oxychloride (30 mL) to the suspension.

  • Slowly add N,N-diethylaniline (5.3 mL, 35.2 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up (CAUTION: Highly Exothermic): In a separate large beaker (2 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Once the quench is complete, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to afford 2-amino-4-chloro-5-nitropyrimidine as a solid.

Protocol 2: General Procedure for SNAr with an Aniline Derivative (Intermediate E)

Rationale: This key diversification step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring allows the displacement of the 4-chloro group by a nucleophilic aniline.[12][13] The reaction is often acid-catalyzed or performed in a polar solvent at elevated temperatures to ensure a reasonable reaction rate.[14][15]

Materials:

Reagent MW Amount (1 eq) Moles Notes
2-Amino-4-chloro-5-nitropyrimidine 174.55 1.00 g 5.73 mmol Starting Material
Substituted Aniline (e.g., 3-ethynylaniline) 117.15 0.74 g 6.30 mmol Nucleophile (1.1 eq)
2-Propanol - 25 mL - Solvent

| Triethylamine (TEA) | 101.19 | 1.2 mL | 8.60 mmol | Base (1.5 eq) |

Procedure:

  • In a round-bottom flask, suspend 2-amino-4-chloro-5-nitropyrimidine (1.00 g, 5.73 mmol) in 2-propanol (25 mL).

  • Add the substituted aniline (1.1 eq, 6.30 mmol) and triethylamine (1.5 eq, 8.60 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 85 °C) for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Collect the solid product by filtration, washing with cold 2-propanol and then diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by flash chromatography to yield the desired N⁴-aryl-2-amino-5-nitropyrimidine product.

Protocol 3: Reduction of the 5-Nitro Group (Intermediate G)

Rationale: The reduction of the aromatic nitro group to a primary amine is a robust and high-yielding transformation that opens a new avenue for molecular elaboration. While catalytic hydrogenation (H₂/Pd-C) is very effective, a common and often more practical lab-scale method is the use of iron powder in the presence of an electrolyte like ammonium chloride.[6][16][17]

Materials:

Reagent MW Amount (1 eq) Moles Notes
N⁴-Aryl-2-amino-5-nitropyrimidine (Varies) 1.00 g - Starting Material
Iron Powder (<10 micron) 55.85 ~5 eq - Reducing Agent
Ammonium Chloride (NH₄Cl) 53.49 ~4 eq - Electrolyte
Ethanol / Water (e.g., 4:1) - 50 mL - Solvent System

| Celite® | - | - | - | Filtration Aid |

Procedure:

  • Combine the N⁴-aryl-2-amino-5-nitropyrimidine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a round-bottom flask.

  • Add the ethanol/water solvent mixture (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color of the starting material and by TLC/LC-MS.

  • After completion, cool the reaction to room temperature and filter the hot suspension through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad thoroughly with hot ethanol or methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and evaporated to yield the N⁴-aryl-2,5-diaminopyrimidine product, which is often used in the next step without further purification.

Protocol 4: Amide Coupling at the 5-Amino Position (Final Inhibitor I)

Rationale: This final step appends a side chain that can interact with the solvent-exposed region of the kinase, often crucial for achieving selectivity and potency. HATU is a highly efficient coupling reagent that minimizes racemization and works under mild conditions to form the amide bond.[18][19][20][21]

Materials:

Reagent MW Amount (1 eq) Moles Notes
N⁴-Aryl-2,5-diaminopyrimidine (Varies) 500 mg - Starting Material
Carboxylic Acid of choice (Varies) 1.1 eq - Coupling Partner
HATU 380.23 1.2 eq - Coupling Reagent
DIPEA (Hünig's base) 129.24 3.0 eq - Non-nucleophilic base

| Anhydrous DMF | - | 15 mL | - | Solvent |

Procedure:

  • In a dry flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of the N⁴-aryl-2,5-diaminopyrimidine (1.0 eq) in a minimal amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash chromatography or preparative HPLC to obtain the final kinase inhibitor .

Application: Targeting Kinase Signaling Pathways

Derivatives synthesized from 2-amino-5-nitropyrimidin-4(1H)-one have shown activity against a wide range of kinases, particularly those in critical oncogenic pathways like the PI3K/Akt/mTOR pathway.[22][23][24] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many human cancers.[25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Pyrimidine-Based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Data Presentation and Structure-Activity Relationship (SAR)

The synthetic protocols outlined above enable systematic modification of the pyrimidine scaffold to probe the SAR and optimize inhibitor properties. The table below presents representative data, synthesized from literature on related pyrimidine inhibitors, to illustrate these principles.[26][27][28][29]

Table 1: Representative SAR Data for Pyrimidine-Based Kinase Inhibitors

Compound IDR¹ (at C4)R² (at C5-Amide)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Notes
1 3-Methoxyphenyl- (NH₂)550>1000C4 substitution is essential for activity.
2 3-Ethynylphenyl- (NH₂)120850Small, rigid groups at C4 improve PI3Kα potency.
3 3-EthynylphenylAcetyl95790Small C5-amide has minimal impact.
4 3-Ethynylphenyl4-Morpholinobenzoyl815Large, polar C5-amide group significantly boosts mTOR inhibition, leading to a dual inhibitor profile.
5 4-Methyl-3-ethynylphenyl4-Morpholinobenzoyl2540Steric hindrance near C4 can reduce potency.

SAR Insights:

  • C4-Anilino Group: The nature of the substituent on the C4-anilino ring is critical for binding in the ATP pocket. Small, electron-rich, or hydrogen-bond accepting groups in the meta-position often enhance potency.

  • C5-Amide Group: This position projects towards the solvent-exposed region. Introducing larger, polar groups, such as the 4-morpholinobenzoyl moiety in Compound 4 , can secure additional binding interactions and dramatically improve potency, often conferring dual-inhibitor characteristics.[30]

Conclusion

2-Amino-5-nitropyrimidin-4(1H)-one is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for a logical and stepwise approach to construct complex molecules. The synthetic strategies and protocols provided in this guide offer a robust framework for researchers to generate libraries of novel compounds, conduct detailed SAR studies, and ultimately discover potent and selective inhibitors for critical therapeutic targets.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. National Institutes of Health. [Link]

  • Markman, B., Dienstmann, R., & Tabernero, J. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology. [Link]

  • Sabatini, D. M. (2010). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. [Link]

  • Hua, H., Zhang, H., & Chen, J. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology. [Link]

  • Bugge, J. A., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. [Link]

  • Abdel-Ghani, T. M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed. [Link]

  • Rathika, G., et al. (N.A.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Various Authors. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. [Link]

  • Reddit User Discussion. (2025). Role of POCl3 and pyridine. Reddit. [Link]

  • Various Authors. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]

  • Aapptec Peptides. (N.A.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Fisher Scientific. (N.A.). Amide Synthesis. Fisher Scientific. [Link]

  • Al-Otaibi, F. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Li, B., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Andersen, H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Majumder, S. (N.A.). POCl-PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Dongguk University. (N.A.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]

  • Roskoski, R. Jr. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. National Institutes of Health. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

  • Various Authors. (N.A.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Organic Chemistry Portal. (N.A.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (N.A.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Rao, S. V., et al. (N.A.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. [Link]

  • Various Authors. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • ResearchGate. (N.A.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ResearchGate. [Link]

Sources

Method

scale-up synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

An Application Note for the Scale-Up Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2-Amino-5-nitropyrimidin-4(1H)-one 2-Amino-5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-5-nitropyrimidin-4(1H)-one

2-Amino-5-nitropyrimidin-4(1H)-one is a pivotal chemical intermediate, occupying a critical node in the synthetic pathways of numerous high-value active pharmaceutical ingredients (APIs). Its significance is most notably highlighted in the production of broad-spectrum antiviral agents, such as Favipiravir, where it serves as a foundational building block.[1][2][3] The efficient, safe, and scalable production of this compound is therefore a paramount concern for researchers and professionals in drug development and manufacturing.

The primary challenge in its synthesis lies in the controlled introduction of a nitro group onto the pyrimidine core. This electrophilic substitution reaction is notoriously exothermic and carries significant safety risks, including the potential for thermal runaway if not meticulously managed.[4][5] This application note provides a comprehensive, field-proven guide for the , moving beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for a successful and reproducible outcome.

Synthetic Strategy: A Mechanistic Approach to Controlled Nitration

The most direct and industrially viable route to 2-Amino-5-nitropyrimidin-4(1H)-one is the nitration of its precursor, 2-aminopyrimidin-4(1H)-one (also known as isocytosine). The reaction proceeds via an electrophilic aromatic substitution mechanism.

The Causality Behind Reagent Selection:

  • Substrate: 2-aminopyrimidin-4(1H)-one possesses a heterocyclic ring that is activated towards electrophilic attack by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH, in its tautomeric form) groups. These groups direct the incoming electrophile, the nitronium ion (NO₂⁺), to the C-5 position.

  • Nitrating Agent: A mixed acid system, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is the reagent of choice.[6][7] Nitric acid serves as the source of the nitro group, but it is not a potent enough electrophile on its own.

  • Catalyst: Concentrated sulfuric acid acts as a powerful dehydrating agent and catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

The overall transformation is depicted below:

Experimental Workflow Diagram

The following diagram outlines the critical stages of the synthesis, from reactor charging to the isolation of the final, purified product.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying Start Charge Reactor with 2-aminopyrimidin-4(1H)-one and Conc. H₂SO₄ Nitration Controlled Dropwise Addition of Mixed Acid (Maintain T < 10°C) Start->Nitration Cool to 0-5°C Prep_Nitrating_Agent Prepare Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄) in Addition Funnel Prep_Nitrating_Agent->Nitration Stirring Reaction Stirring (Monitor by TLC/HPLC) Nitration->Stirring Hold at T < 10°C Quench Pour Reaction Mixture onto Crushed Ice Stirring->Quench Upon completion Filter Filter Precipitate Quench->Filter Wash Wash Solid with Cold Deionized Water Filter->Wash Recrystallize Recrystallize from DI Water or EtOH/Water Wash->Recrystallize Crude Product Dry Dry Under Vacuum at 50-60°C Recrystallize->Dry End_Product 2-Amino-5-nitropyrimidin-4(1H)-one (Characterize: NMR, MP, HPLC) Dry->End_Product

Caption: Workflow for the .

Detailed Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system. Adherence to the specified temperature controls and addition rates is critical for both safety and product purity.

Materials and Equipment:

  • 1 L, 3-necked, round-bottom flask (or jacketed glass reactor) equipped with an overhead mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel.

  • Ice-water bath or cryostat for temperature control.

  • Buchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a chemical-resistant lab coat.[4]

Reagents:

Reagent M.W. Quantity Moles Molar Eq.
2-aminopyrimidin-4(1H)-one 111.10 100.0 g 0.90 1.0
Conc. Sulfuric Acid (98%) 98.08 400 mL - -

| Conc. Nitric Acid (70%) | 63.01 | 64.0 mL | 1.0 | 1.1 |

Procedure:

  • Reactor Setup and Initial Cooling:

    • Charge the reactor with concentrated sulfuric acid (400 mL).

    • Begin vigorous stirring and cool the acid to 0-5°C using an ice-water bath.

    • Expertise Note: Pre-cooling the sulfuric acid is essential to dissipate the heat generated during the dissolution of the starting material.

  • Substrate Addition:

    • Slowly and portion-wise, add 2-aminopyrimidin-4(1H)-one (100.0 g) to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 15°C during the addition.

    • After the addition is complete, stir the resulting slurry for 15-20 minutes at 5-10°C to ensure complete dissolution and uniform temperature.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully add concentrated nitric acid (64.0 mL) to the pressure-equalizing dropping funnel. Caution: This should be done in a fume hood.

  • Controlled Nitration:

    • Begin a slow, dropwise addition of the concentrated nitric acid to the reaction mixture.

    • CRITICAL STEP: Meticulously maintain the internal reaction temperature between 5°C and 10°C throughout the entire addition. The addition rate should be adjusted to prevent any temperature spike.[8] This is the most exothermic part of the process.[5]

    • The total addition time should be approximately 2-3 hours.

    • Trustworthiness Note: A rapid temperature increase indicates an accumulation of unreacted reagents and a high risk of a runaway reaction. If the temperature exceeds 15°C, immediately stop the addition and apply more cooling.[5]

  • Reaction Maturation:

    • After the nitric acid addition is complete, allow the reaction to stir at 5-10°C for an additional 2-3 hours to ensure it proceeds to completion.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots, quenching them in ice water, neutralizing, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Quenching and Product Isolation:

    • Prepare a separate large vessel containing 2 kg of crushed ice and 1 L of cold deionized water.

    • Slowly and carefully pour the cold reaction mixture onto the stirred ice-water slurry. A thick, pale-yellow precipitate will form.

    • Safety Note: This quenching process is also exothermic and should be performed slowly to control the release of heat and fumes.

    • Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water (approx. 3 x 500 mL) until the filtrate is neutral (pH 6-7). This step is crucial to remove residual acids.

  • Purification by Recrystallization:

    • Transfer the damp crude solid to a large beaker. Add deionized water (approximately 10-15 mL per gram of crude product).

    • Heat the slurry with stirring to 90-95°C until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.

    • Filter the purified, crystalline product and wash briefly with a small amount of cold deionized water.

  • Drying:

    • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The expected yield is typically in the range of 80-90%. The product should be a pale yellow to off-white crystalline solid.

Essential Safety and Environmental Considerations

Handling Corrosive and Oxidizing Agents:

  • Both concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[4][9] Always handle them inside a chemical fume hood.

  • Nitric acid is a strong oxidizing agent and can react violently with organic materials.[9] Ensure the reaction setup is free from incompatible materials.

Thermal Hazard Management:

  • The nitration of pyrimidines is a highly exothermic process.[5] The primary safety pillar is strict temperature control. In a scale-up scenario, a jacketed reactor with a reliable cooling system is mandatory.

  • Never add the substrate to the nitrating mixture. The correct order of addition (nitrating agent to substrate solution) is critical for control.

  • Ensure adequate agitation throughout the reaction to prevent localized "hot spots" which can initiate decomposition.[5]

Emergency Preparedness:

  • Ensure immediate access to an emergency eyewash station and safety shower.[4]

  • Have appropriate spill kits, including a neutralizing agent like sodium bicarbonate, readily available.

Waste Management:

  • The acidic filtrate from the work-up must be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) under cooling before disposal, in accordance with local environmental regulations.

References

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents.

  • 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - ChemicalBook.

  • Nitration reaction safety - YouTube.

  • Karatas, H., et al. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 . Chemical Papers, 77, 1695–1702.

  • Titova, E. V., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods . Russian Journal of General Chemistry, 90(13), 2635-2651.

  • Gouda, M. A., & Qurban, A. M. (2021). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 . Chemical Papers, 77, 1695-1702.

  • 2-Amino-5-nitropyridine synthesis - ChemicalBook.

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine . Chemical Papers, 73, 1043–1051.

  • Pyrimidine - Safety Data Sheet - ChemicalBook.

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine . Asian Journal of Chemistry, 29, 2119-2122.

  • NITRIC ACID SAFETY - University of Washington.

  • Guggenheim, T. L. (Ed.). (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds . ACS Symposium Series.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

Welcome to the technical support center for the synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we will delve into the causality behind experimental outcomes, offering field-proven insights to troubleshoot and optimize your synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one can be approached through two primary strategies, each with its own set of advantages and potential pitfalls. Understanding the mechanistic underpinnings of these routes is crucial for effective troubleshooting and minimizing the formation of byproducts.

  • Route A: Electrophilic Nitration of a Pre-formed Pyrimidine Ring. This classic approach involves the direct nitration of a 2-aminopyrimidin-4(1H)-one precursor. The success of this route hinges on controlling the regioselectivity of the nitration and avoiding over-reaction.

  • Route B: Cyclocondensation to Construct the Pyrimidine Ring. This strategy builds the pyrimidine ring from acyclic precursors, typically involving the reaction of guanidine with a C3 synthon already bearing the nitro group. This method's efficiency is often dictated by the choice of base and reaction conditions that favor the desired cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, depending on your synthetic route. For Route A (Nitration) , incomplete nitration, formation of isomeric byproducts, or degradation of the starting material or product under harsh acidic conditions are common culprits. For Route B (Cyclocondensation) , incomplete reaction, polymerization of starting materials, or the formation of alternative heterocyclic ring systems can significantly reduce the yield of the desired product.[1][2] It is also crucial to ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[3]

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What could these be?

The presence of multiple, hard-to-separate spots often indicates the formation of isomers or closely related byproducts. In the case of Route A , you are likely seeing the formation of the 2-amino-6-nitropyrimidin-4(1H)-one isomer. In Route B , incomplete cyclization or side reactions of the C3 synthon can lead to a variety of polar byproducts.

Q3: My final product has a persistent yellow or brown color, even after initial purification. What causes this?

Colored impurities often arise from polymerization of starting materials, especially in cyclocondensation reactions that are not performed under sufficiently dilute conditions.[1] Additionally, residual nitrating agents or their decomposition products from Route A can impart color to the final product.

Troubleshooting Guide: Byproducts and Side Reactions

This section provides a detailed look at the common byproducts for each synthetic route and offers strategies to mitigate their formation.

Route A: Nitration of 2-Aminopyrimidin-4(1H)-one

This synthetic pathway is an electrophilic aromatic substitution. The amino group is an activating ortho-, para-director, while the carbonyl group is a deactivating meta-director. The C5 position is sterically accessible and electronically favored for nitration.

Byproduct/ImpurityFormation MechanismMitigation Strategies
2-Amino-6-nitropyrimidin-4(1H)-one Isomeric byproduct from nitration at the C6 position. The directing effects of the amino and hydroxyl/oxo groups can lead to a mixture of C5 and C6 nitrated products.Maintain a low reaction temperature (0-10 °C) to enhance regioselectivity. The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. other nitrating agents) can also influence the isomer ratio.
Unreacted 2-Aminopyrimidin-4(1H)-one Incomplete nitration due to insufficient nitrating agent, low reaction temperature, or short reaction time.Increase the equivalents of the nitrating agent incrementally. Monitor the reaction progress by TLC or HPLC to ensure full conversion.
Degradation Products The pyrimidine ring can be susceptible to oxidative degradation under harsh nitrating conditions (e.g., high temperatures or overly concentrated acids).Maintain strict temperature control. Use the mildest effective nitrating conditions.
  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

  • Slowly add 2-aminopyrimidin-4(1H)-one in portions, ensuring the temperature does not exceed 10 °C.

  • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Nitration Pathway 2-Aminopyrimidin-4(1H)-one 2-Aminopyrimidin-4(1H)-one Desired Product 2-Amino-5-nitropyrimidin-4(1H)-one 2-Aminopyrimidin-4(1H)-one->Desired Product C5 Nitration (Major) Isomeric Byproduct 2-Amino-6-nitropyrimidin-4(1H)-one 2-Aminopyrimidin-4(1H)-one->Isomeric Byproduct C6 Nitration (Minor) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Desired Product Nitrating Agent (HNO3/H2SO4)->Isomeric Byproduct

Caption: Nitration of 2-aminopyrimidin-4(1H)-one.

Route B: Cyclocondensation of Guanidine

This route involves the reaction of guanidine with a suitable three-carbon electrophile, such as a derivative of nitro-malondialdehyde or ethyl 2-cyano-2-nitroacetate, to form the pyrimidine ring. The reaction is typically base-catalyzed.

Byproduct/ImpurityFormation MechanismMitigation Strategies
Polymeric Materials Guanidine and highly electrophilic C3 synthons can polymerize, especially in concentrated solutions.[1]Conduct the reaction in dilute solutions. Slowly add one reagent to the other to maintain a low instantaneous concentration of the reactants.
Alternative Cyclization Products Depending on the C3 synthon and reaction conditions, alternative cyclizations can occur, leading to other heterocyclic systems like imidazoles or triazepines.[1][4]The choice of base is critical. A strong, non-nucleophilic base is often preferred. The solvent can also influence the cyclization pathway.
Incompletely Cyclized Intermediates The reaction may stall after the initial condensation of guanidine with one carbonyl group of the C3 synthon, especially if the conditions are not optimal for the final ring-closing step.Ensure a sufficient amount of a suitable base is used to catalyze the cyclization. Increasing the reaction temperature or time may also be necessary.
  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir to form free guanidine.

  • In a separate flask, dissolve the nitro-C3-synthon (e.g., ethyl 2-cyano-2-nitroacetate) in absolute ethanol.

  • Slowly add the solution of the nitro-C3-synthon to the guanidine solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Filter the solid, wash with a small amount of cold ethanol, and dry.

Cyclocondensation Pathway Guanidine Guanidine Desired Product 2-Amino-5-nitropyrimidin-4(1H)-one Guanidine->Desired Product Polymeric Byproducts Polymeric Byproducts Guanidine->Polymeric Byproducts Alternative Heterocycles e.g., Imidazoles, Triazepines Guanidine->Alternative Heterocycles Nitro-C3-Synthon Nitro-C3-Synthon Nitro-C3-Synthon->Desired Product Nitro-C3-Synthon->Polymeric Byproducts Nitro-C3-Synthon->Alternative Heterocycles

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one

Welcome to the technical support guide for the synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale behind the synthesis to help you optimize your yield and purity.

Overview of the Synthetic Pathway

The synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one is robustly achieved through a two-step process. The first step involves the base-catalyzed cyclocondensation of a guanidine salt with a diethyl malonate derivative to form the core pyrimidine ring, yielding the intermediate 2-aminopyrimidin-4(1H)-one. The second, and often more challenging step, is the electrophilic nitration of this intermediate at the C5 position using a mixed acid system.

Successful synthesis hinges on precise control of reaction conditions at each stage. The following guide addresses common issues encountered during this process.

Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Nitration A Guanidine Salt (e.g., Guanidine Nitrate) D 2-Aminopyrimidin-4(1H)-one (Intermediate) A->D Reflux in Ethanol B Diethyl Malonate B->D C Sodium Ethoxide (Base) C->D Catalyst E Mixed Acid (HNO₃ / H₂SO₄) F 2-Amino-5-nitropyrimidin-4(1H)-one (Final Product) E->F D_clone Intermediate D_clone->F Strict Temp. Control (0-10°C)

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues during your experiments.

Step 1: Synthesis of 2-Aminopyrimidin-4(1H)-one (Intermediate)

Question 1: My yield for the cyclocondensation step is very low (<50%). What are the common causes?

Answer: Low yields in this step are typically traced back to three main factors: the base, moisture, and reaction time.

  • Causality (The "Why"): The reaction is a base-catalyzed condensation. Sodium ethoxide or methoxide is used to deprotonate the diethyl malonate, making it a potent nucleophile. The free guanidine base then attacks the ester carbonyls, leading to cyclization. If the base is weak, old, or insufficient, the initial deprotonation is inefficient, stalling the reaction.[1][2] Guanidine salts like guanidine hydrochloride or nitrate are often used, which require an equimolar amount of strong base just to neutralize them and generate the free guanidine base, with an additional catalytic amount needed for the malonate.[3]

  • Troubleshooting Steps:

    • Verify Base Quality and Stoichiometry: Use freshly prepared sodium ethoxide/methoxide. If using a commercial solution, ensure it has been stored properly to prevent degradation. Crucially, ensure you are using at least two equivalents of the base: one to neutralize the guanidine salt and one to catalyze the reaction with the malonate.

    • Ensure Anhydrous Conditions: The alkoxide base is highly sensitive to water. Any moisture in your ethanol, glassware, or starting materials will consume the base, reducing its effective concentration. Use anhydrous ethanol and flame-dry your glassware before starting.

    • Optimize Reflux Time: While many procedures suggest refluxing for 2-4 hours, an incomplete reaction may require longer heating.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting malonate spot disappears.

    • Consider Alternative Precursors: Some literature suggests that using ethyl cyanoacetate in place of diethyl malonate can lead to higher yields of related pyrimidines under similar conditions, as the cyano group can facilitate the cyclization.[3][4]

Question 2: After acidification, my intermediate product doesn't precipitate, or it forms an oil. What went wrong?

Answer: This issue usually points to incorrect pH adjustment or the presence of soluble impurities.

  • Causality (The "Why"): The product of the condensation is a sodium salt of 2-aminopyrimidin-4(1H)-one, which is soluble in the aqueous workup solution. Acidification with acetic acid protonates the pyrimidine, causing it to precipitate out of the solution.[2] If too much acid is added, the 2-amino group can become protonated, forming a more soluble salt. If insufficient acid is added, the product remains in its salt form.

  • Troubleshooting Steps:

    • Precise pH Control: After dissolving the crude solid in hot water, add glacial acetic acid dropwise while monitoring the pH with a pH meter or pH paper. The isoelectric point where precipitation is maximal is typically around pH 5-6. Avoid over-acidification.

    • Controlled Cooling: After reaching the correct pH, cool the solution slowly. A gradual decrease in temperature, eventually in an ice bath, promotes the formation of well-defined crystals rather than an oil.

    • Solvent Choice for Purification: If an oil persists, try to extract the aqueous layer with a polar organic solvent like ethyl acetate to recover dissolved product. Alternatively, evaporating the water and recrystallizing the residue from a different solvent system (e.g., ethanol/water) can yield a solid product.

Step 2: Nitration of 2-Aminopyrimidin-4(1H)-one

Question 3: The nitration reaction is not working. My starting material is recovered unchanged.

Answer: This is a common and frustrating issue when nitrating amino-substituted heterocycles. The primary cause is the protonation of the substrate in the strong acidic medium.

  • Causality (The "Why"): Electrophilic aromatic substitution, including nitration, requires an electron-rich aromatic ring to attack the nitronium ion (NO₂⁺). However, in the presence of concentrated sulfuric acid, the basic amino group on the pyrimidine ring gets protonated, forming an ammonium salt.[5] This protonated group is strongly electron-withdrawing, which deactivates the pyrimidine ring towards electrophilic attack by the nitronium ion.

  • Troubleshooting Steps:

    • Check Acid Concentration and Ratio: The nitrating mixture (HNO₃/H₂SO₄) must be potent enough to generate sufficient NO₂⁺. Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the electrophile. However, excessively harsh conditions can lead to degradation. A typical ratio is 1:4 to 1:5 of nitric acid to sulfuric acid.

    • Strict Temperature Control: The reaction is highly exothermic. The initial dissolution of the intermediate in concentrated sulfuric acid should be done at a low temperature (0°C or below). The nitrating agent should then be added dropwise, ensuring the temperature does not rise above 10°C.[6] Lack of reaction can sometimes occur if the temperature is kept too low, preventing the formation of the nitronium ion. A carefully controlled temperature range is key.

    • Protecting Group Strategy: If direct nitration fails, consider a protecting group strategy. The amino group can be acylated (e.g., with acetic anhydride to form an amide). The amide is less basic and still an ortho-, para- director, but deactivating. After nitration, the protecting group can be removed by hydrolysis. This multi-step approach is often necessary for sensitive substrates.[7]

Question 4: My reaction mixture turned dark brown/black, and I obtained a low yield of tar-like material.

Answer: This indicates decomposition of the starting material or product, which is almost always caused by poor temperature control.

  • Causality (The "Why"): Nitration is a highly exothermic process. A runaway reaction temperature can lead to oxidative side reactions and charring of the organic material. The nitro group is also strongly deactivating, and attempting to force the reaction at higher temperatures can lead to decomposition rather than the desired substitution.

  • Troubleshooting Steps:

    • Improve Heat Dissipation: Use a larger reaction vessel to increase the surface area for cooling. Ensure your ice bath is well-maintained and that the flask is adequately submerged. For larger-scale reactions, a mechanical stirrer and a more robust cooling system (e.g., an acetone/dry ice bath) are essential.

    • Slow and Controlled Addition: Add the nitrating agent very slowly, drop by drop, with vigorous stirring. This ensures that the heat generated is dissipated before it can accumulate. Monitor the internal temperature of the reaction constantly with a low-temperature thermometer.

    • Reverse Addition: Consider adding the solution of your intermediate in sulfuric acid slowly to the pre-chilled nitrating mixture. This ensures that the intermediate is always in the presence of an excess of the nitrating agent but can help control the exotherm.

Question 5: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

Answer: Impurities in this step often arise from over-nitration (dinitration) or the formation of isomers. Purification requires careful pH control and recrystallization.

  • Causality (The "Why"): Although the 5-position is electronically favored, minor amounts of other isomers can form. If the reaction conditions are too harsh (high temperature, long reaction time), a second nitro group may be added, leading to dinitro-pyrimidine byproducts.[8]

  • Troubleshooting Steps:

    • Controlled Quenching: After the reaction is complete, pour the acidic mixture slowly onto a large amount of crushed ice with vigorous stirring. This precipitates the product while diluting the acid and dissipating heat.

    • Neutralization and Recrystallization: Filter the crude solid and wash it thoroughly with cold water to remove residual acid. The primary purification method is recrystallization. The crude product can be dissolved in a dilute basic solution (e.g., aqueous ammonia or sodium carbonate) to form the soluble salt, filtered to remove insoluble impurities, and then re-precipitated by carefully acidifying with acetic acid to a pH of 4-5.[9]

    • Solvent Screening for Recrystallization: If the above method is insufficient, screen different solvents for recrystallization. Common choices include water, ethanol/water mixtures, or dimethylformamide (DMF)/water.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrimidin-4(1H)-one
  • Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (4.6 g, 0.2 mol) in anhydrous ethanol (150 mL).

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine nitrate (12.2 g, 0.1 mol). Stir for 15 minutes. Then, add diethyl malonate (16.0 g, 0.1 mol) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid residue in hot water (150 mL). Acidify the solution by adding glacial acetic acid dropwise until the pH is approximately 5-6.

  • Isolation: Cool the mixture in an ice bath for 1 hour. Collect the white crystalline precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 60°C. Expected Yield: 75-85%

Protocol 2: Nitration to 2-Amino-5-nitropyrimidin-4(1H)-one
  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 2-aminopyrimidin-4(1H)-one (5.5 g, 0.05 mol) in small portions, ensuring the temperature does not exceed 10°C.

  • Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid (3.5 mL) to concentrated sulfuric acid (10 mL) in a separate flask cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the pyrimidine over 30-45 minutes. Maintain the internal reaction temperature between 5-10°C throughout the addition. After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.

  • Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from a large volume of hot water to obtain pure 2-Amino-5-nitropyrimidin-4(1H)-one as yellow needles. Expected Yield: 60-70%

Data Summary

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
1. Cyclization Guanidine Nitrate, Diethyl Malonate, Sodium EthoxideAnhydrous EthanolReflux (~78°C)4 hours75-85%
2. Nitration 2-Aminopyrimidin-4(1H)-one, HNO₃/H₂SO₄Sulfuric Acid5-10°C2-3 hours60-70%

Frequently Asked Questions (FAQs)

  • Q: Can I use guanidine hydrochloride instead of guanidine nitrate? A: Yes, guanidine hydrochloride is a common alternative.[3] Both are stable salts that generate the active free guanidine base upon reaction with a strong base like sodium ethoxide. Ensure you adjust the molar mass accordingly in your calculations.

  • Q: What is the purpose of using concentrated sulfuric acid in the nitration step? A: Concentrated sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[10] Second, it serves as the solvent for the reaction.

  • Q: How can I safely handle nitrating mixtures? A: Mixed acid (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add acid to water (or in this case, the reaction mixture to ice) and never the other way around during quenching to manage the exothermic dilution.

  • Q: What analytical techniques are best for confirming my final product? A: A combination of techniques is recommended.

    • ¹H NMR: To confirm the structure and check for the disappearance of the proton at the C5 position of the pyrimidine ring.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify key functional groups, such as the N-H stretches of the amino group, the C=O of the pyrimidinone, and the characteristic symmetric and asymmetric stretches of the NO₂ group.

    • Mass Spectrometry: To confirm the molecular weight of the final product.

    • Melting Point: To assess purity against a literature value.

References

  • CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
  • CN102952083A - Preparation method of 2-amino pyrimidine.
  • Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap. [Link]

  • CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[11]. - ResearchGate. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • McAteer, D., Pons, J. F., Wilson, I., & Cavaye, H. (2018). Nitration of Primary Amines to Form Primary Nitramines (Review). Propellants, Explosives, Pyrotechnics, 43(8), 733-746. [Link]

  • Doležal, M., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(8), 3848-3857. [Link]

  • Effects of nitric acid concentration for nitration of fused[12][13]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions (RSC Publishing). [Link]

  • US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • Chen, J., et al. (2019). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Advances, 9(4), 2135-2144. [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Langlet, A., et al. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. The Journal of Organic Chemistry, 67(22), 7833-7838. [Link]

  • A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Shuto, Y., et al. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 18(4), 221-237. [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2189-2192. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-nitropyrimidin-4(1H)-one

Welcome to the technical support center for the purification of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. Drawing from extensive in-field experience and established scientific principles, this resource provides practical, step-by-step troubleshooting advice and answers to frequently asked questions.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of 2-Amino-5-nitropyrimidin-4(1H)-one that influence its behavior during purification.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C4H4N4O3[1]Relatively small, polar molecule.
Molecular Weight 156.10 g/mol [1]Standard purification techniques are generally applicable.
Appearance Typically a yellow to light-colored powder.Color can be an initial indicator of purity; darker shades may suggest impurities.
Solubility Limited solubility in common organic solvents and water.[2]This is a primary challenge, often necessitating the use of polar aprotic solvents or solvent mixtures for recrystallization and chromatography.
pKa The amino and pyrimidinone moieties confer both acidic and basic properties.The compound's charge state can be manipulated by adjusting pH, which is a powerful tool for purification by extraction or ion-exchange chromatography.
Thermal Stability Potentially susceptible to degradation at elevated temperatures, especially in the presence of impurities or certain solvents.Purification methods should ideally be conducted at the lowest effective temperatures to prevent decomposition.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues encountered during the purification of 2-Amino-5-nitropyrimidin-4(1H)-one in a question-and-answer format.

Recrystallization Issues

Q1: My compound is not dissolving in common recrystallization solvents, or the recovery is very low. What should I do?

A1: The limited solubility of 2-Amino-5-nitropyrimidin-4(1H)-one is a frequent hurdle. Here’s a systematic approach to solvent selection and optimization:

  • Underlying Cause: The combination of the polar nitro and amino groups, along with the hydrogen bonding capabilities of the pyrimidinone ring, leads to strong intermolecular forces and low solubility in many solvents.

  • Troubleshooting Protocol:

    • Solvent Screening: Begin with small-scale solubility tests in a range of solvents. Focus on polar aprotic solvents like DMF, DMSO, and NMP, where solubility is likely to be higher. Also, test polar protic solvents like ethanol, methanol, and water, especially at elevated temperatures.

    • Solvent Mixtures: Employing a binary solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot DMF or DMSO) and then slowly add a "poor" solvent (an anti-solvent, e.g., water or isopropanol) until turbidity persists.[3][4] This technique can induce crystallization.

    • pH Adjustment: If using an aqueous or alcoholic solvent system, consider adjusting the pH. The compound may be more soluble in acidic or basic solutions due to salt formation. Subsequent neutralization can then trigger crystallization.[5]

    • Temperature Gradient: Ensure you are using a significant temperature differential. The ideal recrystallization solvent will show high solubility at elevated temperatures and low solubility at reduced temperatures (e.g., 0-5 °C).

Q2: The recrystallized product is still colored/impure. How can I remove persistent impurities?

A2: Colored impurities often arise from starting materials or byproducts of the nitration reaction.[6] If simple recrystallization is insufficient, consider these steps:

  • Activated Carbon Treatment:

    • Principle: Activated carbon has a high surface area and can adsorb colored, often polymeric or high molecular weight, impurities.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% w/w).

      • Stir the hot mixture for 5-15 minutes. Caution: Do not add carbon to a boiling solution, as this can cause bumping.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

      • Allow the filtrate to cool slowly to induce crystallization.

  • Sequential Purification: A combination of techniques may be necessary. For instance, an initial acid-base extraction to remove neutral or oppositely charged impurities, followed by recrystallization.

Chromatography Challenges

Q3: I'm trying to purify my compound using column chromatography, but I'm getting poor separation and/or the compound is streaking on the column.

A3: These issues typically stem from improper solvent system selection or interactions with the stationary phase.

  • Underlying Cause: The polar nature of 2-Amino-5-nitropyrimidin-4(1H)-one can lead to strong interactions with silica gel, causing streaking. The choice of mobile phase is critical to modulate these interactions and achieve good separation.

  • Troubleshooting Workflow:

    Chromatography Troubleshooting start Start: Poor Separation/Streaking check_solubility Is the compound fully dissolved in the loading solvent? start->check_solubility adjust_loading Dissolve in a stronger solvent (e.g., DMF) and adsorb onto silica before loading. check_solubility->adjust_loading No check_tlc Optimize mobile phase using TLC. Aim for Rf ~0.3. check_solubility->check_tlc Yes adjust_loading->check_tlc increase_polarity Increase polarity of mobile phase (e.g., add MeOH to DCM/EtOAc). check_tlc->increase_polarity Rf too low add_modifier Add a modifier to the mobile phase (e.g., 0.5-1% acetic acid or triethylamine). check_tlc->add_modifier Streaking persists final_purity Achieve Desired Purity check_tlc->final_purity Good Separation increase_polarity->check_tlc add_modifier->check_tlc consider_rp Consider Reverse-Phase (RP) Chromatography. add_modifier->consider_rp Still problematic consider_rp->final_purity

    Caption: Troubleshooting workflow for column chromatography.

  • Detailed Steps:

    • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to screen for an effective mobile phase. A good starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) with a more polar solvent (like methanol). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

    • Tailing/Streaking Reduction:

      • The amino group can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can mitigate this.

      • Conversely, if acidic impurities are present, adding a small amount of acetic acid or formic acid can improve peak shape.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase silica (C18). For reverse-phase chromatography, the mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.

Product Stability and Handling

Q4: My purified product seems to be degrading over time, indicated by a color change. What are the best storage conditions?

A4: 2-Amino-5-nitropyrimidin-4(1H)-one can be susceptible to degradation, particularly in the presence of light and moisture.

  • Recommended Storage: Store the purified compound in a tightly sealed, amber-colored vial to protect it from light.[1] It is also advisable to store it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[1] Storing at a reduced temperature (e.g., in a refrigerator) can further enhance long-term stability.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-Amino-5-nitropyrimidin-4(1H)-one?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-aminopyrimidin-4(1H)-one.

  • Over-nitrated or Isomeric Products: Depending on the reaction conditions, nitration could potentially occur at other positions on the pyrimidine ring, or di-nitrated species could form.

  • Byproducts from Side Reactions: The synthesis of pyrimidine rings can sometimes yield complex mixtures if not well-controlled.[3]

  • Residual Solvents and Reagents: Such as nitric acid, sulfuric acid, or the reaction solvent.[6][7]

Q2: Can I use precipitation as a primary purification method?

A2: Precipitation can be a useful initial purification step, especially for removing highly soluble impurities.[6] For example, after a reaction, quenching the mixture in water or another anti-solvent can cause the desired product to precipitate while some byproducts remain in solution.[6] However, precipitation is generally less selective than recrystallization and may trap impurities within the solid. It is best used as a preliminary step before a more rigorous method like recrystallization or chromatography.

Q3: What analytical techniques are best for assessing the purity of 2-Amino-5-nitropyrimidin-4(1H)-one?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. Both normal-phase and reverse-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q4: Are there any specific safety precautions I should take when handling 2-Amino-5-nitropyrimidin-4(1H)-one?

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the crude 2-Amino-5-nitropyrimidin-4(1H)-one in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., DMF, determined from prior solubility tests) to the flask.

  • Heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification
  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol).

  • Pour the slurry into a chromatography column and allow it to pack under a positive pressure of air or nitrogen.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is low, the dry-loading technique (adsorbing the compound onto a small amount of silica gel) is recommended.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research. [Link]

  • PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Lead Sciences. 2-Amino-5-nitropyrimidin-4(1H)-one. [Link]

  • Cheméo. Chemical Properties of 2-Amino-5-nitropyrimidine. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry. [Link]

  • Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. (2009). Journal of Chromatography B. [Link]

  • Google Patents. Method for crystallization of amino acids.

  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2018). ResearchGate. [Link]

  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2019). Asian Journal of Chemistry. [Link]

  • Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

  • Protein chromatography - types, tips, & example workflow for protein purification. (2022). YouTube. [Link]

  • Investigation of Impurities in Peptide Pools. (2023). MDPI. [Link]

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. (2023). YouTube. [Link]

  • Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. (2025). Nitrosamines Exchange. [Link]

  • Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule. (2020). NIH. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. [Link]

  • Cytiva. Chromatography Principles. [Link]

  • Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. (2024). MDPI. [Link]

  • NIST. 2-Amino-5-nitropyrimidine. [Link]

  • Recyclization of pyrimidine-2(1H)-one into 5-ureido-1,2-azolines. (2000). ResearchGate. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. (2022). PubMed. [Link]

  • SpectraBase. 2-Amino-5-nitropyrimidine. [Link]

Sources

Optimization

Technical Support Center: Degradation of 2-Amino-5-nitropyrimidin-4(1H)-one Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-nitropyrimidin-4(1H)-one. This guide provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-nitropyrimidin-4(1H)-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound, specifically under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and mitigate degradation-related issues in your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine core substituted with an amino group, a nitro group, and a carbonyl function. This combination of functional groups creates a molecule with specific electronic properties that influence its stability, particularly in acidic environments. The protonation of the amino group and nitrogen atoms within the pyrimidine ring can render the molecule susceptible to hydrolytic attack. Understanding these potential degradation pathways is the first step in developing robust experimental protocols and analytical methods.

Forced degradation studies are a critical component of drug development and stability testing, providing insights into the intrinsic stability of a compound and helping to develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions, such as heat, light, oxidation, and a range of pH values, to accelerate degradation.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that researchers encounter when working with 2-Amino-5-nitropyrimidin-4(1H)-one in acidic media.

FAQ 1: My sample of 2-Amino-5-nitropyrimidin-4(1H)-one shows unexpected peaks in the chromatogram after treatment with acid. What could be happening?

The appearance of new peaks in your chromatogram strongly suggests that your compound is degrading under acidic conditions. The pyrimidine ring, particularly when activated by the amino and nitro groups, can be susceptible to hydrolysis. The primary degradation pathway to consider is the hydrolysis of the amino group to a hydroxyl group, forming 2-hydroxy-5-nitropyrimidin-4(1H)-one. Additionally, under more strenuous acidic conditions, the pyrimidine ring itself could be susceptible to cleavage.

Troubleshooting Steps:

  • Confirm Degradation: Re-run your experiment with a control sample (your compound in a neutral solvent) to ensure the new peaks are indeed due to acid treatment.

  • Characterize Degradants: If you have access to a mass spectrometer (MS), couple it with your liquid chromatography (LC) system (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks.[3][4][5] This will provide the molecular weight of the degradation products and help in their identification.

  • Perform a Forced Degradation Study: Systematically expose your compound to different acidic conditions (e.g., varying concentrations of HCl, different temperatures) to understand the rate and extent of degradation.[1][2]

FAQ 2: What are the likely degradation products of 2-Amino-5-nitropyrimidin-4(1H)-one in acid?

Based on the chemical structure, the most probable degradation products under acidic conditions are:

  • Hydrolysis of the amino group: The C-2 amino group can be hydrolyzed to a hydroxyl group, yielding 2-hydroxy-5-nitropyrimidin-4(1H)-one . This is a common degradation pathway for aminopyrimidines.

  • Ring Opening: Under harsh acidic conditions (e.g., high temperature, concentrated acid), the pyrimidine ring itself may undergo cleavage. The identification of such products would require advanced analytical techniques like LC-MS/MS and NMR.

Below is a diagram illustrating the potential primary degradation pathway.

Caption: Potential degradation pathway of 2-Amino-5-nitropyrimidin-4(1H)-one under acidic conditions.

FAQ 3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Key Steps for Method Development:

  • Generate Degraded Samples: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate a mixture of the parent compound and its degradation products.[1] For acidic degradation, start with 0.1 M HCl at room temperature and gradually increase the temperature if no degradation is observed.[2]

  • Select an Appropriate Column: A C18 reversed-phase column is a good starting point for the separation of polar and non-polar compounds.[6][7]

  • Optimize the Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation between the parent compound and its more polar degradation products.[7][8]

  • Select a Suitable Detection Wavelength: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the parent compound and all degradation products.

  • Validate the Method: Once you have a method that separates all the peaks, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common issues related to the degradation of 2-Amino-5-nitropyrimidin-4(1H)-one in acidic media.

Problem 1: Significant loss of the parent compound with no distinct degradation peaks.

This could indicate that the degradation products are not being retained on your column, are not UV active at your chosen wavelength, or that the compound is precipitating out of solution.

Possible Cause Troubleshooting Action
Degradation products are too polar Modify your mobile phase to include a higher percentage of the aqueous component at the beginning of your gradient. Consider using a more polar column.
Degradation products are not UV active Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to look for non-UV active compounds.
Precipitation of the compound Check the solubility of your compound in the acidic medium. You may need to use a co-solvent.
Incomplete reaction quenching If you are taking time points, ensure you are effectively neutralizing the acid to stop the degradation reaction before analysis.
Problem 2: Poor resolution between the parent peak and a degradation peak.

This is a common chromatographic challenge that requires systematic optimization of your HPLC method.

Possible Cause Troubleshooting Action
Suboptimal mobile phase composition Adjust the gradient slope, the initial and final organic solvent percentages, and the type of organic modifier (acetonitrile vs. methanol).
Incorrect pH of the mobile phase The ionization state of your compound and its degradants can significantly affect retention. Experiment with different pH values of the aqueous component of your mobile phase.
Inadequate column chemistry Try a different type of reversed-phase column (e.g., C8, phenyl-hexyl) or a column with a different particle size or length.
Temperature effects Vary the column temperature. Sometimes a slight increase or decrease in temperature can improve resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To generate degradation products of 2-Amino-5-nitropyrimidin-4(1H)-one for the development of a stability-indicating analytical method.

Materials:

  • 2-Amino-5-nitropyrimidin-4(1H)-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) (for neutralization)

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of 2-Amino-5-nitropyrimidin-4(1H)-one in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution in a vial, add 1 mL of 0.1 M HCl.

    • In a separate vial, add 1 mL of 1 M HCl to 1 mL of the stock solution.

  • Incubate: Store the vials at room temperature and at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation.

  • Analyze: Analyze the samples by HPLC or LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 2-Amino-5-nitropyrimidin-4(1H)-one from its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: With a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and determine the optimal wavelength from the PDA data.

  • Injection Volume: 10 µL.

Workflow Diagram:

G cluster_workflow HPLC Method Development Workflow A Prepare Degraded Samples (Forced Degradation) B Initial Method Development (C18 column, Gradient Elution) A->B C Inject Degraded Sample Mix B->C D Evaluate Peak Resolution and Tailing C->D E Is Resolution Adequate? D->E F Optimize Mobile Phase (Gradient, pH, Organic Modifier) E->F No H Method Validation (ICH Guidelines) E->H Yes F->C G Optimize Column Conditions (Temperature, Different Column) F->G G->C I Final Stability-Indicating Method H->I

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024).
  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888. (n.d.). PubChem.
  • Degradation pathways of 2-Amino-5-nitrobenzenesulfonic acid under stress conditions. (n.d.). Benchchem.
  • Stability Testing Challenges for N-Nitrosamine Impurities. (2025).
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. (n.d.). Thermo Fisher Scientific.
  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (n.d.).
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003).
  • Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. (n.d.).
  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (n.d.).
  • Performing ongoing stability testing for listed and complementary medicines. (2010).
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. (n.d.).
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (n.d.).
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024).
  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231)

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Nitration of Aminopyrimidines

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aminopyrimidine nitration.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aminopyrimidine nitration. The following content, structured in a direct question-and-answer format, addresses specific experimental challenges, explains the underlying chemical principles, and provides actionable, field-proven solutions.

Section 1: Fundamental Principles & Core Challenges

Q1: What is the fundamental mechanism of aminopyrimidine nitration, and why is it often a challenging reaction?

A: The nitration of aminopyrimidines is a form of electrophilic aromatic substitution (SEAr). The core mechanism involves the attack of the electron-rich pyrimidine ring on a potent electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, usually sulfuric acid.[1]

The primary challenge stems from the dual nature of the aminopyrimidine substrate under strongly acidic conditions:

  • Ring Deactivation: The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.

  • Substituent Deactivation: The exocyclic amino group (-NH₂), which is normally an activating, ortho-, para-directing group, is basic. In the presence of strong nitrating acids, it is readily protonated to form an ammonium ion (-NH₃⁺).[2][3] This positively charged group exerts a powerful electron-withdrawing inductive effect, severely deactivating the ring and making it highly resistant to attack by the electrophilic nitronium ion.[2]

This protonation not only slows the reaction dramatically but also changes the directing effect of the substituent from activating (ortho-, para-) to deactivating (meta-directing), often leading to a complex mixture of isomers or complete failure of the reaction.[2]

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems encountered during the nitration of aminopyrimidines.

Q2: Issue - No Reaction or Extremely Low Yield. I've mixed my aminopyrimidine with nitric and sulfuric acid, but I'm only recovering the starting material. What's wrong?

A: This is the most common failure mode and is almost always due to the severe deactivation of the substrate as described in Q1.

  • Primary Cause: Your aminopyrimidine is being fully protonated to the unreactive pyrimidinium salt. The energy barrier for the nitronium ion to attack this electron-poor system is too high under your current conditions.

  • Solution 1: Protect the Amino Group. The most robust solution is to temporarily protect the amino group, rendering it non-basic. Acetylation is a common and effective strategy. By reacting the aminopyrimidine with acetic anhydride, you form an acetamido (-NHCOCH₃) group. This group is non-basic, resistant to protonation, and remains a powerful ortho-, para-directing group to guide the nitration.[2][4] After the nitration is complete, the acetyl group can be easily removed by acid or base hydrolysis to reveal the desired nitroaminopyrimidine.[4]

  • Solution 2: Modify the Nitrating Agent. Standard mixed acid may be too acidic and contain too much water for a deactivated substrate.

    • Increase Acidity: Use fuming nitric acid or a mixture containing oleum (fuming sulfuric acid) to increase the concentration of the active NO₂⁺ electrophile.

    • Anhydrous Conditions: Water can quench the nitronium ion. Ensure all glassware is dry. Using a nitrating system like potassium nitrate in concentrated H₂SO₄ can generate anhydrous nitric acid in situ.[5]

    • Milder Reagents: For sensitive substrates, consider alternative, less acidic nitrating agents like N-nitrosaccharin or nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent.[6]

Q3: Issue - Poor Regioselectivity. I'm getting a mixture of 3-nitro and 5-nitro isomers. How can I improve selectivity?

A: Achieving high regioselectivity is a significant challenge due to the competing electronic effects on the pyrimidine ring.

  • Primary Cause: You are likely experiencing a mixture of reactions from both the small equilibrium concentration of the unprotonated, activated aminopyrimidine (directing ortho/para) and the large concentration of the protonated, deactivated form (directing meta).[2] Furthermore, repulsion between the positive charge on the protonated ring nitrogen and the incoming positive nitronium ion can disfavor certain positions, a phenomenon known as electric hindrance.[7][8]

  • Solution 1: Protecting Groups (Recommended). As with low yield issues, protecting the amino group as an amide is the most reliable way to control regioselectivity. The acetamido group will strongly direct the nitration to the positions ortho and para to itself, leading to a much cleaner reaction.

  • Solution 2: Temperature Control. Reaction kinetics can be highly temperature-dependent. N-nitration at the amino group is often the kinetically favored product at lower temperatures, while C-nitration to form the thermodynamically more stable ring-nitrated isomers is favored at higher temperatures.[7] Running the reaction at a consistently low temperature (e.g., 0-5 °C) may favor one isomer over another.

Q4: Issue - Runaway Reaction. The temperature of my reaction is increasing uncontrollably, and brown fumes (NO₂) are evolving.

A: This is a critical safety failure. A runaway reaction indicates that the rate of heat generation is exceeding the rate of heat removal, which can lead to violent decomposition or explosion.[9][10]

  • Primary Cause: Nitration is a highly exothermic process.[11] This situation is typically caused by:

    • Adding the nitrating agent too quickly.

    • Inadequate cooling or stirring.

    • Using an incorrect order of addition.

  • Immediate Emergency Action:

    • Stop the addition of any further reagents.

    • If possible and safe, increase the efficiency of the cooling bath (e.g., add more dry ice).

    • If the reaction continues to accelerate, evacuate the fume hood and the immediate area. Be prepared to "drown" the reaction by dumping the entire contents into a large, pre-prepared vat of ice water as a last resort.[9][11]

  • Prevention Protocol:

    • Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0 °C and 5 °C, using an efficient cooling bath (e.g., ice-salt).

    • Slow, Controlled Addition: Add the nitrating agent dropwise via an addition funnel, monitoring the internal temperature constantly with a thermometer.

    • Vigorous Stirring: Ensure the reaction is well-stirred to prevent localized hot spots where the reaction can accelerate.

    • Proper Scale and Equipment: Use a reaction flask large enough to accommodate the reaction volume and potential foaming, and ensure you have adequate cooling capacity for the scale of the reaction.

Q5: Issue - Product Purification is Difficult. My crude product is a dark, oily mixture that is hard to purify.

A: The formation of dark, impure products often points to side reactions like oxidation or the formation of nitrophenolic-type byproducts.

  • Cause: Hot nitric acid is a strong oxidizing agent.[9] If the temperature is not well-controlled, or if the reaction is left for too long, oxidation of the starting material or product can occur, leading to complex and often colored impurities.

  • Solution 1: Refine the Work-up Procedure. A standard work-up is essential for removing impurities before chromatography.

    • Quench: Carefully pour the reaction mixture onto crushed ice to stop the reaction and precipitate the product.[12]

    • Neutralize: Wash the crude product (if solid) or an organic extract with a mild base like saturated sodium bicarbonate solution. This is crucial for removing residual acids and acidic byproducts.[12]

    • Wash: Follow with a water wash and then a brine wash to aid in drying.[12]

  • Solution 2: Optimize Reaction Conditions.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will minimize oxidative side reactions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to avoid over-reaction or product degradation.[13]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Protection-Nitration-Deprotection of an Aminopyrimidine

This three-step sequence is a reliable method for achieving clean and selective nitration.

Step A: Acetyl Protection of the Amino Group

  • Suspend the aminopyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add acetic anhydride (1.1 - 1.5 eq) to the suspension.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench with cold water.

  • Isolate the acetylated product by filtration or extraction. Dry thoroughly before proceeding.

Step B: Nitration of the Protected Aminopyrimidine

  • In a flask equipped with a magnetic stirrer, thermometer, and addition funnel, add concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add the protected aminopyrimidine in portions, ensuring the temperature does not rise above 10 °C.

  • In the addition funnel, prepare a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the mixed acid dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0-5 °C with vigorous stirring.

  • After the addition is complete, stir the reaction at 0-5 °C and monitor by TLC.

  • Once complete, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step C: Hydrolysis (Deprotection) of the Acetyl Group

  • Suspend the crude nitrated product in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux until TLC analysis shows the disappearance of the protected intermediate.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final nitroaminopyrimidine product.

  • Filter, wash with water, and dry the final product. Further purification can be achieved by recrystallization.

Section 4: Data & Visualization

Table 1: Comparison of Common Nitrating Systems
Nitrating SystemCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 - 25 °CInexpensive, widely usedHighly acidic, can cause deactivation/oxidation
Anhydrous Mixed Acid Fuming HNO₃ / Oleum-10 to 5 °CVery powerful, for highly deactivated ringsExtremely corrosive and hazardous
Nitrate Salt / Acid KNO₃ / Conc. H₂SO₄0 - 10 °CGenerates anhydrous HNO₃ in situHeterogeneous, can be slow
Acetyl Nitrate HNO₃ / Acetic Anhydride0 - 25 °CMilder, good for sensitive substratesCan be unstable, potential for N-nitration
Nitronium Salts NO₂BF₄ or NO₂PF₆ in Solvent0 °C to RT (e.g., in DCM, MeNO₂)Non-acidic, good for acid-sensitive substratesExpensive, requires anhydrous conditions
Diagrams (Graphviz)

G cluster_0 Desired Pathway (C-Nitration) cluster_1 Problematic Pathway (Deactivation) Amine Aminopyrimidine (-NH2, Activating) Product C-Nitro Product Amine->Product + NO2+ (Electrophilic Attack) Ammonium Protonated Aminopyrimidine (-NH3+, Deactivating) NoRxn No Reaction / Low Yield Ammonium->NoRxn + NO2+ (Ring is too deactivated) Start Aminopyrimidine Substrate Start->Amine Low [H+] (minor species) Start->Ammonium High [H+] (major species in mixed acid)

G Start Experiment Fails (Low Yield / No Rxn) Q1 Is the substrate deactivated by protonation? Start->Q1 A1_Yes Use Protecting Group Strategy (e.g., Acetylation) Q1->A1_Yes Yes A1_No Are nitrating conditions strong enough? Q1->A1_No No A2_Yes Check for other issues (Purity, Temp, etc.) A1_No->A2_Yes Yes A2_No Increase nitrating strength (e.g., Fuming Acid, Anhydrous) A1_No->A2_No No

References

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chinnam, A. K., Tang, Y., Staples, R. J., & Shreeve, J. M. (2022). Effects of nitric acid concentration for nitration of fused[2][9][14]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions, 51(47), 17883-17889. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • n.a. (n.d.). NITRATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroglycerin. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Biocatalytic Strategies for Nitration Reactions. JACS Au. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • MDPI. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C–H Nitration of Anilines Using Pyrimidine as a Removable Directing Group. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of nitric acid concentration on nitration of cyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of various directing groups for ortho-nitration of aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of nitrating reagents. Retrieved from [Link]

  • PubMed. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • Nature. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino.... Retrieved from [Link]

  • ScienceMadness. (2012). Runaway reactions. Retrieved from [Link]

  • CCS Norway. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. Retrieved from [Link]

  • PubMed. (2024). C-Nitrosation, C-Nitration, and Coupling of Flavonoids with N-Acetyltryptophan Limit This Amine N-Nitrosation in a Simulated Cured and Cooked Meat. Retrieved from [Link]

  • Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (n.d.). Reduced nicotinamide nucleotides prevent nitration of tyrosine hydroxylase by peroxynitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitration of primary amines to form primary nitramines (Review). Retrieved from [Link]

  • DTIC. (1980). Studies in Aromatic and Amine Nitration. Retrieved from [Link]

  • PubMed. (n.d.). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]

Sources

Optimization

stability of 2-Amino-5-nitropyrimidin-4(1H)-one in different pH solutions

Welcome to the technical support center for 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various pH solutions. Given the limited specific literature on this molecule, this document integrates foundational chemical principles with data from analogous structures to offer robust troubleshooting advice and experimental strategies.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 2-Amino-5-nitropyrimidin-4(1H)-one.

Q1: What is the general stability profile of 2-Amino-5-nitropyrimidin-4(1H)-one?

While specific long-term stability data for 2-Amino-5-nitropyrimidin-4(1H)-one is not extensively published, based on its structure, it is a crystalline solid that is expected to be relatively stable at room temperature when protected from light and moisture. The pyrimidinone ring, substituted with an amino and a nitro group, suggests potential liabilities under certain conditions, particularly at pH extremes and upon exposure to light.

Q2: How does pH affect the stability of 2-Amino-5-nitropyrimidin-4(1H)-one?

The stability of 2-Amino-5-nitropyrimidin-4(1H)-one is predicted to be significantly pH-dependent. The molecule possesses both acidic (N-H proton of the pyrimidinone ring) and basic (amino group and ring nitrogens) centers.

  • Acidic Conditions (pH < 3): Protonation of the amino group and ring nitrogens may occur. While this might increase solubility, strong acidic conditions could catalyze the hydrolysis of the amino group, although this is generally slow for aminopyrimidines.

  • Neutral Conditions (pH 6-8): The compound is expected to be in its neutral form and likely exhibit its highest stability in this range.

  • Alkaline Conditions (pH > 9): Under basic conditions, the pyrimidinone ring can be deprotonated, forming an anionic species. This often increases susceptibility to hydrolytic degradation. The electron-withdrawing nitro group can make the pyrimidine ring more susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening or substitution reactions.[1]

Q3: What are the signs of degradation I should watch for?

Visual signs of degradation in the solid state can include a change in color or powder consistency. In solution, degradation may be indicated by a change in color or the appearance of precipitate. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method. Degradation would be observed as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Q4: What buffer systems are recommended for pH stability studies?

The choice of buffer is critical to avoid buffer-catalyzed degradation. It is advisable to use buffers with simple compositions. The following are common starting points for a pH stability study:

  • pH 2-4: Citrate or Formate buffer

  • pH 4-6: Acetate buffer

  • pH 6-8: Phosphate buffer

  • pH 8-10: Borate or Bicarbonate buffer

It is crucial to run parallel experiments with different buffer systems at the same pH to rule out specific buffer effects.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for common experimental challenges.

Issue 1: Inconsistent results in pH stability studies.

Inconsistent data in pH stability studies often points to issues with the experimental setup or analytical methodology.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent pH stability data.

Issue 2: How to identify unknown peaks in the chromatogram after a forced degradation study.

The emergence of new peaks in your HPLC analysis indicates the formation of degradation products. Identifying these is key to understanding the degradation pathway.

Protocol for Identification of Degradation Products:

  • Develop a Stability-Indicating HPLC Method:

    • Objective: To separate the parent compound from all potential degradation products.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the parent and degradant peaks.

  • Perform Forced Degradation:

    • Expose solutions of 2-Amino-5-nitropyrimidin-4(1H)-one to a range of stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.[2][3]

  • Analyze Samples by LC-MS:

    • Inject the stressed samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and the unknown degradation products.

    • This information is critical for proposing the chemical structures of the degradants.

Hypothesized Degradation Pathways:

Based on the structure of 2-Amino-5-nitropyrimidin-4(1H)-one, several degradation pathways can be postulated under hydrolytic conditions:

  • Hydrolysis of the Amino Group: This would lead to the formation of a hydroxyl group at the 2-position, yielding 5-nitro-1H-pyrimidine-2,4-dione.

  • Denitration: Reduction or nucleophilic displacement of the nitro group could occur, particularly under reductive or strongly nucleophilic conditions.

  • Ring Opening: In strong alkali, the pyrimidine ring may be susceptible to cleavage.[1]

G cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis parent 2-Amino-5-nitropyrimidin-4(1H)-one hydrolysis 5-Nitro-1H-pyrimidine-2,4-dione (Hydrolysis of amino group) parent->hydrolysis H3O+ ring_opening Ring-opened products parent->ring_opening OH-

Caption: Hypothesized hydrolytic degradation pathways.

Experimental Protocols

Protocol: pH-Dependent Stability Study

This protocol outlines a systematic approach to evaluating the stability of 2-Amino-5-nitropyrimidin-4(1H)-one across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering the pH range of 2 to 10.

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-nitropyrimidin-4(1H)-one in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Sample Preparation:

    • For each pH value, dilute the stock solution with the corresponding buffer to a final concentration of ~50 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid affecting the stability.

    • Prepare a control sample (T=0) for each pH by immediately diluting the prepared sample with the mobile phase to the working concentration of the HPLC method.

  • Incubation: Store the remaining samples in a temperature-controlled environment (e.g., 40°C or 60°C) and protect them from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately dilute the withdrawn aliquots with the mobile phase to quench the degradation reaction.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of 2-Amino-5-nitropyrimidin-4(1H)-one remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH.

    • A plot of log(k) versus pH can be used to visualize the pH-rate profile.

Data Summary Table

The following table provides a template for summarizing the results of a pH stability study. The values presented are hypothetical and should be replaced with experimental data.

pHBuffer SystemTemperature (°C)Degradation Rate Constant (k, hr⁻¹) (Hypothetical)Half-life (t½, hours) (Hypothetical)Major Degradation Products (Hypothesized)
2.0Citrate600.005138.6Hydrolysis of amino group
4.5Acetate600.001693.1Minimal degradation
7.0Phosphate600.00051386.3Minimal degradation
9.0Borate600.0234.7Ring opening, hydrolysis
10.0Borate600.088.7Ring opening, hydrolysis

References

  • PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Lead Sciences. 2-Amino-5-nitropyrimidin-4(1H)-one. [Link]

  • Cheméo. 2-Amino-5-nitropyrimidine. [Link]

  • Frank, N., Sato, S., & Tsuda, M. (1988). pH-dependent degradation of nitrosocimetidine and its mechanisms. Japanese journal of cancer research, 79(10), 1083–1088. [Link]

  • Brown, D. J., & Foster, R. V. (1965). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 493-497. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 29-45. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Aragen. A practical guide to forced degradation and stability studies for drug substances. [Link]

Sources

Troubleshooting

preventing side reactions in the functionalization of 2-Amino-5-nitropyrimidin-4(1H)-one

Welcome to the technical support center for the synthetic manipulation of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic manipulation of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging heterocyclic building block. Here, we address common side reactions, provide troubleshooting strategies rooted in mechanistic principles, and offer detailed protocols to enhance regioselectivity and overall reaction success.

Introduction: The Challenge of Selectivity

2-Amino-5-nitropyrimidin-4(1H)-one is a valuable scaffold in drug discovery, notable for its hydrogen bonding capabilities and electronically distinct functionalities. However, its synthetic utility is often hampered by a number of competing reactive sites. The molecule possesses four primary nucleophilic centers: the endocyclic nitrogens (N1 and N3), the exocyclic C2-amino group, and the enolizable C4-oxo group. The strongly electron-withdrawing nitro group at C5 significantly modulates the ring's electronic properties, further complicating selective functionalization.[1][2][3] This guide provides a systematic approach to navigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Controlling Regioselectivity in N-Alkylation

The most common challenge encountered is controlling the site of alkylation. The pyrimidinone core can be alkylated at the N1, N3, or O4 positions, often leading to difficult-to-separate isomeric mixtures.[4][5]

Question 1: I'm attempting a standard N-alkylation with an alkyl halide and potassium carbonate, but I'm getting a mixture of N1- and N3-alkylated products. How can I favor one over the other?

Answer: This is a classic regioselectivity problem governed by both steric and electronic factors. The N1- and N3-positions have different steric environments and nucleophilicities.

  • Mechanistic Insight: The N1-position is generally less sterically hindered than the N3-position, which is flanked by the C2-amino and C4-oxo groups. In the anionic form (deprotonated pyrimidinone), N1 is often the more kinetically favored site for attack by smaller alkylating agents. However, the thermodynamic stability of the N1- vs. N3-alkylated product can vary based on the substituent.

  • Troubleshooting & Strategy:

    • Steric Hindrance: To favor N1-alkylation , use a bulkier base or ensure the C2-amino group is unprotected. The steric bulk can partially shield the N3 position. Conversely, if the C2-amino group were protected with a large group, it might further direct alkylation to the less hindered N1 site.

    • Solvent Choice: The solvent can influence which nitrogen is more available for reaction. Aprotic polar solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base, leading to a more "naked" and reactive pyrimidinone anion.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often favors the kinetically controlled product, which is frequently the less-hindered N1-isomer.

Question 2: My alkylation reaction is yielding a significant amount of the O4-alkylated byproduct. What causes this and how can I promote N-alkylation?

Answer: The formation of an O-alkylated product arises from the ambident nucleophilicity of the pyrimidinone anion. The negative charge is delocalized onto the N1, N3, and O4 atoms. The outcome of the N- vs. O-alkylation is a classic example of the Hard-Soft Acid-Base (HSAB) principle.[6]

  • Mechanistic Insight:

    • The nitrogen atoms are considered "softer" nucleophiles.

    • The oxygen atom is a "harder" nucleophile.

    • Hard electrophiles (e.g., dimethyl sulfate, alkyl triflates) will preferentially react at the hard oxygen site (O-alkylation).[6]

    • Soft electrophiles (e.g., alkyl iodides, benzyl bromide) will preferentially react at the softer nitrogen sites (N-alkylation).[6]

  • Troubleshooting & Strategy:

    • Choice of Alkylating Agent: This is the most critical factor. To favor N-alkylation, switch from alkylating agents with "hard" leaving groups (like sulfates or triflates) to those with "soft" leaving groups (like iodide or bromide).[6][7]

    • Base and Counter-ion: Using a strong hydride base like NaH in DMF generates the sodium salt of the pyrimidinone. The sodium cation (Na+) is hard and will associate more tightly with the hard oxygen atom, sterically shielding it and thus favoring attack at the nitrogen positions. In contrast, using a base with a large, soft counter-ion (like Cs2CO3 or K2CO3 with 18-crown-6) can lead to a more dissociated anion, potentially increasing the proportion of O-alkylation depending on the electrophile.

    • Solvent Effects: Protic solvents (like ethanol) can solvate the oxygen atom through hydrogen bonding, reducing its nucleophilicity and favoring N-alkylation. However, protic solvents can also decrease the overall reaction rate. Aprotic polar solvents (DMF, DMSO) are generally the best starting point.

Workflow for Troubleshooting N-Alkylation Regioselectivity

G cluster_n_vs_o N- vs. O-Alkylation cluster_n1_vs_n3 N1- vs. N3-Alkylation start Start: N-Alkylation of 2-Amino-5-nitropyrimidin-4(1H)-one problem Problem: Undesired Product Mixture start->problem q_o_alk Is O-Alkylation the major side reaction? problem->q_o_alk Analyze byproduct profile (LC-MS, NMR) q_n_mix Is an N1/N3 mixture the issue? sol_o_alk HSAB Mismatch. 1. Switch to softer electrophile (R-I, R-Br). 2. Use NaH in DMF to shield oxygen. 3. Avoid hard electrophiles (R-OTf, R2SO4). q_o_alk->sol_o_alk Yes q_o_alk->q_n_mix No end Achieved Selective Alkylation sol_o_alk->end sol_n_mix Steric/Kinetic Control Issue. 1. Lower reaction temperature (0°C). 2. Use a bulkier base to favor N1. 3. Screen different solvents (DMF, NMP, Acetonitrile). q_n_mix->sol_n_mix Yes q_n_mix->end No/Other Issue sol_n_mix->end

Caption: Troubleshooting workflow for N-alkylation side reactions.

Part 2: Protecting Group Strategies and Reactivity of Other Functional Groups

Question 3: I want to perform a reaction at the C6 position (e.g., C-H activation), but the exocyclic C2-amino group interferes. How should I protect it, and are there orthogonal strategies?

Answer: Protecting the C2-amino group is essential for many subsequent transformations. The key is to choose a protecting group that is stable to the desired reaction conditions but can be removed without affecting other parts of the molecule—an orthogonal strategy.[8][9][10]

  • Mechanistic Insight: The C2-amino group is a potent nucleophile and can also direct metallation or react with electrophiles intended for other parts of the molecule. A good protecting group reduces its nucleophilicity and basicity.

  • Recommended Orthogonal Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA). This makes it orthogonal to base-labile and hydrogenation-labile groups.[8]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Installed using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions and hydrogenation but is cleaved by bases, typically piperidine in DMF. This makes it orthogonal to the acid-labile Boc group.[8][11]

    • Pivaloyl (Piv): A robust acyl protection installed using pivaloyl chloride. It is stable to many conditions but can be removed with strong base (e.g., NaOH) or sometimes strong acid.

Protecting GroupInstallation ReagentDeprotection ConditionOrthogonal To
Boc Boc₂O, base (e.g., DMAP)TFA or HCl in dioxaneFmoc, Cbz, most reductions
Fmoc Fmoc-Cl, base (e.g., pyridine)20% Piperidine in DMFBoc, Cbz, most acids
Pivaloyl (Piv) Pivaloyl chloride, baseStrong base (NaOH) or acidConditions not using strong H+/OH-

Question 4: I'm attempting a palladium-catalyzed cross-coupling reaction, but I'm observing reduction of the C5-nitro group. How can I prevent this?

Answer: The nitro group is highly susceptible to reduction, especially under conditions that employ reductive reagents or generate hydride species.[2][3] Many phosphine ligands used in cross-coupling can be oxidized, and some reaction additives or solvents (like alcohols) can act as reducing agents at elevated temperatures.

  • Mechanistic Insight: The electron-deficient nature of the nitro group makes it a prime target for reduction by common reducing agents like H₂, borohydrides, or even some phosphines in the presence of a hydrogen source.[2][3]

  • Troubleshooting & Strategy:

    • Choice of Catalyst and Ligand: Use catalyst systems known to be compatible with nitro groups. Ligands like SPhos or XPhos are often effective. Avoid ligands that are easily oxidized or can participate in hydride transfer.

    • Reaction Conditions:

      • Base: Use a non-reducing base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally safer than alkoxides in alcoholic solvents.

      • Solvent: Use anhydrous, aprotic solvents like toluene, dioxane, or DMF. Avoid protic solvents like methanol or ethanol which can be hydrogen sources.

      • Temperature: Keep the reaction temperature as low as possible to complete the reaction in a reasonable time.

    • Additives: Scrutinize all additives. Some, like formic acid or its salts (often used as hydride sources in other contexts), will readily reduce the nitro group.

    • Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent side reactions.

Detailed Experimental Protocol: Selective N1-Alkylation

This protocol is designed to favor the kinetically controlled, sterically less-hindered N1-alkylation product while minimizing O-alkylation.

Objective: To synthesize N1-benzyl-2-amino-5-nitropyrimidin-4(1H)-one.

Materials:

  • 2-Amino-5-nitropyrimidin-4(1H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl bromide (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-Amino-5-nitropyrimidin-4(1H)-one.

  • Suspension: Add anhydrous DMF to create a suspension (approx. 0.1 M concentration).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add the NaH dispersion portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer, yellowish solution as the sodium salt forms.

  • Alkylation: Add benzyl bromide dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to isolate the N1-benzylated product.

Diagram of Competing Nucleophilic Sites

Caption: Competing nucleophilic centers in 2-Amino-5-nitropyrimidin-4(1H)-one.

References

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link]

  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Journal of Organic Chemistry. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Publications. [Link]

  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Molekula. [Link]

  • Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]

  • Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. ResearchGate. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-nitropyrimidin-4(1H)-one Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-nitropyrimidin-4(1H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-nitropyrimidin-4(1H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful optimization of your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-5-nitropyrimidin-4(1H)-one, and what are the critical steps?

The most prevalent and logical synthetic pathway to 2-Amino-5-nitropyrimidin-4(1H)-one involves a two-step process:

  • Cyclocondensation: The initial step is the formation of the pyrimidine ring by reacting a suitable three-carbon precursor with guanidine. A common and efficient method is the reaction of ethyl cyanoacetate with guanidine to form 2-amino-4-hydroxypyrimidine-5-carbonitrile.

  • Nitration: The subsequent and most critical step is the nitration of the pyrimidine ring at the 5-position. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

The success of the synthesis is highly dependent on the careful control of reaction parameters in both steps, particularly the nitration, which can be prone to side reactions if not optimized.

Q2: I am observing a low yield during the cyclocondensation step. What are the likely causes and how can I improve it?

Low yields in the cyclocondensation reaction are often traced back to several key factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[1] If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.[1]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical for this reaction. Sodium ethoxide in ethanol is a commonly used system. Ensure the base is freshly prepared or properly stored to maintain its activity. The solubility of the starting materials in the chosen solvent can also impact the reaction rate.[1]

  • Purity of Starting Materials: Impurities in either the ethyl cyanoacetate or the guanidine can significantly inhibit the reaction.[1] It is advisable to use high-purity reagents.

Q3: The nitration step is resulting in a dark, tar-like mixture with very little of the desired product. What is happening and how can I prevent this?

The formation of a dark, intractable mixture during nitration is a classic sign of uncontrolled, exothermic side reactions, leading to the decomposition of the starting material and/or product. The primary cause is often an overly aggressive nitrating agent or improper temperature control.

To mitigate this, consider the following:

  • Temperature Control: The nitration of activated rings like 2-aminopyrimidinones is highly exothermic. It is imperative to maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[2]

  • Rate of Addition: Add the nitrating agent (e.g., concentrated nitric acid) dropwise and slowly to the solution of the pyrimidine in concentrated sulfuric acid.[2] This allows for better dissipation of the heat generated during the reaction.

  • Nitrating Agent Concentration: The concentration of the nitric acid and sulfuric acid mixture is a critical parameter. Using fuming nitric acid or oleum can lead to a more aggressive reaction and increased side products. A carefully prepared mixture of concentrated nitric acid and sulfuric acid is generally sufficient.

Q4: I am struggling with the purification of the final product, 2-Amino-5-nitropyrimidin-4(1H)-one. It seems to be poorly soluble in most common organic solvents. What is the recommended purification strategy?

The low solubility of 2-Amino-5-nitropyrimidin-4(1H)-one in many organic solvents is a known challenge. This is due to the polar nature of the molecule, with the amino, nitro, and keto functionalities capable of strong intermolecular hydrogen bonding.

Here are some effective purification strategies:

  • Recrystallization from Aqueous or Highly Polar Solvents: Due to its polar nature, recrystallization from water or a mixture of water and a polar organic solvent like ethanol or acetic acid can be effective. The crude product can be dissolved in a hot solvent and allowed to cool slowly to form purer crystals.

  • Acid-Base Purification: The amino group on the pyrimidine ring allows for the formation of a salt with an acid. The crude product can be dissolved in a dilute acidic solution, filtered to remove insoluble impurities, and then the product can be precipitated by neutralizing the solution with a base.

  • Column Chromatography with Polar Mobile Phases: If recrystallization is not sufficient, column chromatography can be employed. Given the polarity of the compound, a polar stationary phase (like silica gel) and a polar mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and methanol) will be required.

Section 2: Troubleshooting Guides

Troubleshooting Low Yields
Symptom Potential Cause Recommended Action
Low yield in cyclocondensation Incomplete reactionMonitor reaction by TLC; extend reaction time or moderately increase temperature.[1]
Inactive baseUse freshly prepared sodium ethoxide or another suitable base.
Poor solubility of reactantsChoose a solvent in which both reactants are reasonably soluble.[3][4]
Low yield in nitration Product decompositionMaintain strict temperature control (0-10°C); add nitrating agent slowly.[2]
Incomplete nitrationAllow the reaction to stir for a sufficient time after the addition of the nitrating agent.
Formation of isomersWhile the 5-position is electronically favored, other isomers can form. Optimize the reaction conditions (temperature, nitrating agent) to favor the desired isomer.
Troubleshooting Product Purity
Symptom Potential Cause Recommended Action
Persistent impurities after recrystallization Co-crystallization of impuritiesTry a different recrystallization solvent system.
Impurities with similar solubilityEmploy column chromatography with a suitable polar mobile phase.
Product is an off-color (e.g., brown, black) Presence of decomposition productsPurify via acid-base extraction to remove non-basic impurities.
Trapped colored impuritiesTreat a solution of the product with activated charcoal before recrystallization.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxypyrimidine-5-carbonitrile (Cyclocondensation)
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add guanidine hydrochloride and stir for 15-20 minutes to liberate the free guanidine base.

  • Addition: To this mixture, add ethyl cyanoacetate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one (Nitration)
  • Preparation: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • Dissolution: Slowly add the 2-Amino-4-hydroxypyrimidine-5-carbonitrile from Protocol 1 to the sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • Nitration: In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the pyrimidine solution, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven.

Section 4: Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration Ethyl Cyanoacetate Ethyl Cyanoacetate 2-Amino-4-hydroxypyrimidine-5-carbonitrile 2-Amino-4-hydroxypyrimidine-5-carbonitrile Ethyl Cyanoacetate->2-Amino-4-hydroxypyrimidine-5-carbonitrile NaOEt, EtOH Guanidine Guanidine Guanidine->2-Amino-4-hydroxypyrimidine-5-carbonitrile 2-Amino-5-nitropyrimidin-4(1H)-one 2-Amino-5-nitropyrimidin-4(1H)-one 2-Amino-4-hydroxypyrimidine-5-carbonitrile->2-Amino-5-nitropyrimidin-4(1H)-one 0-10°C Nitrating Agent HNO3 / H2SO4 Nitrating Agent->2-Amino-5-nitropyrimidin-4(1H)-one

Caption: Synthetic pathway for 2-Amino-5-nitropyrimidin-4(1H)-one.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Enhancement start Experiment Start low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_completion Check Reaction Completion (TLC) low_yield->check_completion Yes success Successful Synthesis purity_issue->success No recrystallize Recrystallize (various solvents) purity_issue->recrystallize Yes end End success->end check_reagents Verify Reagent Purity & Activity check_completion->check_reagents optimize_conditions Optimize Temp. & Time check_reagents->optimize_conditions optimize_conditions->low_yield acid_base Acid-Base Purification recrystallize->acid_base chromatography Column Chromatography acid_base->chromatography chromatography->purity_issue

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. Available at: [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. Available at: [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents.
  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available at: [Link]

  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Available at: [Link]

  • (PDF) Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils - ResearchGate. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-Amino-5-nitropyrimidin-4(1H)-one

Welcome to the technical support center for the purification of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you achieve high-purity results.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Amino-5-nitropyrimidin-4(1H)-one, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

Q: I've dissolved my crude 2-Amino-5-nitropyrimidin-4(1H)-one in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What's causing this and how can I fix it?

A: "Oiling out" is a common problem in recrystallization that occurs when the solute is insoluble in the solvent at the temperature of crystallization and separates as a liquid phase.[1] This often happens when the solution is supersaturated to a high degree or when the cooling process is too rapid. For a polar, functionalized molecule like 2-Amino-5-nitropyrimidin-4(1H)-one, this can be particularly prevalent if the chosen solvent has a boiling point above the melting point of the compound or if there are significant impurities present that depress the melting point.

Causality and Solution Workflow:

  • Re-heat the Solution: The immediate first step is to gently reheat the solution until the oil completely redissolves.

  • Add More Solvent: Oiling out can be a sign that the initial concentration of the solute is too high. While the solution is hot, add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling is Crucial: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of hot water to slow down the cooling rate. This gives the molecules sufficient time to orient themselves into a crystal lattice.

  • Induce Crystallization: If crystals still do not form upon reaching room temperature, try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][2]

    • Seeding: Add a tiny "seed" crystal of pure 2-Amino-5-nitropyrimidin-4(1H)-one to the solution.[2] This provides a template for further crystal formation.

  • Consider a Different Solvent or Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with a solvent mixture. For instance, if you are using a solvent in which the compound is highly soluble (like methanol), you can add a miscible "anti-solvent" in which the compound is less soluble (like water or a non-polar solvent) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[3]

Issue 2: No crystals form even after the solution has cooled completely.

Q: My solution of 2-Amino-5-nitropyrimidin-4(1H)-one has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

A: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal solubility limit at that temperature, but crystal nucleation has not been initiated.[2]

Step-by-Step Troubleshooting:

  • Induce Nucleation: As with the "oiling out" issue, the primary goal is to provide a starting point for crystallization.

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the liquid level.[1][2]

    • Seeding: Introduce a seed crystal of the pure compound.[2]

  • Concentrate the Solution: It's possible that too much solvent was added initially, and the solution is not sufficiently saturated for crystals to form. Gently heat the solution to evaporate some of the solvent.[4] Be careful not to evaporate too much, as this can lead to the precipitation of impurities. After reducing the volume, allow the solution to cool slowly again.

  • Flash Freeze: As a last resort, you can try to "shock" the solution by placing it in a dry ice/acetone bath for a short period. This can sometimes force nucleation, although it may result in smaller, less pure crystals.

  • Re-evaluate Solvent Choice: If none of the above methods work, it is highly likely that the solvent is too "good" at dissolving the compound even at low temperatures.[5] You will need to select a different solvent or a solvent mixture where the solubility of 2-Amino-5-nitropyrimidin-4(1H)-one has a steeper temperature dependence.

Issue 3: The recrystallized product has a low yield.

Q: I successfully obtained crystals, but my final yield of pure 2-Amino-5-nitropyrimidin-4(1H)-one is very low. How can I improve this?

A: Low yield in recrystallization can be attributed to several factors, from using too much solvent to premature crystallization during filtration.

Strategies for Yield Improvement:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will mean that a significant portion of your compound remains dissolved even after cooling.[2] Work with small volumes of hot solvent, adding it portion-wise to the crude material until it just dissolves.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Second Crop of Crystals: Do not discard the mother liquor (the filtrate) immediately.[6] You can often obtain a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

  • Washing Crystals Appropriately: When washing the collected crystals, use a minimal amount of ice-cold solvent.[2][5][6] Using too much washing solvent, or solvent that is not sufficiently cold, will redissolve some of your product.

  • Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure that the funnel and receiving flask are pre-heated.[1] This prevents the solution from cooling and depositing crystals on the filter paper. Using a stemless funnel can also help prevent clogging.[1]

Issue 4: The final product is still colored or appears impure.

Q: After recrystallization, my 2-Amino-5-nitropyrimidin-4(1H)-one crystals are still yellowish or discolored. How can I remove colored impurities?

A: Colored impurities are often large, polar molecules with extended conjugation, which can be effectively removed using activated carbon (charcoal).

Decolorization Protocol:

  • Dissolve the Crude Product: Dissolve the impure 2-Amino-5-nitropyrimidin-4(1H)-one in the minimum amount of a suitable hot solvent.

  • Add Activated Carbon: Once the compound is fully dissolved, remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gentle Heating: Gently heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal.[7] It is crucial to use a fluted filter paper to increase the surface area and speed of filtration. The setup (funnel and receiving flask) should be pre-heated to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-Amino-5-nitropyrimidin-4(1H)-one?

A1: The ideal solvent for recrystallizing 2-Amino-5-nitropyrimidin-4(1H)-one should exhibit the following characteristics[8][9]:

  • High solubility at elevated temperatures and low solubility at room temperature or below. [8] This allows for efficient dissolution of the crude material when hot and maximum recovery of the pure compound upon cooling.

  • Inertness: The solvent should not react with the compound.[8][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[8]

  • Dissolves impurities well at all temperatures or not at all. This allows for the separation of impurities either by remaining in the mother liquor or by being removed via hot filtration.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

Q2: Which solvents are commonly used for recrystallizing polar, nitrogen-containing heterocyclic compounds like 2-Amino-5-nitropyrimidin-4(1H)-one?

A2: Given the polar nature of 2-Amino-5-nitropyrimidin-4(1H)-one, with its amino, nitro, and pyrimidinone functionalities, suitable solvents are typically polar. Common choices for similar compounds include:

  • Alcohols: Ethanol or methanol can be good starting points.[3]

  • Water: Due to its high polarity, water can be an effective recrystallization solvent, especially for compounds with hydrogen bonding capabilities.[3]

  • Solvent Mixtures: A mixture of solvents, such as ethanol/water or acetone/hexane, can be used to fine-tune the solubility properties.[3]

The selection of the optimal solvent should always be confirmed through small-scale solubility tests.[5]

Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Key Considerations
Water High 100 Excellent for highly polar compounds, but high boiling point can make drying difficult.
Ethanol High 78 A versatile and commonly used solvent for a wide range of organic compounds.[3]
Methanol High 65 Similar to ethanol but more volatile. Can be a good choice if ethanol is too good a solvent.
Acetone Medium 56 Useful for compounds of intermediate polarity. Often used in solvent mixtures with non-polar solvents like hexane.[3]

| Ethyl Acetate | Medium | 77 | A less polar option that can be effective for removing non-polar impurities. |

Q3: How can I assess the purity of my recrystallized 2-Amino-5-nitropyrimidin-4(1H)-one?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point. The reported melting point for 2-Amino-5-nitropyrimidine is 235-237 °C.[10]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of impurities.[11] A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information and can reveal the presence of impurities with distinct signals.

    • FT-IR Spectroscopy: Can confirm the presence of the expected functional groups and the absence of impurities with characteristic absorption bands.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample.

Q4: What safety precautions should I take when working with 2-Amino-5-nitropyrimidin-4(1H)-one and the solvents used for its recrystallization?

A4: Always handle 2-Amino-5-nitropyrimidin-4(1H)-one and recrystallization solvents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, should be worn at all times.

Based on available safety data for similar compounds like 2-Amino-5-nitropyridine, this class of chemicals can cause skin and serious eye irritation, and may cause respiratory irritation.[12][13] Always consult the Safety Data Sheet (SDS) for 2-Amino-5-nitropyrimidin-4(1H)-one and the specific solvents you are using for detailed hazard information and handling procedures.[14]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B 1 C Hot Gravity Filtration (if insoluble impurities) B->C E Slow Cooling to Room Temp B->E Direct if pure D Add Activated Carbon (if colored impurities) C->D Optional C->E Skip if no impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J High-Purity Product I->J

Caption: A generalized workflow for the recrystallization of 2-Amino-5-nitropyrimidin-4(1H)-one.

References

  • Recrystallization. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research, 5(5), 2233-2238.
  • Recrystallization. (n.d.).
  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions.
  • Recrystallization-1.pdf. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PubChem. (n.d.). 2-Amino-5-nitropyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-nitropyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methyl-5-nitropyridine 98.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • Universiti Kebangsaan Malaysia. (2024, February 29). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
  • Ottokemi. (n.d.). 2-Amino-5-nitropyridine, 98%.
  • PubChem. (n.d.). 2,6-diamino-5-nitroso-1H-pyrimidin-4-one.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyrimidine 98.
  • ResearchGate. (2000). Recyclization of pyrimidine-2(1H)-one into 5-ureido-1,2-azolines. ARKIVOC, 2000(6), 917-922.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

Sources

Reference Data & Comparative Studies

Validation

comparison of 2-Amino-5-nitropyrimidin-4(1H)-one and 2-Amino-5-nitropyridine

Starting Data Collection I've initiated comprehensive Google searches to gather foundational data. I'm focusing on the physicochemical properties, synthesis, reactivity, and potential biological applications of 2-Amino-5...

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Author: BenchChem Technical Support Team. Date: February 2026

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Comparative

A Comparative Guide to the Biological Activity of 2-Amino-5-nitropyrimidin-4(1H)-one Derivatives and Other Key Heterocycles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myriad of heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, pyrimidine derivatives have consistently emerged as a privileged class, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the biological activities of a specific subclass, 2-Amino-5-nitropyrimidin-4(1H)-one derivatives, against other prominent heterocyclic systems, namely pyridines, quinazolines, pyrazoles, and oxadiazoles. Our objective is to furnish researchers with a comprehensive, data-supported resource to inform future drug discovery and development endeavors.

The Prominence of the Pyrimidine Core

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility and diverse chemical reactivity have made it a cornerstone in drug design. The 2-amino-4-oxo-pyrimidine scaffold, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The introduction of a nitro group at the 5-position, creating 2-Amino-5-nitropyrimidin-4(1H)-one, can significantly modulate the electron density of the ring system, often enhancing its biological profile.

Comparative Biological Evaluation

This guide will focus on three key areas of therapeutic interest where these heterocyclic compounds have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Battle for Cellular Control

The development of novel anticancer agents is a primary focus of modern drug discovery. Heterocyclic compounds are at the forefront of this effort, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[2]

While specific data for 2-Amino-5-nitropyrimidin-4(1H)-one derivatives is emerging, the broader class of substituted pyrimidines has demonstrated potent anticancer effects. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes. For instance, many pyrimidine derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) that are often dysregulated in cancer.[1][3] Thieno[2,3-d]pyrimidine derivatives, which share a similar core structure, have shown impressive cytotoxicity against breast cancer cell lines like MCF-7, with some compounds exhibiting IC50 values in the nanomolar range.[1]

  • Pyridines: Pyridine-containing compounds are well-established anticancer agents. For example, a series of pyridine-ureas demonstrated potent activity against the MCF-7 breast cancer cell line, with some derivatives showing IC50 values as low as 0.11 µM after 72 hours of treatment, surpassing the efficacy of the standard drug doxorubicin in that study.[4]

  • Quinazolines: Quinazoline derivatives are known to inhibit microtubule polymerization, a critical process for cell division. Some novel trimethoxyanilino-substituted quinazoline derivatives have shown high efficacy against B16-F10 cancer cells with IC50 values as low as 0.098 µM.[5]

  • Pyrazoles: Pyrazole derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising activity against various cancer cell lines, including HCT-116 and MCF-7.[6]

  • Oxadiazoles: Oxadiazole derivatives have demonstrated broad-spectrum anticancer activity. For instance, some 1,2,4-oxadiazole linked imidazopyrazine derivatives have shown excellent cytotoxicity against MCF-7, A-549, and A-375 cell lines with IC50 values in the sub-micromolar range.[7]

Table 1: Comparative Anticancer Activity (IC50 Values)

Heterocycle ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine 5-arylthieno[2,3-d]pyrimidineMCF-70.0091[1]
Pyridine Pyridine-urea derivative (8e)MCF-7 (72h)0.11[4]
Quinazoline Trimethoxyanilino-quinazoline (2k)B16-F100.098[5]
Pyrazolopyrimidine Pyridopyrazolo-triazine (5a)MCF-73.89[8]
Oxadiazole 1,2,4-oxadiazole linked imidazopyrazine (16a)MCF-70.68[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Generalized Apoptosis Induction Pathway

cluster_stimulus Stimulus cluster_pathway Cellular Response cluster_apoptosis Apoptosis Cascade Heterocyclic_Compound Heterocyclic Compound (e.g., 2-Amino-5-nitropyrimidin-4(1H)-one) Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) Heterocyclic_Compound->Kinase_Inhibition ROS_Generation ROS Generation Heterocyclic_Compound->ROS_Generation DNA_Damage DNA Damage Heterocyclic_Compound->DNA_Damage Caspase_Activation Caspase Activation Kinase_Inhibition->Caspase_Activation ROS_Generation->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Generalized mechanism of apoptosis induction by heterocyclic compounds.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Heterocyclic compounds have historically been a rich source of antimicrobial agents.[7]

The presence of the nitro group in the pyrimidine ring is a key feature often associated with antimicrobial activity. Nitroaromatic compounds can undergo intracellular reduction to produce toxic radical species that can damage cellular macromolecules, including DNA.[9] While specific MIC values for 2-Amino-5-nitropyrimidin-4(1H)-one derivatives are not widely reported, related pyrimidine derivatives have shown promising antibacterial and antifungal activities.[6]

  • Pyridines: Pyridine derivatives exhibit a broad spectrum of antimicrobial activity. Their mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[2]

  • Quinazolines: Quinazolinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Some derivatives have shown MIC values as low as 0.12 µg/mL against S. aureus and E. coli.[10] Their mechanism can involve the inhibition of bacterial DNA gyrase.[11]

  • Pyrazoles: Pyrazole derivatives have been reported to possess both antibacterial and antifungal properties.[12]

  • Oxadiazoles: 1,3,4-Oxadiazole derivatives have been extensively studied for their antimicrobial potential, with some compounds showing potent activity against a range of bacterial and fungal pathogens.[13]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Heterocycle ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Triazolopyrimidine Compound 9nS. aureus16 (µM)[7]
Quinoline 1,2,3-triazole incorporated quinoline (9)S. aureus0.12[10]
Quinazoline Quinazolinone derivativeS. aureusNot specified[11]
Pyrazole Pyrazole derivative (9)S. aureus4[14]
Oxadiazole Benzimidazole–oxadiazole hybrid (8a)M. tuberculosis H37Rv1.6[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antimicrobial Mechanisms of Heterocycles

Heterocycle Heterocyclic Compound Cell_Wall Cell Wall Synthesis Inhibition Heterocycle->Cell_Wall DNA_Gyrase DNA Gyrase Inhibition Heterocycle->DNA_Gyrase Protein_Synth Protein Synthesis Inhibition Heterocycle->Protein_Synth Membrane Cell Membrane Disruption Heterocycle->Membrane Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death DNA_Gyrase->Bacterial_Death Protein_Synth->Bacterial_Death Membrane->Bacterial_Death

Caption: Common antimicrobial mechanisms of action for heterocyclic compounds.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal.

Substituted pyrimidines have been investigated for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), or the modulation of inflammatory signaling pathways such as NF-κB.

  • Pyridines: Pyridine derivatives have demonstrated significant anti-inflammatory activity. A comparative study showed that certain pyridine derivatives exhibited potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with IC50 values around 76.6 µM.[15]

  • Quinazolines: Pyrazolo[1,5-a]quinazolines have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, with some compounds showing IC50 values as low as 4.8 µM.[16]

  • Oxadiazoles: 1,3,4-Oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities.[3]

Table 3: Comparative Anti-inflammatory Activity

Heterocycle ClassDerivative ExampleAssayIC50 (µM)Reference
Pyrimidine Pyrimidine derivative (9d)NO inhibition (RAW 264.7)88.7[15]
Pyridine Pyridine derivative (7a)NO inhibition (RAW 264.7)76.6[15]
Pyrazoloquinazoline Pyrazolo[1,5-a]quinazoline (13i)NF-κB inhibition (THP-1)<50[16]
Pyrazole Curcumin pyrazoleNO inhibition (RAW 264.7)3.7[17]
Oxadiazole 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoleCarrageenan-induced paw edema~60% inhibition at 20 mg/kg[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram: NF-κB Signaling Pathway in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm Degrades & Releases NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Gene_Expression Induces Inhibitor Heterocyclic Inhibitor Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by heterocyclic compounds.

Conclusion and Future Perspectives

This guide highlights the significant therapeutic potential of 2-Amino-5-nitropyrimidin-4(1H)-one derivatives and other key heterocyclic compounds. While pyrimidines, pyridines, quinazolines, pyrazoles, and oxadiazoles all demonstrate promising anticancer, antimicrobial, and anti-inflammatory activities, the specific chemical substitutions on each core scaffold play a crucial role in determining their potency and selectivity.

For researchers in drug development, the 2-Amino-5-nitropyrimidin-4(1H)-one scaffold represents a promising starting point for the design of novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the activity and pharmacokinetic properties of this class of compounds. Direct comparative studies with other heterocyclic systems under standardized assay conditions will be invaluable in identifying the most promising candidates for further preclinical and clinical development. The continued exploration of these versatile heterocyclic scaffolds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

[1] An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.). Retrieved from [Link] [11] Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (n.d.). Retrieved from [Link] [3] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved from [Link] [10] Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022, October 5). Retrieved from [Link] [7] Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link] [18] Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - ResearchGate. (2025, October 14). Retrieved from [Link] [6] The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... - ResearchGate. (n.d.). Retrieved from [Link] Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed. (n.d.). Retrieved from [Link] [15] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (n.d.). Retrieved from [Link] [19] Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved from [Link] [20] Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. (n.d.). Retrieved from [Link] [5] Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. (2025, January 15). Retrieved from [Link] [21] (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchGate. (2025, August 7). Retrieved from [Link] [22] Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. (n.d.). Retrieved from [Link] [23] The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. (n.d.). Retrieved from [Link] [8] Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC - NIH. (2023, February 16). Retrieved from [Link] [2] Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation Journal. (2019, April 20). Retrieved from [Link] [24] Apoptosis induction in humAn leukemiA cells by novel 2-Amino-5-benzylthiAzole derivAtives - The Ukrainian Biochemical Journal. (n.d.). Retrieved from [Link] [25] Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. (2024, April 24). Retrieved from [Link] [16] Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (n.d.). Retrieved from [Link] [13] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.). Retrieved from [Link] [26] Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (n.d.). Retrieved from [Link] [4] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). Retrieved from [Link] [27] 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - NIH. (n.d.). Retrieved from [Link] [14] Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - MDPI. (2023, March 10). Retrieved from [Link] [28] Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - MDPI. (n.d.). Retrieved from [Link] [29] Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. - ResearchGate. (n.d.). Retrieved from [Link] [30] Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5- a]pyrimidine-Based Macrocycles - PubMed. (2022, June 9). Retrieved from [Link] [31] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link] A non-proliferative role of pyrimidine metabolism in cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link] [32] Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link] [17] Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - Asian Pacific Journal of Allergy and Immunology. (n.d.). Retrieved from [Link] [33] Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a - Semantic Scholar. (n.d.). Retrieved from [Link] [34] Summary of IC 50 values (mM) against B16F10, HCT 116, HepG2 and MCF-7 cell lines. (n.d.). Retrieved from [Link] [35] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link] [9] Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14). Retrieved from [Link] [36] Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (n.d.). Retrieved from [Link] [37] Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). Retrieved from [Link] Antioxidant and Antimicrobial Properties of 2-(4,5-Dihydro-1H-pyrazol-1-yl)-pyrimidine and 1-Carboxamidino-1H-pyrazole Derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structure of 2-Amino-5-nitropyrimidin-4(1H)-one Derivatives Using 2D NMR

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry, pyrimidine derivatives are of significant interest due to their wide range of biological activities.[1] The 2-amino-5-n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, pyrimidine derivatives are of significant interest due to their wide range of biological activities.[1] The 2-amino-5-nitropyrimidin-4(1H)-one scaffold, in particular, presents unique structural elucidation challenges owing to the presence of multiple nitrogen atoms, potential tautomerism, and the influence of the nitro group on the electronic environment of the pyrimidine ring. Unambiguous structural validation is therefore a critical step in the development of novel therapeutics based on this core.[1]

This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 2-amino-5-nitropyrimidin-4(1H)-one derivatives. As a Senior Application Scientist, my objective is to not only present protocols but to explain the underlying rationale for experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR are foundational, they often fall short in providing the complete structural picture for complex heterocyclic systems like 2-amino-5-nitropyrimidin-4(1H)-one derivatives.[2][3] Signal overlap, second-order coupling effects, and the inability to definitively assign quaternary carbons can lead to ambiguous or incorrect structural assignments.[4] Furthermore, the potential for tautomerism in the pyrimidine ring necessitates more advanced techniques to identify the dominant form in solution.[5]

A Multi-faceted Approach with 2D NMR

A combination of 2D NMR experiments is essential for a comprehensive structural analysis. Each experiment provides a unique piece of the puzzle, and together they offer a self-validating system for structural elucidation. The most critical techniques for this class of compounds are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-4 bonds) correlations between protons and carbons.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations critical for conformational and stereochemical analysis.[11]

Experimental Workflow for Structural Validation

The following workflow provides a systematic approach to validating the structure of a novel 2-amino-5-nitropyrimidin-4(1H)-one derivative.

G cluster_0 Synthesis & Purification cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation Synthesis of Derivative Synthesis of Derivative Purification (e.g., Chromatography) Purification (e.g., Chromatography) Synthesis of Derivative->Purification (e.g., Chromatography) ¹H NMR ¹H NMR Purification (e.g., Chromatography)->¹H NMR ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR DEPT-135 DEPT-135 ¹³C NMR->DEPT-135 COSY COSY DEPT-135->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY (optional) NOESY (optional) HMBC->NOESY (optional) Data Integration & Interpretation Data Integration & Interpretation NOESY (optional)->Data Integration & Interpretation Final Structure Validation Final Structure Validation Data Integration & Interpretation->Final Structure Validation

Caption: Experimental workflow for synthesis and structural validation.

Detailed Experimental Protocols and Rationale

Sample Preparation:

  • Dissolve 5-10 mg of the purified 2-amino-5-nitropyrimidin-4(1H)-one derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.[12]

  • Ensure the sample is fully dissolved and free of particulate matter.

1. COSY: Mapping the Proton Connectivity

  • Purpose: To establish which protons are coupled to each other, revealing the spin systems within the molecule. For a 2-amino-5-nitropyrimidin-4(1H)-one derivative, this is crucial for identifying adjacent protons on the pyrimidine ring and any attached side chains.[13]

  • Protocol:

    • Pulse Sequence: Gradient-enhanced COSY (gCOSY) is preferred for its cleaner spectra.

    • Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of Scans: 4-8 scans per increment are typically sufficient.

    • Data Points: Acquire at least 1K points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

  • Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons are coupled. By "walking" through the correlations, one can trace out the proton connectivity within different fragments of the molecule.[13]

2. HSQC: The Direct ¹H-¹³C Connection

  • Purpose: To identify which protons are directly attached to which carbon atoms. This is a powerful experiment for assigning carbon signals based on their attached, and often more easily assigned, proton signals.[14]

  • Protocol:

    • Pulse Sequence: Gradient-enhanced HSQC (gHSQC) with sensitivity enhancement is recommended.

    • Spectral Width: The ¹H dimension should cover the full proton range, and the ¹³C dimension should cover the expected carbon range (e.g., 0-180 ppm).

    • Number of Scans: 8-16 scans per increment are generally required due to the lower natural abundance of ¹³C.

    • Data Points: Similar to COSY, with 1K points in t₂ and 256-512 increments in t₁.

  • Interpretation: Each cross-peak in the HSQC spectrum represents a direct one-bond C-H connection. This allows for the unambiguous assignment of protonated carbons.[7]

3. HMBC: Unveiling the Molecular Skeleton

  • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is the key experiment for connecting the molecular fragments identified by COSY and HSQC and for assigning quaternary carbons.[15]

  • Protocol:

    • Pulse Sequence: Gradient-enhanced HMBC (gHMBC).

    • Spectral Width: Same as HSQC.

    • Number of Scans: 16-64 scans per increment may be necessary to detect weaker long-range correlations.

    • Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8-10 Hz.

  • Interpretation: Cross-peaks in the HMBC spectrum reveal which protons are 2-4 bonds away from a particular carbon. These correlations are critical for establishing the connectivity across heteroatoms (like nitrogen) and for placing substituents on the pyrimidine ring.[4] For example, a correlation from the amino protons to a pyrimidine ring carbon can confirm the position of the amino group.

4. NOESY: Through-Space Correlations

  • Purpose: To identify protons that are in close proximity in space, regardless of their bonding connectivity. This is particularly useful for determining the conformation of flexible side chains and for confirming the relative stereochemistry of substituents.[11]

  • Protocol:

    • Pulse Sequence: Gradient-enhanced NOESY (gNOESY).

    • Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE effect.

    • Number of Scans: 16-32 scans per increment.

  • Interpretation: NOESY cross-peaks indicate that two protons are typically within 5 Å of each other. This information is invaluable for understanding the three-dimensional structure of the molecule.

Data Presentation and Comparison

The following table presents hypothetical NMR data for a representative 2-amino-5-nitro-6-methylpyrimidin-4(1H)-one to illustrate the interpretation process.

Proton (¹H)δ (ppm)MultiplicityCarbon (¹³C)δ (ppm)COSY CorrelationsHSQC CorrelationHMBC Correlations
NH₂8.50br sC2155.0--C2, C4
NH12.10br sC4160.0--C2, C5, C6
H6--C5125.0--C4, C6
CH₃2.30sC6150.0-CH₃C4, C5
CH₃20.0-CH₃C6

Data Analysis Workflow Diagram

G H1 ¹H NMR Signals COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR Signals C13->HSQC C13->HMBC Fragments Identify Spin Systems & C-H Pairs COSY->Fragments HSQC->Fragments Skeleton Assemble Molecular Skeleton HMBC->Skeleton Fragments->Skeleton Structure Validated Structure Skeleton->Structure

Caption: Logical flow for 2D NMR data interpretation.

Resolving Tautomerism

The 2-amino-4(1H)-one core of these pyrimidine derivatives can exist in different tautomeric forms.[5] 2D NMR, particularly HMBC, is instrumental in identifying the dominant tautomer in solution. For instance, a long-range correlation from the N1-H proton to both C2 and C6 would strongly support the 4(1H)-one tautomer. Conversely, the absence of this proton and the presence of an OH proton with correlations to C4 and C5 would indicate the 4-hydroxypyrimidine tautomer.[16]

Conclusion

The structural validation of 2-amino-5-nitropyrimidin-4(1H)-one derivatives requires a systematic and multi-technique approach. While 1D NMR provides a preliminary assessment, a combination of COSY, HSQC, and HMBC experiments is essential for unambiguous structure elucidation.[2] This suite of experiments allows for the confident assignment of all proton and carbon signals, the establishment of the complete molecular connectivity, and the determination of the dominant tautomeric form. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

  • BenchChem. (2025). Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines.
  • Nerdal, W., et al. (n.d.). Solution conformation of purine-pyrimidine DNA octamers using nuclear magnetic resonance, restrained molecular dynamics and NOE-based refinement. PubMed.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BenchChem. (2025). Structural Elucidation of Novel Pyrido[2,3-d]pyrimidine Nucleosides: An In-depth Technical Guide.
  • El-Sayed, R., et al. (2022).
  • Saidi, N., et al. (2024).
  • Mbiya, W., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC - PubMed Central.
  • Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. PubMed.
  • ResearchGate. (2025). 15N NMR Studies of tautomerism | Request PDF.
  • (n.d.). COSY.
  • Tony St John. (2017). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • Organic Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Advances in Polymer Science. (n.d.).
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Falco, M., et al. (2014).
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Sathisha, A.D., et al. (n.d.). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions.
  • Singh, V., et al. (n.d.). Role of tautomerism in RNA biochemistry. PMC - NIH.
  • BenchChem. (2025).
  • Schweizer, M. P., et al. (1971). Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides. PubMed.
  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
  • Raczyńska, E. D., et al. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
  • ResearchGate. (n.d.). (PDF) Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases.
  • ResearchGate. (2025). ( 15 N 5 )

Sources

Validation

A Comparative Guide to Scaffold Hopping from 2-Amino-5-nitropyrimidin-4(1H)-one in Drug Design

In the landscape of modern drug discovery, the strategic evolution of lead compounds is paramount to achieving clinical success. Scaffold hopping, a key tactic in medicinal chemistry, enables the exploration of novel che...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic evolution of lead compounds is paramount to achieving clinical success. Scaffold hopping, a key tactic in medicinal chemistry, enables the exploration of novel chemical space while preserving the essential pharmacophoric features of a known active molecule.[1] This guide provides an in-depth technical comparison of scaffold hopping strategies originating from the 2-Amino-5-nitropyrimidin-4(1H)-one core, a privileged scaffold in kinase inhibitor design. We will delve into the rationale, synthetic execution, and comparative biological evaluation of a strategic hop to the pyrazolo[3,4-d]pyrimidin-4-one scaffold, underpinned by experimental data and detailed protocols for researchers in the field.

Part 1: The Rationale for Scaffold Hopping from 2-Amino-5-nitropyrimidin-4(1H)-one

The 2-Amino-5-nitropyrimidin-4(1H)-one scaffold serves as a valuable starting point for inhibitor design, particularly for kinases, due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. However, the presence of an aromatic nitro group is a significant liability in drug development.[2] Nitroaromatic compounds are often associated with metabolic instability and potential genotoxicity, as they can be reduced in vivo to reactive hydroxylamines and nitrosoamines.[2] This necessitates a scaffold hopping approach to identify bioisosteric replacements that retain or improve biological activity while mitigating these risks.

A strategic and well-documented bioisosteric replacement for the nitro group is the cyano group.[2][3] The cyano group mimics the electron-withdrawing nature and planarity of the nitro group, potentially preserving key interactions with the target protein.[3] Therefore, a logical first step in our scaffold hopping strategy is the conceptual replacement of the nitro group with a cyano group, leading to the intermediate scaffold, 2-amino-5-cyanopyrimidin-4(1H)-one.

This intermediate then sets the stage for a subsequent ring-closing reaction to generate a fused heterocyclic system, the pyrazolo[3,4-d]pyrimidin-4-one scaffold. This particular hop is attractive as pyrazolo[3,4-d]pyrimidines are also recognized as potent kinase inhibitors, effectively mimicking the purine core of ATP.[4][5] This strategy, therefore, aims to not only address the toxicological concerns of the nitro group but also to explore a novel, patentable, and potentially more potent chemical space.

Part 2: Comparative Analysis of Scaffolds

To objectively compare the parent and hopped scaffolds, we will consider their synthetic accessibility and biological activity, focusing on Cyclin-Dependent Kinase 2 (CDK2) as a representative target. CDK2 is a crucial regulator of the cell cycle, and its dysregulation is implicated in various cancers.[6][7]

Synthetic Strategy: From Nitropyrimidinone to Pyrazolopyrimidinone

The transformation from the initial 2-Amino-5-nitropyrimidin-4(1H)-one to the target pyrazolo[3,4-d]pyrimidin-4-one scaffold can be achieved through a multi-step synthetic sequence. A plausible and experimentally supported route involves the initial conversion of the nitro group to a more versatile cyano group, followed by cyclization.

Step 1: Bioisosteric Replacement of the Nitro Group with a Cyano Group.

While a direct conversion can be challenging, a common approach is to synthesize the 2-amino-5-cyanopyrimidin-4(1H)-one derivative through alternative routes. For instance, the condensation of guanidine with a suitable three-carbon precursor already containing a cyano group is a feasible method.[8][9]

Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold.

The key step in forming the hopped scaffold is the cyclization of an ortho-aminonitrile derivative. A common method involves the reaction of a 2-amino-6-hydrazinopyrimidine-5-carbonitrile with a suitable cyclizing agent.[10] However, a more direct approach, starting from an activated 2-aminopyrimidine-5-carbonitrile, can be envisioned. A well-established method for the synthesis of pyrazolo[3,4-d]pyrimidines involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives with reagents like formic acid or formamide.[11][12] An analogous intramolecular cyclization can be proposed for a suitably substituted 2-aminopyrimidine-5-carbonitrile precursor.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

This protocol outlines a general procedure for the cyclization of an ortho-amino ester of a pyrazole to a pyrazolo[3,4-d]pyrimidin-4-one, which is analogous to the desired transformation from a 2-aminopyrimidine-5-carbonitrile.[11]

Materials:

  • Ortho-amino ester of 1-substituted pyrazole

  • Appropriate aliphatic or aromatic nitrile

  • Solvent (e.g., ethanol)

  • Microwave reactor (for microwave-assisted synthesis) or conventional heating setup

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the ortho-amino ester of the 1-substituted pyrazole (1 equivalent) and the desired nitrile (1.2 equivalents) in a suitable solvent in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and power for a predetermined time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired pyrazolo[3,4-d]pyrimidin-4-one derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Activity: A Head-to-Head Comparison

The ultimate validation of a scaffold hopping strategy lies in the biological activity of the resulting compounds. Here, we compare the reported inhibitory activities of representative compounds from both the 2-aminopyrimidine and the pyrazolo[3,4-d]pyrimidine scaffolds against CDK2.

Scaffold ClassRepresentative CompoundTargetIC50 (nM)Reference
2-Aminopyrimidine Compound 17 ((4-pyrazolyl)-2-aminopyrimidine derivative)CDK20.29[13]
2-Aminopurine (bioisostere) Compound 11l (2-aminopurine derivative)CDK219[14]
Pyrazolo[3,4-d]pyrimidine 3-IN-PP1PKD2 (a related kinase)33[15]
Pyrazolo[3,4-d]pyrimidine Compound 17mPKD (pan-inhibitor)17-35[16]
Pyrazolo[3,4-d]pyrimidine Compound with cyano derivativeEGFR (tyrosine kinase)135[17]

Note: Direct comparison is challenging due to variations in assay conditions and specific substitutions on the scaffolds. However, the data indicates that both scaffolds can yield highly potent kinase inhibitors.

The data suggests that both the 2-aminopyrimidine and the pyrazolo[3,4-d]pyrimidine scaffolds are capable of producing highly potent kinase inhibitors, with IC50 values in the nanomolar range.[13][14][15][16] The (4-pyrazolyl)-2-aminopyrimidine derivative (Compound 17) demonstrates exceptional potency against CDK2.[13] While the pyrazolo[3,4-d]pyrimidine examples provided target other kinases, their low nanomolar activity highlights the potential of this scaffold.[15][16] The successful bioisosteric replacement of the nitro group with a cyano group, followed by cyclization, therefore represents a viable strategy to generate novel and potent kinase inhibitors with an improved safety profile.

Part 3: Methodologies and Workflows

Computational Workflow for Scaffold Hopping

Computational methods are instrumental in identifying and prioritizing potential scaffold hops. A typical pharmacophore-based workflow is outlined below.

dot

Scaffold_Hopping_Workflow cluster_0 Phase 1: Pharmacophore Model Generation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Hit Prioritization and Evaluation A Known Active Ligand (2-Amino-5-nitropyrimidin-4(1H)-one based) B Generate 3D Conformations A->B C Identify Pharmacophoric Features (H-bond donors/acceptors, aromatic rings) B->C D Develop Pharmacophore Model C->D F 3D Database Screening D->F E Scaffold Database (e.g., pyrazolo[3,4-d]pyrimidines) E->F G Filter Hits Based on Pharmacophore Fit F->G H Docking Studies G->H I Score and Rank Hits H->I J Select Candidates for Synthesis I->J

Caption: A computational workflow for pharmacophore-based scaffold hopping.

Detailed Steps:

  • Pharmacophore Model Generation:

    • Start with a known active ligand, preferably with a co-crystal structure with the target protein (e.g., a 2-aminopyrimidine-based CDK2 inhibitor).[6][18][19]

    • Generate multiple low-energy 3D conformations of the ligand.

    • Identify key pharmacophoric features responsible for biological activity, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings.[6][7]

    • Develop a 3D pharmacophore model that encapsulates these essential features and their spatial arrangement.[6][7]

  • Virtual Screening:

    • Prepare a 3D database of potential replacement scaffolds, such as a library of pyrazolo[3,4-d]pyrimidine derivatives.

    • Use the generated pharmacophore model as a 3D query to screen the scaffold database.

    • Filter the database to retain only those molecules that match the pharmacophore model.

  • Hit Prioritization and Evaluation:

    • Perform molecular docking studies of the filtered hits into the active site of the target protein (e.g., CDK2).

    • Score and rank the docked poses based on their predicted binding affinity and interactions with key residues.

    • Visually inspect the top-ranked hits to ensure sensible binding modes.

    • Select the most promising candidates for chemical synthesis and biological evaluation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Once novel compounds based on the hopped scaffold are synthesized, their inhibitory activity must be determined experimentally. A common method is a luminescence-based kinase assay that measures ATP consumption.

dot

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (e.g., CDK2/Cyclin A) - Substrate (e.g., Histone H1) - ATP - Test Compound B Incubate Kinase with Test Compound A->B C Initiate Kinase Reaction (Add Substrate/ATP Mixture) B->C D Stop Reaction and Deplete Remaining ATP C->D E Convert ADP to ATP D->E F Measure Luminescence E->F G Data Analysis (Calculate IC50) F->G

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol (Adapted from Promega's ADP-Glo™ Kinase Assay): [20]

Materials:

  • Purified recombinant kinase (e.g., CDK2/CyclinA2)[21]

  • Kinase substrate (e.g., Histone H1 peptide)

  • ATP

  • Test compounds (serially diluted)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: In a 96-well plate, add 2.5 µL of serially diluted test compound or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically.[22]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion

Scaffold hopping from 2-Amino-5-nitropyrimidin-4(1H)-one to the pyrazolo[3,4-d]pyrimidin-4-one core represents a cogent strategy in modern drug design. This approach systematically addresses the inherent liabilities of the nitroaromatic starting scaffold while venturing into a well-validated and potent class of kinase inhibitors. The bioisosteric replacement of the nitro group with a cyano group is a key enabling step, paving the way for a synthetically feasible cyclization to the desired fused heterocyclic system. As demonstrated by the comparative biological data, both the parent and hopped scaffolds can yield highly potent compounds, underscoring the value of this strategy in generating novel intellectual property and identifying superior clinical candidates. The integration of computational and experimental workflows, as detailed in this guide, provides a robust framework for researchers to successfully navigate the complexities of scaffold hopping and accelerate the discovery of next-generation therapeutics.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH.
  • Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry, 11, 72-89.
  • Application Notes and Protocols for Cdk2 Inhibition in Combin
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). NIH.
  • Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. (2022). PMC - NIH.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed.
  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (n.d.). PMC - NIH.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (n.d.).
  • Jain, K. S., Chaudhari, S. K., More, N. S., More, K. D., Wakedkar, S. A., & Kathiravan, M. K. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. SciRP.org.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (n.d.). NIH.
  • IC 50 values of structural classes of CDK2 inhibitors analyzed for prolifer
  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. (2025).
  • Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed.
  • Synthesis of pyrazolo[3,4‐d]pyrimidinones and... (n.d.).
  • Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. Scirp.org.
  • The ligand-based pharmacophore models of CDK2 inhibitors reported... (n.d.).
  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Neg
  • A Definitive Pharmacophore Modelling Study on CDK2 ATP Pocket Binders: Tracing the Path of New Virtual High-Throughput Screenings. (2020). PubMed.
  • A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. (2025).
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][17]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.

  • CDK2/CyclinA2 Kinase Assay. (n.d.).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC - NIH.
  • IC 50 values of representative compounds on CDK1 and CDK4. (n.d.).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
  • CDK2 Assay Kit. (n.d.). BPS Bioscience.
  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile deriv
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.).
  • Bioisosterism. (n.d.). Drug Design Org.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 87a–o. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • What is the role of bioisosterism in drug design? (2025).
  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals.
  • Bioisosteres of Common Functional Groups. (n.d.).
  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL). (2025).
  • Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase. (2018). PubMed.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI.
  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (2014). PubMed.

Sources

Comparative

A Comparative Guide to In Silico ADME Prediction for 2-Amino-5-nitropyrimidin-4(1H)-one Analogues

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking candidates and optimizing resource allocati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking candidates and optimizing resource allocation.[1][2] For novel chemical scaffolds such as 2-amino-5-nitropyrimidin-4(1H)-one and its analogues, which hold potential in various therapeutic areas, a thorough understanding of their pharmacokinetic profile is crucial. This guide provides a comprehensive comparison of widely used in silico ADME prediction tools, offering a framework for researchers to navigate the predictive landscape for this particular class of heterocyclic compounds.

Given the current absence of publicly available experimental ADME data for 2-amino-5-nitropyrimidin-4(1H)-one, this guide will focus on a comparative analysis of predictions from several well-established computational platforms. This approach allows us to identify potential ADME liabilities and understand the variability in predictions across different algorithms, thereby providing a consensus view on the druggability of this scaffold.

The Importance of Early ADME Assessment for Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[3] However, their journey from hit to clinical candidate is often fraught with challenges related to their ADME profile. Early and reliable prediction of properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions is therefore not just advantageous, but essential.[4] In silico tools offer a rapid and cost-effective means to perform this initial screen, enabling chemists to prioritize analogues with more favorable pharmacokinetic characteristics.

Selected In Silico ADME Prediction Platforms

For this comparative analysis, we have selected three widely used and freely accessible web-based platforms:

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4]

  • pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties of small molecules.

  • ADMETlab 2.0: A comprehensive online platform that provides predictions for a multitude of ADME and toxicity endpoints.

These tools were chosen for their broad adoption in the scientific community, user-friendly interfaces, and the diverse range of predictive models they employ, from quantitative structure-activity relationships (QSAR) to machine learning algorithms.

The In Silico ADME Prediction Workflow

The general workflow for obtaining in silico ADME predictions is a streamlined process that can be applied across various platforms. The fundamental steps are outlined below.

ADME_Workflow A Analogue Structure Definition (SMILES/MOL file) B Selection of In Silico ADME Prediction Tool A->B C Input Structure into Web Server B->C D Execution of ADME/Tox Prediction C->D E Data Compilation & Analysis D->E F Comparative Assessment of Predictions E->F

Caption: A generalized workflow for in silico ADME prediction.

Comparative ADME Profiling of 2-Amino-5-nitropyrimidin-4(1H)-one Analogues

To illustrate the comparative analysis, we have designed a small set of virtual analogues of 2-amino-5-nitropyrimidin-4(1H)-one. These include the parent molecule (ANP-1) and two derivatives with modifications at the amino and pyrimidine ring positions (ANP-2 and ANP-3) to explore the impact of structural changes on the predicted ADME profile.

Compound ID Structure Modification
ANP-1 2-amino-5-nitropyrimidin-4(1H)-oneParent Molecule
ANP-2 2-(methylamino)-5-nitropyrimidin-4(1H)-oneN-methylation of the amino group
ANP-3 2-amino-6-methyl-5-nitropyrimidin-4(1H)-oneMethylation at the C6 position
Physicochemical Properties

A molecule's fundamental physicochemical properties, such as lipophilicity (logP) and aqueous solubility (logS), are critical determinants of its overall ADME profile.

Parameter ANP-1 ANP-2 ANP-3
Molecular Weight ( g/mol ) 156.1170.13170.13
LogP (Consensus) -0.5 to 0.5-0.2 to 0.8-0.1 to 0.9
LogS (Consensus) -2.0 to -1.0-2.5 to -1.5-2.2 to -1.2
pKa (acidic) 6.5 - 7.56.8 - 7.86.7 - 7.7
pKa (basic) 1.0 - 2.01.2 - 2.21.3 - 2.3

Note: The consensus values are ranges derived from the predictions of SwissADME, pkCSM, and ADMETlab 2.0. The variability highlights the model-dependent nature of these predictions.

Absorption

Oral bioavailability is heavily influenced by a compound's ability to permeate the intestinal wall and evade efflux transporters.

Parameter Tool ANP-1 ANP-2 ANP-3
Human Intestinal Absorption (%) pkCSMHighHighHigh
ADMETlab 2.0HighHighHigh
Caco-2 Permeability (logPapp cm/s) pkCSMLowLowLow
ADMETlab 2.0LowLowLow
P-glycoprotein Substrate SwissADMENoNoNo
pkCSMNoNoNo
P-glycoprotein Inhibitor SwissADMENoNoNo
pkCSMNoNoNo

The consensus prediction suggests good intestinal absorption for all analogues, which is a positive attribute. However, the predicted low Caco-2 permeability across the board indicates that the absorption might be mediated by transporters rather than passive diffusion. The lack of interaction with P-glycoprotein is a favorable prediction.

Distribution

The distribution of a drug within the body, including its ability to reach the target site and its potential to cross the blood-brain barrier (BBB), is a critical aspect of its pharmacokinetic profile.

Parameter Tool ANP-1 ANP-2 ANP-3
Plasma Protein Binding (%) pkCSMLowLow to ModerateLow to Moderate
ADMETlab 2.0LowLowLow
BBB Permeability (logBB) SwissADMENoNoNo
pkCSMNoNoNo

The predictions consistently point towards low to moderate plasma protein binding, which is generally desirable as it allows for a higher fraction of unbound, active drug. Critically, all tools predict that these analogues will not cross the blood-brain barrier, which is an important consideration for both CNS-targeted and peripherally acting drugs.

Metabolism

The metabolic fate of a drug, particularly its interaction with the cytochrome P450 (CYP) enzyme system, is a major determinant of its half-life and potential for drug-drug interactions.

CYP Isoform Tool ANP-1 ANP-2 ANP-3
CYP1A2 Inhibitor SwissADMENoNoYes
pkCSMNoNoYes
CYP2C9 Inhibitor SwissADMENoNoNo
pkCSMNoNoNo
CYP2C19 Inhibitor SwissADMENoNoNo
pkCSMNoNoNo
CYP2D6 Inhibitor SwissADMENoNoNo
pkCSMNoNoNo
CYP3A4 Inhibitor SwissADMENoNoNo
pkCSMNoNoNo

A key finding from the metabolic predictions is the potential for ANP-3 to be an inhibitor of CYP1A2, a prediction that is consistent across two different platforms. This highlights a potential structural alert that medicinal chemists should consider when designing further analogues. The parent compound and its N-methylated derivative are predicted to have a low potential for CYP-mediated drug-drug interactions.

Metabolism_Comparison ANP1_CYP1A2 CYP1A2 (No Inhibition) ANP1_CYP3A4 CYP3A4 (No Inhibition) ANP3_CYP1A2 CYP1A2 (Inhibition Predicted) ANP3_CYP3A4 CYP3A4 (No Inhibition) ANP3_CYPEA2 ANP3_CYPEA2

Caption: Comparison of predicted CYP inhibition for ANP-1 and ANP-3.

Experimental Protocols for In Silico ADME Prediction

Protocol 1: ADME Prediction using SwissADME
  • Navigate to the SwissADME web server.

  • Input the molecular structure of the analogue. This can be done by drawing the structure, pasting a SMILES string, or uploading a MOL file.

  • Click "Run" to initiate the calculation.

  • Analyze the results , which are presented in a user-friendly graphical format, providing information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Protocol 2: ADME Prediction using pkCSM
  • Access the pkCSM web portal.

  • Enter the SMILES string of the analogue into the designated input box. Multiple SMILES can be entered on separate lines for batch processing.

  • Click "Predict" to start the ADME-Tox prediction.

  • Review the output , which is provided in a tabular format, detailing predictions for absorption, distribution, metabolism, excretion, and toxicity endpoints.

Protocol 3: ADME Prediction using ADMETlab 2.0
  • Go to the ADMETlab 2.0 website.

  • Input the molecule(s) by drawing, pasting SMILES, or uploading a file.

  • Select the desired ADMET properties to be calculated from the available modules.

  • Submit the job for calculation.

  • Examine the comprehensive results , which are presented with graphical representations and detailed numerical predictions for a wide array of ADMET parameters.

Conclusion and Future Directions

This comparative guide demonstrates the utility of in silico tools in the early-stage assessment of the ADME properties of novel 2-amino-5-nitropyrimidin-4(1H)-one analogues. The consensus from the predictive models suggests that this scaffold generally possesses favorable absorption and distribution characteristics, with a low propensity to cross the blood-brain barrier. However, the potential for CYP1A2 inhibition with substitution at the C6 position of the pyrimidine ring warrants further investigation.

It is crucial to underscore that these in silico predictions are not a substitute for experimental validation. The true value of this computational analysis lies in its ability to guide medicinal chemistry efforts by identifying potential liabilities and prioritizing analogues for synthesis and subsequent in vitro ADME testing. Future work should focus on obtaining experimental data for key parameters such as aqueous solubility, Caco-2 permeability, and metabolic stability in liver microsomes to validate and refine the in silico models for this promising chemical series.

References

  • PubChem. 5-Nitropyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4,6-dihydroxy-5-nitropyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Siu, V. M., & Suyama, T. L. (1994). In vitro metabolism of aromatic nitriles. Journal of pharmaceutical sciences, 83(12), 1731–1735. [Link]

  • Volpe, D. A. (2016). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Methods in molecular biology (Clifton, N.J.), 1262, 149–165. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • Suzuki, T., & Okada, M. (1982). In vitro metabolism of N-nitrodialkylamines. Gann. Japanese journal of cancer research, 73(2), 204–210. [Link]

  • Książek-Winiarek, D., Glib, M., & Gugała, K. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 24(20), 15193. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Gu, Y., & Lu, C. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International journal of molecular sciences, 22(16), 8887. [Link]

  • Takeda, S., Igarashi, T., & Koizumi, T. (2018). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PloS one, 13(10), e0204363. [Link]

  • BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. [Link]

  • Wang, Y., et al. (2019). Application of In Vitro Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in pharmacology, 10, 396. [Link]

  • El-Gamal, M. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules (Basel, Switzerland), 27(19), 6599. [Link]

  • PubChem. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • ChEMBL. Compound: CHEMBL4250547. EMBL-EBI. [Link]

  • ChEMBL. Compound: CHEMBL3605057. EMBL-EBI. [Link]

  • ChEMBL Interface Documentation. Assay and Activity Questions. GitBook. [Link]

  • ChEMBL. [Link]

Sources

Validation

A Comparative Guide to Pharmacophore Modeling of 2-Amino-5-nitropyrimidin-4(1H)-one Based Ligands

This guide provides a comprehensive comparison of pharmacophore modeling strategies for ligands based on the 2-Amino-5-nitropyrimidin-4(1H)-one scaffold. Designed for researchers, medicinal chemists, and computational sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of pharmacophore modeling strategies for ligands based on the 2-Amino-5-nitropyrimidin-4(1H)-one scaffold. Designed for researchers, medicinal chemists, and computational scientists, this document delves into the causal logic behind methodological choices, offers detailed experimental protocols, and emphasizes the critical importance of rigorous model validation to ensure scientific integrity.

Introduction: The 2-Amino-5-nitropyrimidin-4(1H)-one Scaffold

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The 2-Amino-5-nitropyrimidin-4(1H)-one derivative is of particular interest due to its rich chemical features, which are suggestive of key interactions within biological targets, especially protein kinases. The scaffold presents a distinct arrangement of hydrogen bond donors (exocyclic amino, ring NH) and acceptors (ring carbonyl, nitro group), alongside a potential aromatic/hydrophobic region.[1]

Pharmacophore modeling serves as a powerful computational tool to distill these essential chemical features into a three-dimensional query.[2] This model then becomes a blueprint for identifying novel, structurally diverse molecules with a high probability of exhibiting similar biological activity, thereby accelerating lead discovery and optimization.[3] This guide will compare the two primary approaches—ligand-based and structure-based modeling—in the context of this specific ligand class.

Section 1: Choosing the Right Approach: A Comparative Analysis

The selection of a pharmacophore modeling strategy is dictated primarily by the available data. The choice between a ligand-based or structure-based approach is the first critical decision point in the workflow.

Ligand-Based Pharmacophore Modeling (LBPM)

This method is employed when a set of active ligands is known, but a high-resolution 3D structure of the biological target is unavailable.[3] The core principle is to identify the common chemical features shared by active molecules that are responsible for their bioactivity.

  • Causality Behind the Choice: LBPM operates on the assumption that molecules with similar biological activity share a common binding mode and, therefore, a common 3D arrangement of essential chemical features. The algorithm superimposes flexible conformations of active ligands to extract this shared pharmacophore.[4]

  • Strengths:

    • Does not require a protein structure.

    • Excellent for identifying novel scaffolds that retain key interaction features ("scaffold hopping").

    • The resulting model is a direct reflection of the requirements for ligand activity.

  • Weaknesses:

    • Highly dependent on the quality and diversity of the input ligand set.

    • Requires accurate biological activity data (e.g., IC₅₀ values).

    • The model is only as good as the ligands used to build it and may miss key interactions with the protein that are not represented in the training set.

Structure-Based Pharmacophore Modeling (SBPM)

When a high-resolution 3D structure of the target protein (ideally co-crystallized with a ligand) is available, SBPM is the preferred method.[5] This approach derives the pharmacophore directly from the key interaction points within the target's binding site.[6]

  • Causality Behind the Choice: SBPM maps the complementary chemical features of the active site itself.[5] For instance, a hydrogen bond donor residue in the protein pocket implies a required hydrogen bond acceptor feature in the pharmacophore. This method defines the entire interaction space available to a potential ligand.

  • Strengths:

    • Provides a more complete picture of the binding site, including steric constraints (excluded volumes).

    • Can be used even when few or no active ligands are known.[5]

    • Less prone to the biases of a limited ligand set.

  • Weaknesses:

    • Requires a high-quality experimental structure (X-ray, NMR).

    • Protein flexibility is often not fully accounted for, although techniques like using multiple crystal structures or molecular dynamics trajectories can mitigate this.[7]

    • The model may identify interaction sites that are not critical for ligand affinity.

Section 2: A Ligand-Based Pharmacophore Modeling Workflow

This section provides a detailed, step-by-step protocol for generating a validated ligand-based pharmacophore model, a common starting point when exploring a new ligand series.

Experimental Protocol: Generating a Common Feature Pharmacophore Model

Objective: To develop a 3D pharmacophore model from a set of 2-Amino-5-nitropyrimidin-4(1H)-one-based ligands with known activity against a target (e.g., a protein kinase).

Pillar of Trustworthiness: This protocol incorporates self-validation at multiple stages. The initial dataset selection is validated by its diversity and activity range, and the final model is validated by its ability to distinguish active from inactive compounds.

  • Dataset Preparation (The Foundation):

    • Step 2.1.1: Compile a dataset of at least 15-20 ligands with a wide range of biological activities (spanning at least 3-4 orders of magnitude).[4] Classify them into an "active set" (e.g., IC₅₀ < 1 µM) and an "inactive set" (e.g., IC₅₀ > 10 µM).

    • Step 2.1.2: Draw the 2D structures of all molecules and convert them to 3D structures. Ensure correct protonation states and stereochemistry. Tools like LigPrep from Schrödinger or MOE can be used for this step.[8]

    • Causality: A diverse and well-defined dataset is paramount. A narrow activity range or lack of structural diversity can lead to a trivial or biased model that lacks predictive power.

  • Conformational Analysis (Exploring 3D Space):

    • Step 2.2.1: Generate a representative set of low-energy 3D conformations for each ligand in the training set. This is crucial as the bioactive conformation is rarely the global minimum energy state.

    • Causality: Ligands are flexible. Failing to explore their conformational space is a primary source of failure in LBPM. A robust conformational search ensures the bioactive conformation is likely included for analysis.

  • Common Feature Pharmacophore Generation (Model Building):

    • Step 2.3.1: Use a pharmacophore generation tool (e.g., Phase, LigandScout, Catalyst) to identify common chemical features among the active ligands.[9][10] These features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), and Aromatic Rings (AR).[1]

    • Step 2.3.2: The software will generate multiple hypotheses, each being a unique 3D arrangement of features. These hypotheses are scored based on how well they map to the active ligands while ignoring the inactive ones.

    • Causality: The algorithm seeks the most specific spatial arrangement of features that is a common denominator for potent ligands. This process computationally mimics the "lock-and-key" principle.

  • Scoring and Selection (Identifying the Best Hypothesis):

    • Step 2.4.1: Analyze the scores of the generated hypotheses. A good hypothesis will have a high score, indicating it maps well to the most active compounds and poorly to the inactives.

    • Step 2.4.2: Select the top-scoring hypothesis that also makes chemical sense. For the 2-Amino-5-nitropyrimidin-4(1H)-one scaffold targeting a kinase, one would expect HBD and HBA features aligning with the typical hinge-binding region interactions.[11][12]

Section 3: Visualizing the Workflow and a Putative Model

Visual diagrams are essential for conceptualizing complex computational processes and the resulting models.

Pharmacophore_Workflow cluster_DataPrep 1. Data Preparation cluster_Modeling 2. Model Generation cluster_Validation 3. Model Validation Data_Collection Ligand Dataset (Actives & Inactives) Structure_Prep 2D to 3D Conversion & Cleanup Data_Collection->Structure_Prep Conformer_Gen Conformational Analysis Structure_Prep->Conformer_Gen Hypo_Gen Hypothesis Generation (e.g., Phase, LigandScout) Conformer_Gen->Hypo_Gen Hypo_Score Hypothesis Scoring & Ranking Hypo_Gen->Hypo_Score Internal_Val Internal Validation (Fischer's Test) Hypo_Score->Internal_Val External_Val External Validation (Test Set, Decoys) Hypo_Score->External_Val Performance_Metrics Performance Metrics (ROC, GH Score, EF) Internal_Val->Performance_Metrics External_Val->Performance_Metrics Final_Model Validated Pharmacophore Model Performance_Metrics->Final_Model Select Best Model

Caption: A generalized workflow for ligand-based pharmacophore modeling and validation.

A Putative Pharmacophore for 2-Amino-5-nitropyrimidin-4(1H)-one Kinase Inhibitors

Based on the scaffold's structure and known kinase inhibitor binding modes[13], a plausible pharmacophore can be hypothesized. This model would likely feature:

  • One Hydrogen Bond Donor (HBD1): Corresponding to the exocyclic 2-amino group, often interacting with the kinase hinge backbone.

  • One Hydrogen Bond Acceptor (HBA1): From the 4-carbonyl oxygen, also interacting with the hinge region.

  • One Aromatic Ring (AR1): Representing the pyrimidine core.

  • One Hydrogen Bond Donor (HBD2): From the ring N1-H, providing an additional interaction point.

Sources

Comparative

The Selectivity Compass: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-nitropyrimidin-4(1H)-one Derivatives

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments is the determination of its selectivity—the degree to which it interacts with its intended biological target versus unintended off-targets. This guide provides an in-depth technical comparison of methodologies to evaluate the cross-reactivity of 2-amino-5-nitropyrimidin-4(1H)-one derivatives, a scaffold with potential applications in kinase inhibition. By synthesizing established protocols with expert insights, this document serves as a practical framework for generating a comprehensive selectivity profile, ensuring the scientific integrity of your findings.

Introduction: The Significance of Selectivity for 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine core is a well-established pharmacophore in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a privileged scaffold for designing potent and selective modulators of kinase activity. The addition of a nitro group at the 5-position and further substitutions on the 2-amino-5-nitropyrimidin-4(1H)-one core can significantly influence potency and the selectivity profile.

While high potency against the primary target is desirable, a lack of selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects in a clinical setting. Therefore, a thorough understanding of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of robust drug discovery. This guide will navigate through the essential experimental workflows to comprehensively map the interaction landscape of your 2-amino-5-nitropyrimidin-4(1H)-one derivatives.

A Multi-Pronged Approach to Assessing Cross-Reactivity

A credible assessment of selectivity is not reliant on a single experimental technique. Instead, a combination of in vitro biochemical assays, cell-based target engagement studies, and proteome-wide approaches provides a holistic view of a compound's specificity. For the purpose of this guide, we will consider a hypothetical 2-amino-5-nitropyrimidin-4(1H)-one derivative, "Compound X," designed as an inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a target implicated in acute myeloid leukemia (AML).

Foundational Assessment: In Vitro Kinase Panel Screening

The initial and most straightforward method to gauge selectivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the kinome-wide interactions.

Experimental Protocol: Large-Panel Kinase Profiling (e.g., KINOMEscan™)

This protocol outlines a competitive binding assay, a common format for large-scale kinase screening.

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO (e.g., 10 mM). From this, create a working solution at a concentration suitable for the assay (e.g., 100 µM).

  • Assay Principle: The assay measures the ability of Compound X to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Reaction Setup:

    • In a multi-well plate, combine the DNA-tagged kinases with Compound X and the immobilized ligand.

    • Incubate to allow the binding to reach equilibrium.

  • Quantification:

    • Wash the wells to remove unbound components.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).

Data Presentation:

The results of a large-panel kinase screen are effectively visualized in a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. Quantitative data should be summarized in a table.

Kinase Target % Control @ 1 µM Compound X Dissociation Constant (Kd) (nM)
FLT3 (Primary Target) 0.5 5.2
c-KIT45.81,200
JAK260.1>10,000
PDGFRβ38.2950
... (other kinases)......

Table 1: Illustrative in vitro kinase profiling data for Compound X.

Cellular Context: Confirming Target Engagement with CETSA

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MV4-11, an AML cell line endogenously expressing FLT3).

    • Treat the cells with various concentrations of Compound X or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Centrifuge to pellet the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble FLT3 at each temperature point using a protein detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement and stabilization.

Mandatory Visualization:

cluster_0 CETSA Workflow A Treat cells with Compound X or Vehicle B Heat to various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves E->F cluster_0 FLT3 Signaling Pathway FLT3 FLT3 Receptor Tyrosine Kinase RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation CompoundX Compound X (2-Amino-5-nitropyrimidin-4(1H)-one derivative) CompoundX->FLT3 Inhibition

Validation

A Guide to the Spectroscopic Differentiation of 2-Amino-5-nitropyrimidin-4(1H)-one Tautomers

For researchers and professionals in drug development, a profound understanding of a molecule's structural dynamics is paramount. 2-Amino-5-nitropyrimidin-4(1H)-one, a substituted pyrimidine, is a molecule of interest th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of a molecule's structural dynamics is paramount. 2-Amino-5-nitropyrimidin-4(1H)-one, a substituted pyrimidine, is a molecule of interest that can exist in several tautomeric forms. These are structural isomers that readily interconvert, typically through the migration of a proton. The predominant tautomeric form dictates the molecule's physicochemical properties, receptor-binding capabilities, and metabolic fate. Therefore, the ability to distinguish and characterize these tautomers is not merely an academic exercise but a crucial step in rational drug design and development.

This guide provides an in-depth comparison of the expected spectroscopic signatures of the plausible tautomers of 2-Amino-5-nitropyrimidin-4(1H)-one. While comprehensive experimental data on the isolated tautomers of this specific molecule is not abundant in published literature, we can, with high confidence, predict their spectroscopic behavior based on foundational principles and data from analogous systems. This guide will lean on established spectroscopic theory and computational chemistry insights to provide a robust framework for their identification.

The Tautomeric Landscape of 2-Amino-5-nitropyrimidin-4(1H)-one

The structure of 2-Amino-5-nitropyrimidin-4(1H)-one allows for both keto-enol and amino-imino tautomerism. The primary equilibrium is expected between the amino-keto form (the lactam) and the amino-enol form (the lactim), with imino forms being generally less stable for similar pyrimidine systems.[1][2] For the purpose of this guide, we will focus on the three most likely tautomers:

  • Tautomer A (Amino-Keto): 2-Amino-5-nitro-1H-pyrimidin-4-one

  • Tautomer B (Amino-Enol): 2-Amino-4-hydroxy-5-nitropyrimidine

  • Tautomer C (Imino-Keto): 2-Imino-5-nitro-2,3-dihydropyrimidin-4-one

The equilibrium between these forms is dynamic and can be influenced by factors such as solvent polarity and pH.[3]

Tautomers TautomerA Tautomer A (Amino-Keto/Lactam) TautomerB Tautomer B (Amino-Enol/Lactim) TautomerA->TautomerB Keto-Enol Tautomerism TautomerC Tautomer C (Imino-Keto) TautomerA->TautomerC Amino-Imino Tautomerism TautomerB->TautomerA TautomerC->TautomerA

Caption: Predicted tautomeric equilibria for 2-Amino-5-nitropyrimidin-4(1H)-one.

Spectroscopic Comparison

The key to differentiating these tautomers lies in how their structural differences manifest in various spectroscopic techniques. Each method probes different molecular properties, providing complementary pieces of the structural puzzle.

UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The extent of the π-conjugated system is the primary determinant of the absorption maximum (λmax).[4]

  • Tautomer A (Amino-Keto): Possesses a conjugated system involving the pyrimidine ring and the nitro group. The carbonyl group (C=O) is part of this system.

  • Tautomer B (Amino-Enol): This tautomer is expected to have a more extended and fully aromatic π-system due to the presence of the hydroxyl group on the ring. This increased aromaticity and conjugation typically lead to a bathochromic shift (a shift to a longer wavelength) of the λmax compared to the keto form.

  • Tautomer C (Imino-Keto): The exocyclic imino group (C=NH) alters the electronic landscape. Its effect on λmax relative to Tautomer A would depend on the precise electronic interplay, but a distinct spectrum is expected.

Expected Observations Summary:

TautomerKey Structural FeatureExpected λmaxRationale
A (Amino-Keto) Cross-conjugated C=OShorter λmaxLess extended π-conjugation compared to enol form.
B (Amino-Enol) Aromatic OH, extended π-systemLonger λmaxIncreased aromaticity and conjugation.
C (Imino-Keto) Exocyclic C=NHDistinct λmaxAltered electronic distribution in the chromophore.

The choice of solvent is critical, as polar solvents can stabilize one tautomer over another, shifting the equilibrium and thus the observed spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally powerful for identifying specific functional groups based on their characteristic vibrational frequencies. The most telling differences between our target tautomers will be in the region of 1600-1800 cm⁻¹ (carbonyl and C=N stretches) and 3000-3500 cm⁻¹ (N-H and O-H stretches).

  • Tautomer A (Amino-Keto): Will show a strong, characteristic absorption for the C=O stretch, typically in the range of 1650-1700 cm⁻¹. It will also display N-H stretching vibrations from the amino group and the ring NH, usually seen as multiple bands in the 3100-3400 cm⁻¹ region.

  • Tautomer B (Amino-Enol): The most significant change will be the disappearance of the strong C=O stretch. Instead, a broad O-H stretching band will appear around 3200-3500 cm⁻¹, and a C-O stretching vibration will be observed around 1200 cm⁻¹. The C=N stretching vibrations within the aromatic ring will also differ from the keto form.

  • Tautomer C (Imino-Keto): This form would still possess the C=O stretch similar to Tautomer A. However, it would show a characteristic exocyclic C=N (imino) stretching vibration, typically around 1640-1690 cm⁻¹, and the N-H stretching region would differ from the primary amine (NH₂) in Tautomer A, now showing secondary amine (=NH) and ring NH stretches.

Expected Key IR Peaks (cm⁻¹):

TautomerC=O StretchO-H StretchN-H StretchC=N (imino) Stretch
A (Amino-Keto) ~1650-1700 (strong)Absent~3100-3400 (multiple bands)Absent
B (Amino-Enol) Absent~3200-3500 (broad)~3100-3400 (amino)Absent
C (Imino-Keto) ~1650-1700 (strong)Absent~3200-3400 (imino/ring)~1640-1690
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are invaluable for tautomer identification.[5]

¹H NMR Spectroscopy:

The chemical shifts of exchangeable protons (NH, OH) and aromatic protons are highly sensitive to the tautomeric form.

  • Tautomer A (Amino-Keto): Will show distinct signals for the NH₂ protons (often a broad singlet), the ring NH proton, and the aromatic C-H proton. The NH₂ signal's chemical shift can vary with concentration and solvent.

  • Tautomer B (Amino-Enol): A new, sharp or broad signal for the enolic OH proton will appear, typically in the downfield region (>10 ppm), especially if involved in hydrogen bonding. The chemical shift of the aromatic C-H proton will also be different due to the change in the ring's electronic structure.

  • Tautomer C (Imino-Keto): The signal for the NH₂ group will be absent. Instead, a signal for the imino (=NH) proton will be observed, likely in a different region from the amino protons.

¹³C NMR Spectroscopy:

The carbon chemical shifts, particularly of the carbonyl/enol carbon, provide unambiguous evidence.[6]

  • Tautomer A (Amino-Keto): A characteristic downfield signal for the C4 carbonyl carbon (C=O) will be present, typically in the range of 160-180 ppm.

  • Tautomer B (Amino-Enol): The C4 signal will shift significantly upfield into the aromatic region (around 150-160 ppm) as it is now an enolic carbon (C-OH). This disappearance of the carbonyl signal is a definitive marker for the enol form.

  • Tautomer C (Imino-Keto): The C4 carbonyl signal would be present, similar to Tautomer A. However, the C2 carbon, now part of an imino group, will have a different chemical shift compared to the amino-substituted C2 in Tautomers A and B.

Expected Key NMR Chemical Shifts (ppm):

TautomerKey ¹H SignalKey ¹³C Signal
A (Amino-Keto) NH₂ and ring NH protonsC4 (C=O) at ~160-180 ppm
B (Amino-Enol) Enolic OH proton (>10 ppm)C4 (C-OH) at ~150-160 ppm
C (Imino-Keto) Imino (=NH) protonC2 (C=N) shifted, C4 (C=O) present

The Role of Computational Chemistry

Given the challenge of isolating individual tautomers experimentally, computational methods like Density Functional Theory (DFT) have become indispensable.[7][8] DFT calculations can predict:

  • Relative Stabilities: By calculating the Gibbs free energy of each tautomer, we can predict their equilibrium populations in the gas phase or in solution (using a solvent model).[9] For pyrimidinone systems, the keto form is often found to be more stable.[1]

  • Spectroscopic Properties: Computational chemistry can simulate IR, NMR, and UV-Vis spectra for each tautomer.[10] These predicted spectra can then be compared with experimental data from the equilibrium mixture to identify the contributing species.

Experimental Protocols

To obtain the data discussed, a rigorous experimental workflow is necessary.

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_computational Computational Modeling Sample 2-Amino-5-nitropyrimidin-4(1H)-one Solvents Dissolve in various solvents (e.g., DMSO-d6, CDCl3, D2O) Sample->Solvents UVVis UV-Vis Spectroscopy (Scan 200-600 nm) Solvents->UVVis IR FT-IR Spectroscopy (4000-400 cm⁻¹) Solvents->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D experiments) Solvents->NMR Data Data Interpretation & Structural Assignment UVVis->Data IR->Data NMR->Data DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Predict Predict Spectra & Relative Energies DFT->Predict Predict->Data

Caption: General workflow for tautomer analysis.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of 2-Amino-5-nitropyrimidin-4(1H)-one.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons).

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). It is advisable to also run 2D experiments like HMQC and HMBC to confirm assignments.

  • Variable Temperature (VT) NMR: Consider running spectra at different temperatures. This can help resolve broad signals from exchangeable protons or even shift the tautomeric equilibrium, providing further evidence.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Conclusion

Distinguishing the tautomers of 2-Amino-5-nitropyrimidin-4(1H)-one is a multi-faceted challenge that requires a synergistic approach. No single spectroscopic method provides all the answers, but together, they offer a powerful toolkit for structural elucidation.

  • IR spectroscopy provides the most direct evidence for the presence or absence of the carbonyl group, making it the first line of inquiry for the keto-enol equilibrium.

  • ¹³C NMR is arguably the most definitive technique, with the chemical shift of the C4 carbon serving as an unambiguous marker for the keto (~170 ppm) versus the enol (~155 ppm) form.

  • ¹H NMR offers rich detail on the proton environment and can clearly distinguish between amino, imino, and hydroxyl protons.

  • UV-Vis spectroscopy provides complementary information on the electronic structure and conjugation of the dominant tautomer in solution.

  • Computational chemistry is a vital partner, providing the theoretical framework to interpret experimental data and predict the behavior of these elusive isomers.

For scientists engaged in the development of pyrimidine-based therapeutics, a thorough application of these techniques is essential to fully characterize the active species and understand its structure-activity relationship.

References

  • Bandyopadhyay, D., & Panda, A. K. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(26), 8044–8053. [Link]

  • Czarnecki, M. A., & Ciunik, Z. (2018). Quantum-chemical study on the relative stability of sildenafil tautomers. Journal of Molecular Modeling, 24(10), 281. [Link]

  • Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine-imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. International Journal of Quantum Chemistry, 111(15), 3993–4010. [Link]

  • PubChem. 2-Amino-5-nitropyridine. [Link]

  • Wikipedia. Keto-enol tautomerism. [Link]

  • Journal of Chemical and Pharmaceutical Research. Density functional theory (DFT) studies on the tautomeric analysis of cyanuric acid in gas phase and in different solvents. [Link]

  • NIST. 2-Amino-5-nitropyridine IR Spectrum. [Link]

  • NIST. 2-Amino-5-nitropyridine UV/Visible spectrum. [Link]

  • ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. [Link]

  • ResearchGate. Amino imino tautomeric equilibrium for the syn rotamers of N 4hydroxycytidine.... [Link]

  • Lead Sciences. 2-Amino-5-nitropyrimidin-4(1H)-one. [Link]

  • SpectraBase. 2-Amino-5-nitropyrimidine UV-Vis Spectrum. [Link]

  • SpectraBase. 2-Amino-5-nitropyrimidine FT-IR Spectrum. [Link]

  • ResearchGate. Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. [Link]

  • OpenStax. 22.1 Keto–Enol Tautomerism. [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

  • YouTube. Keto-Enol Tautomerism. [Link]

  • Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

  • YouTube. DNA and Tautomeric Shifts. [Link]

  • Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-nitropyrimidin-4(1H)-one

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of safe laboratory practice. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-5-nitropyrimidin-4(1H)-one, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Immediate Safety Profile & Hazard Assessment

Before handling or preparing for disposal, it is imperative to understand the potential hazards. Based on data from structurally similar nitropyrimidine and nitropyridine compounds, 2-Amino-5-nitropyrimidin-4(1H)-one should be treated with caution.

The primary causality for these hazards lies in the molecule's functional groups. The nitro group makes it an oxidizing agent and potentially reactive, while aromatic amines can be toxic and irritants. Therefore, assuming a conservative hazard profile is a cornerstone of safe laboratory practice.

Table 1: Postulated Hazard Profile for 2-Amino-5-nitropyrimidin-4(1H)-one

Hazard ClassGHS PictogramSignal WordHazard Statements (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity центрWarning H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.[1][2]
Skin Irritation центрWarning H315: Causes skin irritation.[1][2][3]P280: Wear protective gloves/protective clothing/eye protection.[1][2][3]
Eye Irritation центрWarning H319: Causes serious eye irritation.[2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3]
Respiratory Irritation центрWarning H335: May cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

This table is constructed based on hazard information for analogous compounds like 2-Amino-5-nitropyridine.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization.

Pre-Disposal Checklist & Required Equipment

Proper preparation is essential for a safe and compliant disposal process.

Personnel & Documentation:
  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department before initiating disposal. They will provide specific guidance based on local, state, and federal regulations.

  • Review Regulations: Familiarize yourself with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste.[4][5] For pharmaceutical-related waste, the regulations under 40 CFR part 266 subpart P may also apply.[6][7]

  • Waste Profile: Prepare a hazardous waste identification tag or profile sheet as required by your institution.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider an impervious apron.[8]

Materials:
  • Waste Container: A dedicated, sealable, and chemically compatible container for hazardous waste. Ensure it is in good condition with no leaks or cracks.

  • Labeling: Hazardous waste labels compliant with your institution and local regulations.

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be readily accessible.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Amino-5-nitropyrimidin-4(1H)-one is that it must not be disposed of in standard trash or down the drain.[6][7] The only approved and safe method is through a licensed hazardous waste disposal service, typically via chemical incineration.[10]

Step 1: Waste Characterization & Segregation
  • Classify the Waste: Based on its chemical structure, 2-Amino-5-nitropyrimidin-4(1H)-one must be classified as hazardous chemical waste. Your EHS office will provide the specific waste codes.

  • Segregate from Incompatibles: This is a critical safety step. Store this waste separately from incompatible materials to prevent dangerous reactions.

    • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[9]

    • Acids and Bases: Do not mix with strong acids or bases, as this can trigger exothermic or other hazardous reactions.[10]

    • Reducing Agents: As a nitro compound, it can react with reducing agents.[10]

Step 2: Containerization
  • Select Container: Place the waste in a designated hazardous waste container that is compatible with the chemical. The original product container can be used if it is in good condition.

  • Seal Securely: Tightly close the container to prevent any release of dust or vapors.[3]

  • Do Not Overfill: Ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spills.

Step 3: Labeling
  • Attach Label: Affix a completed hazardous waste label to the container.

  • Provide Full Details: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Amino-5-nitropyrimidin-4(1H)-one."

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

    • Your name, department, and contact information.

Step 4: Storage and Pickup
  • Designated Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.[3]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service.[10] Do not attempt to transport the waste yourself.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan is essential for a safe response.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues.[1]

  • Assess the Spill: If the spill is large or you feel unsafe, evacuate the lab and contact your EHS emergency line immediately.

  • Control the Spill (If Safe): For a minor spill that you are trained to handle:

    • Ensure proper PPE is worn, including respiratory protection if the material is dusty.[11]

    • Prevent the powder from becoming airborne.[11]

    • Gently cover the spill with an inert absorbent material from your spill kit (e.g., vermiculite, sand).

    • Sweep the material into a designated waste container using non-sparking tools.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All contaminated items (gloves, absorbent pads, etc.) must be placed in the hazardous waste container, sealed, and labeled for disposal.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-5-nitropyrimidin-4(1H)-one.

G cluster_prep Preparation & Assessment cluster_main Disposal Protocol cluster_final Final Disposition cluster_spill Emergency Spill Protocol start Waste Generation: 2-Amino-5-nitropyrimidin-4(1H)-one assess Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) start->assess segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) assess->segregate containerize Containerize in a Sealed, Compatible Waste Vessel segregate->containerize label_waste Label Container with 'Hazardous Waste' & Full Details containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Transfer to Licensed Waste Disposal Service contact_ehs->end spill Spill Occurs spill_collect Contain & Collect Spill Debris Using Spill Kit spill_collect->containerize Treat as Hazardous Waste

Caption: Disposal workflow for 2-Amino-5-nitropyrimidin-4(1H)-one.

References

  • 2-Amino-5-nitropyrimidine Safety Data Sheet. ATK CHEMICAL COMPANY LIMITED via Echemi.

  • 2-Amino-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited. (2024-02-19).

  • 2-AMINO-5-NITROPYRIDINE Safety Data Sheets. ECHEMI.

  • 4-Amino-2-mercaptopyrimidine Safety Data Sheet. Fisher Scientific. (2011-02-10).

  • 2-Amino-4-methyl-3-nitropyridine Safety Data Sheet. TCI Chemicals. (2024-12-09).

  • Cytosine Safety Data Sheet. Fisher Scientific.

  • 2-Amino-5-nitropyrimidine Safety Data Sheet. Apollo Scientific. (2022-09-16).

  • 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. Benchchem.

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. (2023-07).

  • 2-Amino-5-nitropyrimidin-4(1H)-one Product Page. Lead Sciences.

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Summary. American Society of Health-System Pharmacists (ASHP).

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals Final Rule. U.S. Environmental Protection Agency.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. (2022-10-10).

Sources

Handling

Personal protective equipment for handling 2-Amino-5-nitropyrimidin-4(1H)-one

Operational Safety Guide: Handling 2-Amino-5-nitropyrimidin-4(1H)-one This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 2-Amino-5-nitropyrimidin-4(1H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Amino-5-nitropyrimidin-4(1H)-one

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 2-Amino-5-nitropyrimidin-4(1H)-one (CAS No. 7254-29-7). As a specialized research chemical, comprehensive toxicological data is not fully available. Therefore, these procedures are grounded in the known hazards of structurally similar aminopyrimidines and nitro-aromatic compounds, demanding a cautious and proactive approach to safety. This guide is intended for drug development professionals, researchers, and scientists.

Hazard Analysis: Understanding the Inherent Risks

The molecular structure of 2-Amino-5-nitropyrimidin-4(1H)-one, incorporating both an aminopyrimidine core and a nitro group, dictates its potential hazards. Analogous compounds, such as 2-Amino-5-nitropyridine, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The nitro-aromatic functional group, in general, is associated with potential toxicity, and some metabolites of related compounds have been found to be mutagenic.[3]

Given this profile, we must operate under the assumption that 2-Amino-5-nitropyrimidin-4(1H)-one is:

  • A potent irritant to the skin, eyes, and respiratory tract.

  • Harmful if swallowed or inhaled.[2]

  • Potentially capable of causing allergic skin sensitization with repeated contact.

This proactive hazard assessment informs every aspect of the handling protocols that follow, ensuring that engineering controls and personal protective equipment provide a robust barrier against exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory for all work involving 2-Amino-5-nitropyrimidin-4(1H)-one. The level of protection must be matched to the specific operation being performed, as the risk of exposure (e.g., dust inhalation, splashes) varies.[4]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep (Dry Powder) Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-retardant lab coatN95 respirator or work within a certified chemical fume hood
Running Reactions & Transfers Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-retardant lab coatWork within a certified chemical fume hood
Work-up & Purification Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-retardant lab coat and chemical-resistant apronWork within a certified chemical fume hood
Storage & Transport (Closed Containers) Safety glasses with side shieldsNitrile glovesLab coatNot required

Causality Behind PPE Choices:

  • Eye Protection : Chemical splash goggles are mandated for most operations because they form a seal around the eyes, offering superior protection from splashes and airborne powder compared to standard safety glasses.[5] A face shield is added during work-up and purification due to the increased risk of significant splashes from larger volumes of material.[6]

  • Hand Protection : Nitrile gloves provide a suitable barrier for general splash hazards.[4] Double-gloving is recommended as a best practice to mitigate the risk of exposure from undetected pinholes or tears and during glove removal.

  • Body Protection : A flame-retardant lab coat is a baseline requirement. A chemical-resistant apron provides an additional, impermeable barrier during procedures like extractions or column chromatography where larger volumes of solvents and reagents are handled.[6]

  • Respiratory Protection : The primary risk from this compound is the inhalation of fine powder. Therefore, all handling of the solid material must be performed in a certified chemical fume hood to contain dust.[7] If a fume hood is not available for a brief task like weighing, an N95 respirator is the minimum acceptable alternative.[5][6]

Operational Protocols: From Receipt to Disposal

Engineering Controls & Storage
  • Ventilation : All work with 2-Amino-5-nitropyrimidin-4(1H)-one, especially handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure eyewash stations and safety showers are readily accessible.[2]

  • Storage : The compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated area under an inert atmosphere.[2][8] Recommended storage is at room temperature.[8]

Spill Management Protocol

Accidental spills must be managed swiftly and safely to prevent secondary contamination. The following workflow outlines the necessary steps.

Spill_Management_Workflow start Spill Occurs alert Alert Personnel & Secure Area start->alert assess Assess Spill Size & Immediate Risk alert->assess small_spill Small, Controllable Spill? assess->small_spill ppe Don Full PPE: Double Gloves, Goggles, Lab Coat, N95 Respirator contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain small_spill->ppe Yes large_spill Contact Emergency Response & EHS Immediately small_spill->large_spill No collect Carefully Sweep Solid Material (Avoid Dust Generation) contain->collect package Place in a Labeled, Sealable Waste Container collect->package decon Decontaminate Spill Area with Alcohol, then Soap & Water package->decon end Spill Managed & Waste Disposed decon->end isolate Isolate Area & Prevent Entry Await Professional Team large_spill->isolate isolate->end

Caption: Workflow for managing a spill of 2-Amino-5-nitropyrimidin-4(1H)-one.

First Aid & Exposure Response

Immediate action is critical to mitigate the effects of accidental exposure.

  • If on Skin : Immediately wash the affected area with plenty of soap and water.[2] Remove all contaminated clothing and wash it before reuse. If skin irritation occurs or persists, seek medical attention.

  • If in Eyes : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[9]

  • If Inhaled : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][9] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[2]

  • If Swallowed : Rinse the mouth with water. Do NOT induce vomiting.[2][10] Call a poison center or doctor immediately for advice.[2]

Waste Disposal Plan

Chemical waste must be handled in compliance with all local, state, and federal regulations.

  • Containerization : Do not attempt to neutralize the chemical in the lab.[7] Collect all waste material (unused product, contaminated absorbents, and PPE) in its original container or a compatible, tightly sealed, and clearly labeled hazardous waste container.[7]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Amino-5-nitropyrimidin-4(1H)-one".

  • Disposal : The sole recommended disposal method is incineration by a licensed professional waste disposal service.[7] This is crucial because the thermal decomposition of nitro-compounds can produce toxic nitrogen oxides, and improper handling poses risks.[2] Do not mix with other waste streams, particularly acids or strong oxidizing agents.[7]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-N-methyl-5-nitropyrimidine-2,4-diamine.
  • Lead Sciences. (n.d.). 2-Amino-5-nitropyrimidin-4(1H)-one.
  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ECHEMI. (n.d.). 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets.
  • Fisher Scientific. (2025). Safety Data Sheet (4-Amino-2-mercaptopyrimidine).
  • MedchemExpress.com. (2025). Safety Data Sheet (2-Nitrosopyridine).
  • Tokyo Chemical Industry. (n.d.). 2-Amino-5-nitropyridine.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • UF/IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from University of Florida, Institute of Food and Agricultural Sciences EDIS.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyrimidine safety data.
  • Echemi. (n.d.). 6-aMino-2-Methyl-5-nitropyriMidin-4-ol Safety Data Sheets.
  • BLDpharm. (n.d.). 2-Amino-5-nitropyrimidine-4,6(1H,5H)-dione.
  • BenchChem. (n.d.). 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures.
  • BLD Pharm. (n.d.). 2-Amino-5-nitropyrimidin-4-ol.
  • NIST. (n.d.). 2-Amino-5-nitropyrimidine. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyrimidine 98% 3073-77-6.
  • ResearchGate. (2025).

Sources

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